Product packaging for Diacetolol(Cat. No.:CAS No. 22568-64-5)

Diacetolol

Cat. No.: B1670378
CAS No.: 22568-64-5
M. Wt: 308.37 g/mol
InChI Key: AWOGXJOBNAWQSF-UHFFFAOYSA-N
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Description

RN given refers to parent cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2O4 B1670378 Diacetolol CAS No. 22568-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOGXJOBNAWQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865421
Record name (+/-)-Diacetolol
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Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22568-64-5
Record name Diacetolol
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Record name Diacetolol [INN:BAN]
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Record name (+/-)-Diacetolol
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Record name (±)-N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide
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Record name DIACETOLOL
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Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Diacetolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetolol, the principal active metabolite of the beta-blocker acebutolol, is a cardioselective β1-adrenergic receptor antagonist endowed with intrinsic sympathomimetic activity (ISA). This dual mechanism of action confers a unique pharmacological profile, enabling it to effectively manage hypertension and cardiac arrhythmias while mitigating some of the adverse effects associated with non-selective beta-blockade. This guide provides a comprehensive analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: β1-Adrenergic Blockade with Intrinsic Sympathomimetic Activity

This compound exerts its therapeutic effects primarily through competitive, selective antagonism of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1][2] By blocking these receptors, this compound inhibits the binding of endogenous catecholamines, such as norepinephrine and epinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[2][3]

A distinguishing feature of this compound is its intrinsic sympathomimetic activity (ISA), meaning it also acts as a partial agonist at the β1-adrenergic receptor.[1] This partial agonism provides a low level of receptor stimulation, which becomes apparent at rest when sympathetic tone is low. The clinical significance of ISA lies in its potential to reduce the incidence of severe bradycardia and to maintain cardiac output, which can be compromised by pure antagonists.

Signaling Pathway of this compound

The interaction of this compound with the β1-adrenergic receptor modulates the downstream signaling cascade. In its antagonist role, it prevents the Gs protein-coupled activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP). As a partial agonist, it provides a submaximal stimulation of this pathway compared to full agonists like isoproterenol.

Figure 1: Signaling pathway of this compound at the β1-adrenergic receptor.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data available for this compound, providing insights into its clinical pharmacology and cardioselectivity.

Table 1: Pharmacokinetics of this compound
ParameterValueReference
Oral Bioavailability30-43%
Plasma Half-life (oral)12-13 hours
Time to Peak Plasma Concentration4.0 - 5.2 hours
Table 2: Dose-Dependent Peak Plasma Concentrations of this compound
Oral Dose (mg)Mean Peak Plasma Concentration (ng/mL)Reference
100177
200243
400807
8001,306
Table 3: Effects of this compound on Heart Rate
Dose (mg)% Reduction in Exercise Heart RateReference
60022%
Table 4: Comparative Cardioselectivity of this compound and Other Beta-Blockers
DrugDose Ratio (Airway Isoprenaline Dose-Response)InterpretationReference
This compound2.4More cardioselective than acebutolol and propranolol
Metoprolol2.7Similar cardioselectivity to this compound
Acebutolol8.0Less cardioselective than this compound
Propranolol72.0Non-selective

Note: A lower dose ratio indicates greater cardioselectivity, signifying a lesser effect on bronchial β2-receptors.

Experimental Protocols

This section details the methodologies employed in key studies to elucidate the pharmacodynamic properties of this compound.

Assessment of Beta-Adrenoceptor Blockade and Cardioselectivity

Objective: To compare the bronchial and cardiac beta-adrenoceptor blockade of this compound with acebutolol, metoprolol, and propranolol in healthy subjects.

Methodology:

  • Study Design: A double-blind, randomized, placebo-controlled crossover study.

  • Subjects: 11 healthy volunteers.

  • Interventions: Single oral doses of this compound (600 mg), acebutolol (400 mg), metoprolol (200 mg), propranolol (80 mg), and placebo were administered on separate occasions.

  • Bronchial Beta-Blockade Assessment:

    • The bronchodilator dose-response curve to inhaled isoprenaline was measured.

    • Bronchodilation was quantified as the change in specific airway conductance (sGaw) using a body plethysmograph.

    • The displacement of this curve after each beta-blocker compared to placebo was expressed as a dose ratio.

  • Cardiac Beta-Blockade Assessment:

    • Exercise heart rate was measured during the 5th minute of exercise at 70% of the subject's maximum work rate.

    • Cardiac beta-blockade was assessed as the percentage reduction in exercise heart rate compared to placebo.

cluster_protocol Cardioselectivity Assessment Protocol A Recruit 11 Healthy Subjects B Randomized Crossover Administration: - this compound (600mg) - Acebutolol (400mg) - Metoprolol (200mg) - Propranolol (80mg) - Placebo A->B C Assess Bronchial Beta-Blockade B->C D Assess Cardiac Beta-Blockade B->D E Measure Isoprenaline Dose-Response (sGaw via Body Plethysmography) C->E F Measure Exercise Heart Rate (70% Max Work Rate) D->F G Calculate Dose Ratio vs. Placebo E->G H Calculate % Reduction in HR vs. Placebo F->H I Compare Cardioselectivity G->I H->I

Figure 2: Experimental workflow for assessing this compound's cardioselectivity.
Clinical Trial for Antihypertensive Efficacy

Objective: To assess the antihypertensive action of this compound in patients with moderate essential hypertension.

Methodology:

  • Study Design: A double-blind, randomized, crossover study.

  • Subjects: 17 patients with moderate essential hypertension previously well-controlled with acebutolol.

  • Interventions: Daily oral doses of this compound (200 mg, 400 mg, and 800 mg) and placebo were administered.

  • Efficacy Endpoints:

    • Measurement of lying mean arterial blood pressure.

    • Measurement of heart rate.

    • Measurement of plasma renin activity.

  • Pharmacokinetic Analysis:

    • Mean plasma levels of this compound were measured 8 to 10 hours after drug ingestion.

Conclusion

This compound's mechanism of action, characterized by cardioselective β1-adrenergic antagonism and intrinsic sympathomimetic activity, provides a favorable therapeutic profile for the management of cardiovascular diseases. The quantitative data and experimental findings presented in this guide underscore its efficacy in reducing heart rate and blood pressure while its cardioselectivity, comparable to metoprolol, minimizes the risk of bronchoconstriction. The presence of ISA offers a potential advantage in maintaining cardiac output and preventing severe bradycardia. This comprehensive overview should serve as a valuable resource for researchers and clinicians involved in the development and application of beta-adrenergic antagonists.

References

Diacetolol: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetolol is the major, pharmacologically active metabolite of the cardioselective beta-blocker, acebutolol.[1][2] As a beta-adrenergic receptor antagonist, this compound plays a significant role in the therapeutic effects of its parent drug, contributing to the management of conditions such as hypertension and cardiac arrhythmias.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamic properties, and pharmacokinetic characteristics. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts to support research and drug development efforts.

Mechanism of Action

This compound functions as a competitive, cardioselective beta-1 adrenergic receptor antagonist.[1][3] This selectivity for beta-1 receptors, which are predominantly located in the heart, allows it to reduce heart rate and myocardial contractility with less impact on beta-2 receptors in the bronchi and peripheral vasculature.

Furthermore, this compound exhibits intrinsic sympathomimetic activity (ISA), meaning it possesses partial agonist activity at beta-adrenergic receptors. This property results in a low level of receptor stimulation at rest, which may mitigate some of the adverse effects associated with complete beta-blockade, such as excessive bradycardia.

Signaling Pathway of Beta-1 Adrenergic Receptor Antagonism

The primary mechanism of this compound involves the blockade of the beta-1 adrenergic receptor signaling cascade in cardiomyocytes.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (e.g., Norepinephrine) B1AR β1-Adrenergic Receptor Catecholamines->B1AR Activates G_protein Gs Protein B1AR->G_protein Activates This compound This compound This compound->B1AR Blocks AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates Ca_influx Ca2+ Influx Ca_channels->Ca_influx Contraction Increased Heart Rate & Contractility Ca_influx->Contraction

Beta-1 Adrenergic Receptor Signaling Pathway Blockade by this compound

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its beta-1 selective antagonism and intrinsic sympathomimetic activity.

Cardiovascular Effects

In clinical studies, this compound has been shown to effectively reduce exercise-induced tachycardia and lower blood pressure in hypertensive patients. Its ISA may contribute to a less pronounced reduction in resting heart rate compared to beta-blockers without this property.

Respiratory Effects

Due to its cardioselectivity, this compound has a lower propensity to cause bronchoconstriction compared to non-selective beta-blockers, making it a potentially safer option for patients with respiratory conditions.

Quantitative Pharmacodynamic Data
ParameterSpeciesTissue/ModelValueComparator(s)Reference(s)
Beta-Blockade (Dose Ratio for Isoprenaline Response) HumanAirway5.51Propranolol (72), Acebutolol (8), Metoprolol (2.7)
Cardiac Beta-Blockade (% Reduction in Exercise Heart Rate) HumanIn vivo22%Acebutolol (24%), Propranolol (25%), Metoprolol (28%)
Intrinsic Sympathomimetic Activity (ISA) of Parent Compound (Acebutolol) RatIsolated Atrium17 ± 8% of max isoproterenol responseIsoproterenol (100%)

Note: A direct quantitative measure of this compound's ISA is not available; the value for acebutolol is provided as a proxy.

Pharmacokinetics

This compound is formed through the extensive first-pass metabolism of acebutolol. Its pharmacokinetic profile is characterized by a longer half-life than its parent compound, contributing to a prolonged duration of action.

Absorption and Bioavailability

Following oral administration of acebutolol, this compound is readily absorbed.

Distribution

This compound exhibits low binding to plasma proteins.

Metabolism and Excretion

This compound is the primary metabolite of acebutolol. Both acebutolol and this compound are excreted via renal and non-renal pathways.

Quantitative Pharmacokinetic Parameters (Human)
ParameterRoute of AdministrationValueUnitReference(s)
Elimination Half-life Oral (from Acebutolol)8 - 13hours
Time to Peak Plasma Concentration (Tmax) Oral (from Acebutolol)4hours
Plasma Protein Binding In vitro6 - 9%

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard pharmacological methods for beta-blocker evaluation, the following represents a likely workflow for in vitro and in vivo assessment.

Experimental Workflow for Preclinical Evaluation of this compound

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization cluster_clinical Clinical Evaluation Binding Receptor Binding Assays (β1 and β2) Cardio Cardioselectivity Assay (Isolated Atria vs. Trachea) Binding->Cardio Determine Affinity & Selectivity ISA_vitro ISA Assay (cAMP Measurement) Cardio->ISA_vitro Assess Functional Activity PD_animal Pharmacodynamic Models (e.g., Anesthetized Cat/Dog) ISA_vitro->PD_animal Inform In Vivo Studies ISA_vivo ISA Assay (Pithed Rat Model) PD_animal->ISA_vivo Tox Toxicology Studies ISA_vivo->Tox Phase1 Phase I Trials (Safety & PK in Healthy Volunteers) Tox->Phase1 Preclinical Data Package Phase2 Phase II Trials (Efficacy in Hypertensive Patients) Phase1->Phase2 Phase3 Phase III Trials (Large-scale Efficacy & Safety) Phase2->Phase3

Preclinical and Clinical Evaluation Workflow for this compound
In Vitro Radioligand Binding Assay (Representative Protocol)

Objective: To determine the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors.

Materials:

  • Cell membranes expressing human beta-1 or beta-2 adrenergic receptors.

  • Radioligand (e.g., [³H]-CGP12177).

  • This compound at various concentrations.

  • Non-specific binding control (e.g., high concentration of propranolol).

  • Incubation buffer, glass fiber filters, scintillation counter.

Method:

  • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.

  • In a parallel experiment, incubate membranes with the radioligand and the non-specific binding control.

  • After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

Isolated Tissue Assay for Cardioselectivity (Representative Protocol)

Objective: To determine the relative antagonist potency of this compound at beta-1 (cardiac) and beta-2 (tracheal) receptors.

Materials:

  • Guinea pig right atria (source of beta-1 receptors) and tracheal strips (source of beta-2 receptors).

  • Isoprenaline (a non-selective beta-agonist).

  • This compound at various concentrations.

  • Organ bath with physiological salt solution, force transducer, data acquisition system.

Method:

  • Mount the isolated tissues in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • For atria, measure the rate of spontaneous contraction. For trachea, pre-contract the tissue with an agent like histamine.

  • Generate a cumulative concentration-response curve for isoprenaline (agonist) in the absence of this compound.

  • Wash the tissues and incubate with a known concentration of this compound (antagonist).

  • Generate a second cumulative concentration-response curve for isoprenaline in the presence of this compound.

  • Repeat with different concentrations of this compound.

  • Calculate the dose-ratio (the ratio of the EC50 of isoprenaline in the presence and absence of the antagonist) for each concentration of this compound.

  • Construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]) to determine the pA2 value, which is a measure of antagonist potency. A higher pA2 value at the atria compared to the trachea indicates beta-1 selectivity.

In Vivo Model for Intrinsic Sympathomimetic Activity (Representative Protocol)

Objective: To assess the partial agonist activity of this compound in a whole-animal model.

Materials:

  • Male Wistar rats.

  • Reserpine (to deplete endogenous catecholamines).

  • This compound at various doses.

  • Isoproterenol (full agonist).

  • Anesthesia, surgical instruments, blood pressure and heart rate monitoring equipment.

Method:

  • Pre-treat rats with reserpine to deplete catecholamine stores, thereby minimizing the influence of the sympathetic nervous system.

  • Anesthetize the rats and cannulate the carotid artery for blood pressure and heart rate measurement and the jugular vein for drug administration.

  • Administer increasing doses of this compound and record the changes in heart rate.

  • In a separate group of animals, administer increasing doses of the full agonist, isoproterenol, to determine the maximal possible chronotropic response.

  • Express the maximal heart rate increase produced by this compound as a percentage of the maximal response to isoproterenol to quantify its intrinsic sympathomimetic activity.

Clinical Trials

This compound has been evaluated in clinical trials, primarily in the context of its parent drug, acebutolol, for the treatment of hypertension. These studies have demonstrated its efficacy in lowering blood pressure.

Logical Relationship in a Hypertension Clinical Trial

Patient Hypertensive Patient Population This compound This compound Administration Patient->this compound Placebo Placebo Administration Patient->Placebo B1_Block β1-Adrenergic Blockade This compound->B1_Block Safety Safety Assessment (Adverse Events) This compound->Safety Placebo->Safety BP_Reduction Blood Pressure Reduction B1_Block->BP_Reduction HR_Reduction Heart Rate Reduction B1_Block->HR_Reduction Efficacy Therapeutic Efficacy BP_Reduction->Efficacy HR_Reduction->Efficacy

Logical Flow of a Hypertension Clinical Trial with this compound

Conclusion

This compound, the active metabolite of acebutolol, is a cardioselective beta-blocker with intrinsic sympathomimetic activity. Its pharmacological profile contributes significantly to the therapeutic efficacy and safety of its parent compound. While a comprehensive set of quantitative data, particularly regarding receptor binding affinities and a direct measure of ISA, is not fully available in the public domain, the existing evidence from comparative in vitro, in vivo, and clinical studies provides a strong foundation for its characterization. Further research to elucidate the precise pA2 values and the extent of its partial agonist activity would provide a more complete understanding of this important metabolite and could inform the development of future beta-adrenergic modulators.

References

Diacetolol: An In-depth Technical Guide to the Active Metabolite of Acebutolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diacetolol, the principal and pharmacologically active metabolite of the cardioselective β-blocker, acebutolol. This document delves into the pharmacokinetic and pharmacodynamic properties of this compound, offering a comparative analysis with its parent compound. Detailed experimental methodologies for the quantification of this compound and the assessment of its pharmacological effects are provided. Furthermore, this guide illustrates the metabolic conversion of acebutolol to this compound, the analytical workflow for its determination, and the beta-adrenergic signaling pathway it modulates, through detailed diagrams. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

Acebutolol is a cardioselective β-adrenergic receptor antagonist widely used in the management of hypertension and cardiac arrhythmias.[1] Following oral administration, acebutolol undergoes extensive first-pass metabolism in the liver, leading to the formation of its major metabolite, this compound.[1] this compound, an N-acetylated derivative, is not an inactive byproduct but a pharmacologically active compound that contributes significantly to the therapeutic effects of acebutolol.[2] In fact, this compound is equipotent to acebutolol in its β-blocking activity and possesses a longer elimination half-life, which contributes to the prolonged duration of action of acebutolol.[2][3] This guide provides an in-depth exploration of this compound, focusing on its metabolic generation, pharmacokinetic profile, pharmacodynamic actions, and the analytical methods for its study.

Metabolism of Acebutolol to this compound

The biotransformation of acebutolol to its active metabolite, this compound, is a two-step process primarily occurring in the liver. This metabolic conversion is crucial as it significantly influences the overall pharmacological profile of acebutolol.

The metabolic pathway involves two key enzymatic reactions:

  • Hydrolysis: The initial step is the hydrolysis of the butanamide side chain of acebutolol. This reaction is catalyzed by carboxylesterase 2 (CES2) , leading to the formation of an intermediate metabolite, acetolol.

  • N-Acetylation: The subsequent and final step is the acetylation of the primary amine group of acetolol. This reaction is mediated by N-acetyltransferase 2 (NAT2) , resulting in the formation of this compound.

Further metabolism of the hydrolytic intermediate, acetolol, can occur via oxidation, a reaction in which cytochrome P450 2C19 (CYP2C19) has been implicated.

Acebutolol Acebutolol Acetolol Acetolol Acebutolol->Acetolol Hydrolysis (CES2) This compound This compound Acetolol->this compound N-Acetylation (NAT2) Oxidative_Metabolites Oxidative_Metabolites Acetolol->Oxidative_Metabolites Oxidation (CYP2C19)

Metabolic Pathway of Acebutolol to this compound.

Pharmacokinetics

The pharmacokinetic profiles of acebutolol and this compound exhibit notable differences that are critical for understanding the clinical efficacy of the parent drug. Following oral administration of acebutolol, this compound plasma concentrations are often higher and more sustained than those of acebutolol itself.

ParameterAcebutololThis compoundReference(s)
Bioavailability ~40%-
Time to Peak Plasma Concentration (Tmax) 2-2.5 hours4 hours
Elimination Half-life (t½) 3-4 hours8-13 hours
Plasma Protein Binding 11-19%6-9%
Route of Elimination Renal (30-40%) and Non-renal (50-60%)Primarily Renal

Pharmacodynamics

This compound shares a similar pharmacodynamic profile with acebutolol, contributing significantly to its therapeutic effects. Both compounds are cardioselective β1-adrenergic receptor antagonists.

PropertyAcebutololThis compoundReference(s)
β-Blocking Potency EquipotentEquipotent
Cardioselectivity YesYes, potentially greater than acebutolol
Intrinsic Sympathomimetic Activity (ISA) MildWeak
Membrane-Stabilizing Activity (MSA) YesNo significant activity

Experimental Protocols

Determination of Acebutolol and this compound in Human Plasma by HPLC

This section outlines a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of acebutolol and its metabolite, this compound, in human plasma.

5.1.1. Materials and Reagents

  • Acebutolol and this compound reference standards

  • Internal Standard (e.g., celiprolol)

  • Methanol (HPLC grade)

  • Deionized water

  • Other reagents for mobile phase preparation

5.1.2. Chromatographic Conditions

  • Column: C18 reverse-phase column

  • Mobile Phase: A suitable mixture of organic solvent (e.g., methanol) and aqueous buffer.

  • Detection: UV detection at an appropriate wavelength.

  • Flow Rate: Optimized for separation.

5.1.3. Sample Preparation

  • Aliquoting: Transfer a known volume of human plasma into a clean tube.

  • Internal Standard Spiking: Add a known amount of the internal standard to the plasma sample.

  • Extraction: Perform a liquid-liquid extraction to isolate the analytes from plasma proteins.

  • Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Injection: Inject a specific volume of the reconstituted sample into the HPLC system.

Start Start: Plasma Sample Spike Spike with Internal Standard Start->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate Organic Layer Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject Analyze Chromatographic Separation & UV Detection Inject->Analyze Quantify End: Quantification Analyze->Quantify

HPLC Analysis Workflow for Acebutolol and this compound.
Plasma Protein Binding Assessment by Equilibrium Dialysis

Equilibrium dialysis is a standard method to determine the extent of drug binding to plasma proteins.

5.2.1. Materials

  • Equilibrium dialysis apparatus

  • Semi-permeable membranes

  • Human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Acebutolol and this compound

5.2.2. Procedure

  • Membrane Preparation: Prepare the dialysis membranes according to the manufacturer's instructions.

  • Apparatus Assembly: Assemble the dialysis cells, separating the plasma and buffer chambers with the prepared membrane.

  • Sample Preparation: Add a known concentration of acebutolol or this compound to the human plasma.

  • Dialysis: Fill the plasma chamber with the drug-spiked plasma and the buffer chamber with PBS.

  • Incubation: Incubate the dialysis cells at a physiological temperature (e.g., 37°C) with gentle agitation until equilibrium is reached.

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the drug in both samples using a suitable analytical method like HPLC.

  • Calculation: Calculate the percentage of protein binding.

Assessment of β-Blockade using Exercise Testing

Exercise testing is a common clinical method to evaluate the pharmacodynamic effects of β-blockers.

5.3.1. Protocol

  • Baseline Measurements: Record the subject's resting heart rate and blood pressure.

  • Exercise Protocol: The subject performs a standardized exercise protocol on a treadmill or stationary bicycle, with progressively increasing workload.

  • Monitoring: Continuously monitor the subject's heart rate, blood pressure, and electrocardiogram (ECG) throughout the exercise and recovery periods.

  • Data Collection: Record heart rate and blood pressure at each stage of the exercise.

  • Post-Drug Administration: Administer acebutolol or this compound and repeat the exercise test after a specified period.

  • Comparison: Compare the heart rate and blood pressure responses to exercise before and after drug administration to quantify the degree of β-blockade.

Signaling Pathway

Acebutolol and this compound exert their therapeutic effects by antagonizing β1-adrenergic receptors, which are G-protein coupled receptors. The blockade of these receptors inhibits the downstream signaling cascade initiated by catecholamines like norepinephrine and epinephrine.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor G_Protein Gs Protein Beta1_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Phosphorylation of Target Proteins (e.g., Calcium Channels) PKA->Cellular_Response leads to Physiological_Effect Increased Heart Rate & Contractility Cellular_Response->Physiological_Effect This compound This compound This compound->Beta1_Receptor blocks

β1-Adrenergic Receptor Signaling Pathway and Site of Action of this compound.

Clinical Significance

The formation of this compound has significant clinical implications. Its long half-life contributes to the once-daily dosing regimen of acebutolol, improving patient compliance. The active nature of this metabolite means that the therapeutic effect of acebutolol is not diminished by its extensive first-pass metabolism. However, in patients with renal impairment, the clearance of this compound is reduced, which can lead to its accumulation and necessitate dose adjustments of acebutolol.

Conclusion

This compound is a crucial component of the clinical profile of acebutolol. Its formation, pharmacokinetic properties, and pharmacodynamic actions are integral to the therapeutic efficacy and duration of action of the parent drug. A thorough understanding of this compound is essential for the safe and effective use of acebutolol, particularly in specific patient populations such as the elderly and those with renal dysfunction. The experimental protocols and diagrams provided in this guide offer a foundational resource for further research and development in the field of cardiovascular pharmacology.

References

Diacetolol chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetolol is the major and pharmacologically active metabolite of the cardioselective β-adrenergic receptor antagonist, acebutolol.[1][2] As a beta-blocker, this compound plays a crucial role in the therapeutic effects of its parent drug, contributing significantly to its antihypertensive and antiarrhythmic properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies related to this compound, tailored for professionals in the fields of research, science, and drug development.

Chemical Structure and Identification

This compound, with the IUPAC name N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide, is structurally similar to its parent compound, acebutolol, differing by the substitution of a butyryl group with an acetyl group on the amine.[3] This structural information is fundamental to understanding its interaction with the β1-adrenergic receptor.

Chemical Structure:

Chemical structure of this compound

Image Credit: PubChem CID 50894

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
CAS Number 22568-64-5
Molecular Formula C16H24N2O4
Molecular Weight 308.37 g/mol
InChI Key AWOGXJOBNAWQSF-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueReference
logP (Octanol-Water Partition Coefficient) 0.9 (Computed)
Solubility DMSO: 100 mg/mL (324.29 mM)
Appearance White to off-white solid

Note: The logP value is a computed estimate and may not reflect an experimentally determined value.

Pharmacology

Mechanism of Action

This compound functions as a cardioselective β1-adrenergic receptor antagonist. The β1-adrenergic receptors are predominantly located in the heart tissue. By blocking these receptors, this compound inhibits the binding of endogenous catecholamines, such as norepinephrine and epinephrine. This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure.

The signaling pathway initiated by the activation of β1-adrenergic receptors involves the Gs alpha subunit of the G-protein complex, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (camp). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in increased cardiac function. By blocking the initial receptor activation, this compound effectively dampens this entire signaling cascade.

Pharmacodynamics

This compound exhibits weak intrinsic sympathomimetic activity (ISA), meaning it can cause a low level of receptor activation while simultaneously blocking the effects of more potent agonists. It has been shown to be less potent in β-adrenoceptor blocking activity compared to its parent compound, acebutolol, in vitro; however, its cardioselectivity is greater. This compound lacks significant membrane-stabilizing activity.

Pharmacokinetics

This compound is formed as the primary metabolite of acebutolol through hepatic metabolism. It has a longer elimination half-life than acebutolol, ranging from 8 to 13 hours, which contributes to the prolonged duration of action of the parent drug.

Table 3: Pharmacokinetic Parameters of this compound

ParameterValueReference
Elimination Half-Life 8-13 hours
Route of Elimination Primarily renal

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Analysis in Human Plasma

A validated HPLC method with UV detection is crucial for pharmacokinetic studies of this compound. The following is a summary of a published experimental protocol for the simultaneous determination of acebutolol and this compound in human plasma.

1. Sample Preparation:

  • To 1.0 mL of human plasma, add an internal standard (e.g., celiprolol).

  • Add 0.5 mL of 1 M sodium hydroxide and 5.0 mL of a mixture of dichloromethane and diethyl ether (1:1 v/v).

  • Vortex for 1 minute and centrifuge at 2000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) at a ratio of 25:75 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 236 nm.

  • Injection Volume: 50 µL.

3. Validation Parameters:

  • Linearity: The method should be linear over a concentration range of 20.0 to 1000 ng/mL for this compound.

  • Recovery: The mean absolute recovery of this compound should be determined.

  • Precision and Accuracy: Intra- and inter-day precision and accuracy should be within acceptable limits (e.g., <15%).

Synthesis of this compound

Signaling Pathway and Experimental Workflow Diagrams

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds to G_Protein G-Protein (Gs) Beta1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates Targets Leading to This compound This compound (Antagonist) This compound->Beta1_Receptor Blocks Binding HPLC_Workflow start Start: Human Plasma Sample sample_prep Sample Preparation: - Add Internal Standard - Liquid-Liquid Extraction - Evaporation - Reconstitution start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (236 nm) separation->detection data_analysis Data Analysis: - Peak Integration - Quantification detection->data_analysis end End: this compound Concentration data_analysis->end

References

The Synthesis of Diacetolol: An In-Depth Guide to its Metabolic Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetolol, a pharmacologically active beta-blocker, is the primary metabolite of the widely prescribed antihypertensive drug, Acebutolol. Unlike many pharmaceutical compounds that are the product of direct chemical synthesis, this compound is predominantly generated through the metabolic transformation of its parent drug within the body. This in-depth technical guide elucidates the synthesis pathway of this compound, focusing on its metabolic generation from Acebutolol. The guide will detail the biotransformation process, present relevant pharmacokinetic data, and provide a representative experimental protocol for the in-vitro simulation of this metabolic conversion.

The Metabolic Synthesis Pathway of this compound

The synthesis of this compound from Acebutolol occurs primarily in the liver through a two-step metabolic process involving hydrolysis and N-acetylation. Acebutolol undergoes extensive first-pass metabolism after oral administration, leading to the formation of this compound.

The biotransformation can be summarized as follows:

  • Hydrolysis: The butanamide side chain of Acebutolol is hydrolyzed by hepatic enzymes, removing the butyl group.

  • N-acetylation: The resulting primary amine is then acetylated to form the acetamide group characteristic of this compound.

While the specific enzymes responsible for this transformation are not extensively detailed in publicly available literature, this metabolic cascade is a well-established pathway for Acebutolol metabolism.

Pathway Diagram

Diacetolol_Synthesis Acebutolol Acebutolol (C18H28N2O4) Intermediate Desbutyl Acebutolol (Intermediate) Acebutolol->Intermediate Hydrolysis This compound This compound (C16H24N2O4) Intermediate->this compound N-acetylation Enzymes Hepatic Enzymes (e.g., Hydrolases, N-acetyltransferases)

Caption: Metabolic conversion of Acebutolol to this compound.

Quantitative Data: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Acebutolol and its metabolite, this compound, providing a quantitative comparison of their behavior in the human body.

ParameterAcebutololThis compoundReference
Bioavailability ~40%Metabolite[1][2]
Time to Peak Plasma Concentration (Tmax) 2.5 hours3.5 - 4 hours[1]
Plasma Elimination Half-life (t½) 3 - 4 hours8 - 13 hours[1][2]
Protein Binding 26%Not specified
Route of Elimination Hepatic metabolism, Renal and non-renal excretionPrimarily renal excretion

Experimental Protocol: In-Vitro Metabolism of Acebutolol

Objective:

To demonstrate the in-vitro conversion of Acebutolol to this compound using rat liver microsomes and to quantify the formation of the metabolite.

Materials:
  • Acebutolol hydrochloride

  • This compound (as a reference standard)

  • Rat liver microsomes (commercially available)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase preparation)

  • High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection

Experimental Workflow:

In_Vitro_Metabolism_Workflow cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Analysis Microsomes Rat Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Acebutolol Acebutolol Acebutolol->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate NADPH Add NADPH Regenerating System Incubate->NADPH Quench Quench Reaction (e.g., with cold acetonitrile) NADPH->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC_MS Analyze Supernatant by HPLC-MS Centrifuge->HPLC_MS Quantify Quantify this compound Formation HPLC_MS->Quantify

Caption: Workflow for in-vitro metabolism of Acebutolol.

Procedure:
  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine rat liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), Acebutolol (at a desired concentration, e.g., 1-10 µM), and phosphate buffer (pH 7.4) to a final volume of, for example, 200 µL.

    • Prepare control incubations: one without Acebutolol (to monitor for interfering peaks) and one without the NADPH regenerating system (to assess non-enzymatic degradation).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes). The incubation time should be optimized based on preliminary experiments to ensure measurable metabolite formation without significant substrate depletion.

  • Termination of the Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Sample Preparation for Analysis:

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC-MS Analysis:

    • Analyze the supernatant using a validated HPLC-MS method to separate and quantify Acebutolol and this compound.

    • A standard curve for this compound should be prepared to allow for accurate quantification.

  • Data Analysis:

    • Calculate the concentration of this compound formed at each time point.

    • The rate of this compound formation can be determined from the initial linear phase of the concentration-time curve.

Conclusion

The synthesis of this compound is a prime example of a drug metabolite being a significant contributor to the overall therapeutic effect of the parent compound. Understanding the metabolic pathway from Acebutolol to this compound is crucial for drug development professionals in predicting drug-drug interactions, understanding patient variability in drug response, and for the design of future drug candidates. The provided in-vitro protocol offers a foundational method for researchers to investigate this important biotransformation in a controlled laboratory setting. Further research to identify the specific enzymes involved in this metabolic pathway will provide a more complete understanding of this compound's formation and pharmacology.

References

An In-depth Technical Guide on the Beta-Adrenergic Receptor Binding Affinity of Diacetolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetolol, the major active metabolite of the cardioselective β-adrenergic receptor antagonist acebutolol, plays a significant role in the overall pharmacological effect of its parent drug. Understanding the binding affinity and selectivity of this compound for β-adrenergic receptor subtypes is crucial for a comprehensive assessment of its therapeutic actions and potential side effects. This technical guide provides a detailed overview of the in vitro binding and functional potencies of this compound at β1- and β2-adrenergic receptors, outlines the experimental methodologies used for these determinations, and visualizes the relevant biological and experimental pathways. While direct radioligand binding affinity data (Kᵢ or IC₅₀ values) for this compound are not extensively reported in publicly available literature, this guide synthesizes data from in vitro functional studies on isolated tissues, which provide a reliable measure of its antagonist potency and selectivity.

Core Data Presentation: In Vitro Antagonist Potency of this compound

The following tables summarize the in vitro pharmacological data for this compound in comparison to its parent compound, acebutolol, and the non-selective β-blocker, propranolol. The data is derived from functional studies on isolated guinea pig tissues, a standard method for characterizing the potency and selectivity of β-adrenoceptor antagonists.

Table 1: Beta-Adrenoceptor Blocking Potency of this compound and Acebutolol in a comparative study

CompoundTissue (Receptor Subtype)pA₂ Value
This compound Atria (β1)Not explicitly stated, but noted to be less potent than acebutolol.
Trachea (β2)Not explicitly stated, but noted to be less potent than acebutolol.
Acebutolol Atria (β1)7.5
Trachea (β2)Not explicitly stated, but noted to be less potent than at β1.

Source: In vitro data from isolated cat papillary muscle for acebutolol's pA2 value.[1] this compound's potency was compared qualitatively in other studies.

Table 2: Comparative Cardioselectivity of this compound and Acebutolol

CompoundCardioselectivity (Atrial vs. Tracheal Tissue)
This compound Greater than acebutolol
Acebutolol Cardioselective

Source: In vitro pharmacological comparison.[2]

Note on pA₂ Values: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates a greater antagonist potency. The cardioselectivity is inferred from the difference in antagonist potency at β1 (atria) versus β2 (trachea) receptors.

Experimental Protocols

The data presented above are typically generated using classical pharmacological preparations involving isolated tissues. The following outlines the general methodology for such an experiment.

Isolated Tissue Bath Assay for Determining pA₂ Values

This in vitro method assesses the functional potency of an antagonist by measuring its ability to inhibit the response of an isolated tissue to an agonist.

1. Tissue Preparation:

  • Source: Guinea pigs are commonly used. For β1-adrenoceptor studies, the atria are isolated. For β2-adrenoceptor studies, tracheal smooth muscle strips are prepared.

  • Dissection and Mounting: The tissues are carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.

  • Transducer Attachment: The tissues are connected to an isometric force transducer to measure contractile (atria) or relaxation (trachea) responses.

2. Equilibration:

  • The mounted tissues are allowed to equilibrate under a resting tension for a specific period (e.g., 60 minutes), with regular washing with fresh physiological salt solution.

3. Agonist Concentration-Response Curve (Control):

  • A cumulative concentration-response curve is generated for a β-adrenoceptor agonist (e.g., isoprenaline). The agonist is added to the organ bath in increasing concentrations, and the resulting response (increase in atrial contraction rate or relaxation of tracheal muscle) is recorded.

4. Antagonist Incubation:

  • The tissues are washed to remove the agonist and then incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period to allow for equilibrium to be reached.

5. Agonist Concentration-Response Curve (in the presence of Antagonist):

  • The cumulative concentration-response curve for the agonist is repeated in the presence of the antagonist. The antagonist will shift the agonist's concentration-response curve to the right in a parallel manner for a competitive antagonist.

6. Data Analysis:

  • The magnitude of the rightward shift of the agonist concentration-response curve is used to calculate the dose ratio.

  • The Schild equation is then used to determine the pA₂ value from the dose ratios obtained at different antagonist concentrations.

Mandatory Visualizations

Beta-Adrenergic Receptor Signaling Pathway

This diagram illustrates the downstream signaling cascade following the activation of a β-adrenergic receptor by an agonist and its inhibition by an antagonist like this compound.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Epinephrine) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Activates Antagonist Antagonist (this compound) Antagonist->Beta_Receptor Blocks G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-adrenergic receptor signaling pathway.

Experimental Workflow for pA₂ Determination

This diagram outlines the key steps involved in an in vitro isolated tissue bath experiment to determine the pA₂ value of an antagonist.

pA2_Workflow start Start tissue_prep Isolated Tissue Preparation (e.g., Guinea Pig Atria/Trachea) start->tissue_prep mounting Mount Tissue in Organ Bath tissue_prep->mounting equilibration Equilibration Period mounting->equilibration control_crc Generate Control Agonist Concentration-Response Curve (CRC) equilibration->control_crc washout1 Washout control_crc->washout1 antagonist_incubation Incubate with this compound (Fixed Concentration) washout1->antagonist_incubation treatment_crc Generate Agonist CRC in Presence of this compound antagonist_incubation->treatment_crc washout2 Washout treatment_crc->washout2 repeat_antagonist Repeat with Different This compound Concentrations washout2->repeat_antagonist repeat_antagonist->antagonist_incubation Yes data_analysis Data Analysis: Calculate Dose Ratios and pA₂ via Schild Plot repeat_antagonist->data_analysis No end End data_analysis->end

Caption: Workflow for pA₂ determination.

Logical Relationship of this compound's Cardioselectivity

This diagram illustrates the concept of β1-selectivity, showing this compound's preferential binding to β1 receptors over β2 receptors.

Cardioselectivity cluster_receptors Adrenergic Receptors cluster_effects Primary Effects This compound This compound Beta1 β1 Receptors (Heart) This compound->Beta1 Higher Affinity Beta2 β2 Receptors (Lungs, etc.) This compound->Beta2 Lower Affinity Therapeutic Therapeutic Effect (Cardioprotection) Beta1->Therapeutic Side_Effect Potential Side Effect (Bronchoconstriction) Beta2->Side_Effect

Caption: this compound's β1-receptor selectivity.

Conclusion

This compound, the primary active metabolite of acebutolol, exhibits a notable in vitro cardioselectivity, demonstrating a greater preference for β1-adrenergic receptors over β2-adrenergic receptors.[2] This selectivity profile, determined through functional assays on isolated tissues, suggests that this compound contributes significantly to the cardioselective nature of its parent drug. The experimental protocols outlined in this guide represent the standard methodologies for characterizing the antagonist potency and selectivity of compounds like this compound. Further research employing radioligand binding assays with human recombinant receptors would provide more precise quantitative affinity data (Kᵢ values) and further enhance our understanding of this compound's interaction with β-adrenergic receptor subtypes.

References

In-Depth Technical Guide: Diacetolol's Intrinsic Sympathomimetic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetolol, the major and pharmacologically active metabolite of the cardioselective β-adrenergic receptor antagonist acebutolol, is distinguished by its possession of weak intrinsic sympathomimetic activity (ISA).[1][2] This partial agonist activity at the β-adrenoceptor confers a unique pharmacological profile, differentiating it from many other beta-blockers. This technical guide provides a comprehensive overview of the research into this compound's ISA, presenting key quantitative data from clinical and preclinical studies, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. A thorough understanding of this compound's ISA is critical for its optimal therapeutic application and for the development of future β-blockers with tailored pharmacological properties.

Introduction

Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[3][4] While the primary mechanism of action for these agents is the competitive blockade of β-adrenoceptors from the effects of endogenous catecholamines like epinephrine and norepinephrine, a subset of these drugs also exhibits partial agonist activity.[3] This property is termed intrinsic sympathomimetic activity (ISA).

This compound is the principal active metabolite of acebutolol and is a cardioselective β1-adrenoceptor antagonist. Unlike beta-blockers that are pure antagonists, this compound's weak ISA allows it to cause a mild stimulation of the β-adrenoceptor, particularly in states of low sympathetic tone. This can lead to less pronounced bradycardia and a smaller reduction in cardiac output at rest compared to beta-blockers lacking ISA.

This guide will delve into the experimental evidence that characterizes and quantifies the ISA of this compound, providing researchers and clinicians with a detailed understanding of its nuanced pharmacology.

Quantitative Pharmacological Data

The intrinsic sympathomimetic activity and β-blocking effects of this compound have been quantified in both human and animal studies. The following tables summarize the key findings.

Table 1: Clinical Pharmacodynamic Data of this compound in Healthy Volunteers
Dose (mg, oral)Peak Plasma Concentration (ng/mL)Time to Peak (hours)Reduction in Resting Heart Rate (beats/min)% Reduction in Exercise Heart Rate
1001774.4Slight, dose-relatedSubstantial, dose-related
2002434.0Slight, dose-relatedSubstantial, dose-related
4008075.2Slight, dose-relatedSubstantial, dose-related
8001,3064.4Slight, dose-relatedSubstantial, dose-related

Data compiled from a double-blind, balanced study in five healthy men. A strong correlation (r = 0.90) was observed between the percentage reduction in exercise heart rate and the logarithm of the plasma concentration of this compound.

Table 2: Antihypertensive Efficacy of this compound in Patients with Essential Hypertension
Daily Dose (mg)Mean Plasma Level (8-10h post-dose, ng/mL)% Reduction in Lying Mean Arterial Blood PressureAssociated Decrease in Heart Rate
200207 ± 279%Significant
400394 ± 6310%Significant
800823 ± 13514%Significant

Data from a double-blind, randomized, cross-over study in 17 patients with moderate essential hypertension.

Experimental Protocols

A detailed understanding of the methodologies used to investigate this compound's ISA is crucial for the interpretation of the presented data and for the design of future studies.

Clinical Trial for Antihypertensive Efficacy and Heart Rate Effects

Objective: To assess the antihypertensive action of this compound and its effects on heart rate in patients with moderate essential hypertension.

Study Design: A double-blind, randomized, cross-over study.

Participants: 17 patients with moderate essential hypertension previously well-controlled with acebutolol.

Methodology:

  • Washout Period: A washout period is typically implemented to eliminate the effects of previous medications.

  • Treatment Phases: Patients receive different daily doses of this compound (e.g., 200 mg, 400 mg, and 800 mg) and placebo, with each treatment period lasting for a specified duration (e.g., one month). The order of treatments is randomized for each patient.

  • Blood Pressure and Heart Rate Measurement: Lying and standing blood pressure and heart rate are measured at the end of each treatment period. Measurements are typically taken at standardized times.

  • Plasma Concentration Analysis: Blood samples are collected at specified times post-dose (e.g., 8-10 hours) to determine the mean plasma concentration of this compound using methods like High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Statistical analysis is performed to compare the effects of different doses of this compound with placebo on blood pressure and heart rate.

Assessment of Beta-Adrenoceptor Blockade via Exercise-Induced Tachycardia

Objective: To quantify the β-blocking activity of this compound by measuring its effect on exercise-induced tachycardia in healthy volunteers.

Study Design: A double-blind, placebo-controlled, dose-ranging study.

Participants: Healthy male volunteers.

Methodology:

  • Drug Administration: Single oral doses of this compound (e.g., 100 mg, 200 mg, 400 mg, 800 mg) or placebo are administered at weekly intervals.

  • Exercise Testing: Standardized exercise tests are performed at baseline and at various time points after drug administration (e.g., 0, 2, 4, 6, 8, and 24 hours). A common protocol is the use of a bicycle ergometer with progressively increasing workloads.

  • Heart Rate Monitoring: Heart rate is continuously monitored using an electrocardiogram (ECG). The heart rate during the last minute of a specific exercise stage is typically used for analysis.

  • Data Analysis: The percentage reduction in exercise heart rate after this compound administration compared to placebo is calculated. A dose-response relationship is then determined.

In Vitro Assessment of Intrinsic Sympathomimetic Activity (ISA)

Objective: To determine the partial agonist activity (intrinsic activity, α) and antagonist potency (pA2) of a β-blocker.

Preparation: Isolated guinea pig right atria, which beat spontaneously.

Methodology:

  • Tissue Preparation: Guinea pigs are euthanized, and the right atria are dissected and mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature (e.g., 37°C). The spontaneous atrial rate is recorded.

  • Cumulative Concentration-Response Curve for a Full Agonist: A cumulative concentration-response curve is generated for a full β-adrenoceptor agonist, such as isoprenaline, to establish the maximum possible response of the tissue.

  • Assessment of Agonist Activity of the Test Compound: The test compound (e.g., this compound) is added to the organ bath in increasing concentrations, and any change in atrial rate is recorded. The maximal effect of the test compound is expressed as a fraction of the maximal effect of the full agonist (this is the intrinsic activity, α).

  • Assessment of Antagonist Activity (Schild Plot Analysis):

    • A concentration-response curve for the full agonist (isoprenaline) is repeated in the presence of a fixed concentration of the antagonist (this compound).

    • This is repeated for several different concentrations of the antagonist.

    • The dose ratio (the ratio of the agonist concentration required to produce a half-maximal response in the presence and absence of the antagonist) is calculated for each antagonist concentration.

    • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of this plot provides the pA2 value, a measure of the antagonist's affinity for the receptor.

Signaling Pathways and Molecular Mechanisms

The intrinsic sympathomimetic activity of this compound arises from its interaction with the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). Unlike a pure antagonist that simply blocks the receptor, a partial agonist like this compound can induce a conformational change in the receptor, leading to a submaximal activation of the downstream signaling cascade.

Beta-1 Adrenergic Receptor Signaling Pathway

The binding of an agonist to the β1-adrenergic receptor initiates a signaling cascade that ultimately leads to a physiological response, such as an increase in heart rate and contractility.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol B1AR β1-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) B1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Cellular Proteins (e.g., Ca2+ channels) PKA->Phosphorylation Catalyzes Response Physiological Response (e.g., ↑ Heart Rate) Phosphorylation->Response Leads to Agonist Agonist (e.g., Norepinephrine) Agonist->B1AR Binds to

Caption: Agonist activation of the β1-adrenergic receptor signaling pathway.

Mechanism of this compound's Intrinsic Sympathomimetic Activity

This compound, as a partial agonist, interacts with the β1-adrenergic receptor in a manner that produces a response that is intermediate between that of a full agonist and a pure antagonist.

ISA_Mechanism This compound This compound B1AR β1-Adrenergic Receptor This compound->B1AR Binds to Conformation Suboptimal Receptor Conformational Change B1AR->Conformation Induces Gs_activation Submaximal Gs Protein Activation Conformation->Gs_activation Leads to cAMP_production Limited cAMP Production Gs_activation->cAMP_production Results in Response Weak Physiological Response (ISA) cAMP_production->Response Causes

Caption: Proposed mechanism of this compound's partial agonist activity.

Experimental Workflow for Assessing ISA

The following diagram outlines a typical workflow for the preclinical and clinical evaluation of the intrinsic sympathomimetic activity of a compound like this compound.

ISA_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment in_vitro In Vitro Studies (e.g., Isolated Guinea Pig Atria) binding_assay Radioligand Binding Assays (Receptor Affinity - Ki) phase1 Phase I Studies (Healthy Volunteers) in_vitro->phase1 Translational Progression cAMP_assay cAMP Production Assays (Functional Response) animal_models In Vivo Animal Models (e.g., Reserpinized Rat) dose_ranging Dose-Ranging Studies (Resting & Exercise Heart Rate) phase2_3 Phase II/III Studies (Hypertensive Patients) hemodynamic Hemodynamic Profiling (Blood Pressure, Cardiac Output)

References

The Pharmacodynamic Profile of Diacetolol: A Preclinical In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetolol, the principal and pharmacologically active metabolite of the cardioselective β-adrenoceptor antagonist acebutolol, plays a significant role in the therapeutic effects observed after acebutolol administration.[1][2][3] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows. Understanding the distinct pharmacodynamic properties of this compound is crucial for researchers and drug development professionals working on β-blockers and cardiovascular therapeutics.

Core Pharmacodynamic Properties

This compound is a cardioselective β1-adrenoceptor antagonist with intrinsic sympathomimetic activity (ISA).[3][4] Its β-blocking potency is considered to be similar to that of its parent compound, acebutolol. In preclinical studies, this compound has demonstrated a greater degree of cardioselectivity compared to acebutolol.

Receptor Binding and Functional Potency

Quantitative data on the receptor binding affinity and functional potency of this compound from various preclinical models are summarized below.

ParameterReceptor/TissueAgonistAnimal ModelValueCitation
β-adrenoceptor Blocking Potency In vitro--Less than acebutolol
Anesthetized Cat--Closely similar to acebutolol
Cardioselectivity (Atrial vs. Tracheal) In vitro--Greater than acebutolol
Anesthetized Cat--Closely similar to acebutolol
Intrinsic Sympathomimetic Activity (ISA) In vitro--Weak
Membrane-Stabilizing Activity (MSA) In vitro--Not significant

Note: Specific Ki, pA2, or EC50/IC50 values for this compound are not consistently reported in the reviewed literature. The table reflects the qualitative and comparative findings.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the preclinical pharmacodynamic assessment of this compound.

Beta-Adrenoceptor Signaling Pathway

Beta-blockers like this compound exert their effects by modulating the signaling cascade initiated by the activation of β-adrenoceptors.

Beta_Adrenoceptor_Signaling cluster_cell Cardiomyocyte Agonist Agonist (e.g., Norepinephrine) Beta1_AR β1-Adrenoceptor Agonist->Beta1_AR Activates This compound This compound This compound->Beta1_AR Blocks Gs Gs Protein Beta1_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Increased Contractility & Heart Rate Ca_Influx->Contraction

β1-Adrenoceptor signaling pathway in a cardiomyocyte.

Experimental Workflow for Isolated Tissue Bath Assay

Isolated tissue bath assays are fundamental in preclinical pharmacology to determine the potency and selectivity of receptor antagonists.

Isolated_Tissue_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Tissue (e.g., Guinea Pig Atria/Trachea) Mounting Mount Tissue in Organ Bath Dissection->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration Agonist_CRC Generate Agonist Concentration-Response Curve (CRC) Equilibration->Agonist_CRC Washout Washout Agonist_CRC->Washout Antagonist_Incubation Incubate with this compound Washout->Antagonist_Incubation Repeat_Agonist_CRC Repeat Agonist CRC Antagonist_Incubation->Repeat_Agonist_CRC Schild_Plot Construct Schild Plot Repeat_Agonist_CRC->Schild_Plot pA2_Determination Determine pA2 Value Schild_Plot->pA2_Determination

Workflow for determining antagonist potency (pA2) in isolated tissues.

Detailed Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenoceptors.

Materials:

  • Cell membranes expressing human β1- or β2-adrenoceptors.

  • Radioligand (e.g., [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol).

  • This compound solutions of varying concentrations.

  • Non-specific binding competitor (e.g., high concentration of propranolol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubate cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of this compound.

  • A parallel set of incubations should include the non-specific binding competitor to determine non-specific binding.

  • Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value of this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assay for Potency (pA2) and ISA Determination

Objective: To determine the β-blocking potency (pA2) and assess the intrinsic sympathomimetic activity (ISA) of this compound.

Materials:

  • Guinea pig right atria (for β1 activity) and trachea (for β2 activity).

  • Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂).

  • Isoprenaline (non-selective β-agonist).

  • This compound solutions of varying concentrations.

  • Isolated organ bath system with force-displacement transducers.

  • Data acquisition system.

Protocol for pA2 Determination:

  • Mount the isolated tissues in the organ baths containing Krebs-Henseleit solution at 37°C.

  • Allow the tissues to equilibrate under a resting tension.

  • Generate a cumulative concentration-response curve to isoprenaline to determine the baseline response.

  • Wash the tissues and allow them to return to baseline.

  • Incubate the tissues with a known concentration of this compound for a set period.

  • Generate a second cumulative concentration-response curve to isoprenaline in the presence of this compound.

  • Repeat steps 4-6 with increasing concentrations of this compound.

  • Construct a Schild plot by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value.

Protocol for ISA Assessment:

  • Prepare the isolated tissue as described above.

  • After equilibration, add cumulative concentrations of this compound to the organ bath in the absence of any agonist.

  • Record any changes in the baseline tissue response (e.g., increase in atrial rate or relaxation of tracheal tone).

  • The magnitude of the response relative to the maximal response produced by a full agonist (e.g., isoprenaline) indicates the degree of ISA.

In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)

Objective: To evaluate the dose-dependent antihypertensive effect of this compound in a preclinical model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHRs).

  • This compound solutions for oral or intravenous administration.

  • Telemetry system for continuous blood pressure and heart rate monitoring (or tail-cuff method for intermittent measurements).

  • Vehicle control.

Protocol:

  • Implant telemetry transmitters in SHRs for continuous monitoring of cardiovascular parameters. Allow for a recovery period.

  • Record baseline blood pressure and heart rate for a sufficient period to establish a stable baseline.

  • Administer this compound at various doses to different groups of SHRs. A vehicle control group should be included.

  • Continuously monitor blood pressure and heart rate for a defined period post-administration (e.g., 24 hours).

  • Analyze the data to determine the dose-dependent effects of this compound on systolic blood pressure, diastolic blood pressure, and heart rate.

  • Calculate the magnitude and duration of the antihypertensive effect for each dose.

Conclusion

This compound, as the primary active metabolite of acebutolol, exhibits a distinct pharmacodynamic profile characterized by cardioselective β1-adrenoceptor antagonism and weak intrinsic sympathomimetic activity. Preclinical evidence suggests that it may possess greater cardioselectivity than its parent compound. The experimental protocols detailed in this guide provide a framework for the comprehensive preclinical evaluation of this compound and other β-adrenoceptor modulators. Further quantitative studies are warranted to fully elucidate the receptor binding affinities and functional potencies of this compound in various preclinical models to better inform its clinical application and future drug development efforts.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Diacetolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetolol is the major and pharmacologically active metabolite of Acebutolol, a cardioselective β1-adrenoreceptor antagonist used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. Due to its equipotent activity to the parent drug, the quantitative analysis of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The analyte is detected by its UV absorbance, and quantification is performed by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of this compound standard.

Experimental Protocols

Equipment and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

  • HPLC grade methanol, acetonitrile, and water.

  • Reagents for buffer preparation (e.g., potassium dihydrogen phosphate).

Chromatographic Conditions

A validated HPLC method for the simultaneous determination of Acebutolol and this compound has been reported, and the conditions can be adapted for the specific analysis of this compound.

Table 1: Chromatographic Conditions

ParameterCondition
Stationary Phase C18 Column (e.g., ODS)
Mobile Phase Methanol-water (55:45, v/v)[1]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 240 nm[1][3]
Injection Volume 20 µL
Column Temperature Ambient
Internal Standard Celiprolol[4]

Note: The mobile phase composition and flow rate may require optimization based on the specific column and system used to achieve optimal separation and peak shape.

Preparation of Solutions

3.3.1. Standard Stock Solution (e.g., 100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 15 minutes to ensure complete dissolution.

3.3.2. Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 0.1 - 10 µg/mL).

3.3.3. Sample Preparation (from Human Plasma)

  • To 1 mL of human plasma in a centrifuge tube, add a known amount of internal standard (if used).

  • Add 3 mL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the quantitative analysis of this compound.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for replicate injections)

Table 3: Method Validation Data

ParameterResult
Linearity Range 20.0 to 1000 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 10.0 ng/mL
Limit of Quantification (LOQ) 20.0 ng/mL
Accuracy (% Recovery) 88.8%
Precision (Intra-day %RSD) < 14.1%
Precision (Inter-day %RSD) < 14.1%

Experimental and Logical Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Inject Inject into HPLC System Standard->Inject Calibrate Generate Calibration Curve Standard->Calibrate Sample Prepare Sample (e.g., Plasma Extraction) Sample->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (240 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantify this compound Concentration Integrate->Quantify Calibrate->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Validation_Parameters cluster_accuracy_precision Accuracy & Precision cluster_sensitivity_linearity Sensitivity & Linearity MethodValidation HPLC Method Validation Accuracy Accuracy (% Recovery) MethodValidation->Accuracy Precision Precision (%RSD) MethodValidation->Precision Linearity Linearity (Correlation Coefficient) MethodValidation->Linearity LOD Limit of Detection MethodValidation->LOD LOQ Limit of Quantification MethodValidation->LOQ Specificity Specificity/ Selectivity MethodValidation->Specificity Robustness Robustness MethodValidation->Robustness Intraday Intra-day Precision->Intraday Interday Inter-day Precision->Interday

Caption: Key parameters for HPLC method validation.

Analysis of Related Substances

The analysis of related substances and potential degradation products is critical for ensuring the purity and stability of pharmaceutical products. Stress testing, as per ICH guidelines, can be performed to identify potential degradation products of this compound. This involves subjecting the drug substance to conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The developed HPLC method can then be employed to separate and quantify these related substances from the main this compound peak. Further characterization of unknown peaks may require techniques such as LC-MS/MS.

Conclusion

The HPLC method detailed in this application note is a reliable and robust technique for the quantitative analysis of this compound. The provided protocol and validation data demonstrate that the method is accurate, precise, and sensitive for its intended purpose in research, drug development, and quality control settings. The experimental workflow and validation parameter diagrams offer a clear visual guide for the implementation and understanding of this analytical procedure.

References

Application Note: Quantification of Diacetolol in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a validated high-performance liquid chromatography (HPLC) method with ultra-violet (UV) detection for the sensitive and accurate quantification of diacetolol in human plasma. This compound is the major, pharmacologically active metabolite of the cardioselective β1-adrenoreceptor antagonist, acebutolol.[1] Monitoring its concentration in plasma is crucial for pharmacokinetic and toxicokinetic studies. The described method is robust, reproducible, and suitable for routine analysis in a clinical or research setting.

Introduction

This compound is an important analyte in clinical and pharmaceutical research due to its therapeutic activity, which is equipotent to its parent drug, acebutolol.[1] Acebutolol is extensively metabolized in the liver, making the quantification of this compound essential for a complete understanding of the drug's pharmacokinetics.[1] This document provides a detailed protocol for the determination of this compound in human plasma, including sample preparation, chromatographic conditions, and method validation parameters. The method is linear over a clinically relevant concentration range and demonstrates high recovery and precision.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple protein precipitation method is employed for the extraction of this compound from human plasma.

  • Reagents:

    • Perchloric acid (70%)

    • Internal Standard (IS) Stock Solution: Celiprolol (10 µg/mL in methanol)

    • Human plasma (K2-EDTA as anticoagulant)

  • Procedure:

    • Allow frozen plasma samples to thaw at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • In a microcentrifuge tube, pipette 500 µL of the plasma sample.

    • Add 50 µL of the internal standard working solution.

    • Add 50 µL of perchloric acid (70%) to precipitate plasma proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial.

    • Inject 50 µL of the supernatant into the HPLC system.

HPLC-UV Method
  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and potassium phosphate buffer (pH 3.0) (20:80, v/v).

    • Flow Rate: 1.5 mL/min

    • Column Temperature: 35°C

    • UV Detection Wavelength: 240 nm

    • Injection Volume: 50 µL

Method Validation Data

The described HPLC-UV method was validated for linearity, recovery, precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity and Range
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound20.0 - 1000≥ 0.995
Table 2: Recovery
AnalyteMean Absolute Recovery (%)
This compound88.8[2]
Acebutolol74.6[2]
Table 3: Precision and Accuracy
AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
This compound30.05.9Within 14.1-4.0 to 5.6
This compound4003.4Within 14.1-4.0 to 5.6
This compound9004.6Within 14.1-4.0 to 5.6
  • The limit of detection (LOD) for this compound is 10.0 ng/mL.

  • The retention time for this compound is approximately 4.1 minutes, while the internal standard, celiprolol, has a retention time of about 9.7 minutes.

Visualizations

G cluster_sample_prep Sample Preparation Workflow plasma Human Plasma Sample add_is Add Internal Standard (Celiprolol) plasma->add_is precipitate Protein Precipitation (Perchloric Acid) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Inject into HPLC supernatant->hplc G cluster_hplc_workflow HPLC Analysis Workflow injection Sample Injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (240 nm) separation->detection quantification Data Acquisition & Quantification detection->quantification

References

Enantioselective Separation of Diacetolol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stereoselective analysis of pharmaceuticals is a critical aspect of ensuring drug safety and efficacy. Diacetolol, the major active metabolite of the β-blocker acebutolol, possesses a chiral center, leading to the existence of two enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, robust and reliable methods for their separation and quantification are essential. This document provides detailed application notes and experimental protocols for the enantioselective separation of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) techniques.

Introduction to Chiral Separation of this compound

The differential pharmacological activity between enantiomers of a drug is a well-established phenomenon. For many β-blockers, the (S)-enantiomer is responsible for the therapeutic effect, while the (R)-enantiomer may be less active or contribute to side effects. Consequently, regulatory agencies often require the assessment of individual enantiomers in drug development. This compound is no exception, and its enantioselective analysis is crucial for pharmacokinetic, metabolic, and toxicological studies.

High-Performance Liquid Chromatography (HPLC) has emerged as the premier technique for the chiral separation of pharmaceuticals due to its high resolution, sensitivity, and reproducibility. The most common approach involves the use of Chiral Stationary Phases (CSPs), which create a chiral environment enabling the differential interaction and subsequent separation of enantiomers. This document details two distinct and effective HPLC methods for the enantioselective separation of this compound, employing a protein-based and a cellobiohydrolase-based CSP.

Data Presentation: Comparison of Enantioselective HPLC Methods for this compound

The following table summarizes the key quantitative data from two distinct and validated HPLC methods for the enantioselective separation of this compound. This allows for a direct comparison of their performance characteristics.

ParameterMethod 1: AGP-Based SeparationMethod 2: CBH-Based Separation
Chiral Stationary Phase α1-Acid Glycoprotein (AGP)Cellobiohydrolase (CBH)
Column Chiral-AGPNot explicitly stated, but CBH-based
Mobile Phase Phosphate buffer (pH 7.0) containing 0.1% dimethylethylamine and 1% (v/v) 1-methoxy-2-propanolOptimized organic content, buffer concentration, and pH for LC-MS/MS
Flow Rate 0.9 mL/min0.9 mL/min
Detection Fluorescence (Excitation: 240 nm, Emission: 360 nm)Tandem Mass Spectrometry (MS/MS)
Retention Time (S)-(-)-Diacetolol Data not available in abstract< 1.5 min (for both enantiomers)
Retention Time (R)-(+)-Diacetolol Data not available in abstract< 1.5 min (for both enantiomers)
Resolution (Rs) Baseline resolutionComplete baseline separation[1]
Analysis Time Data not available in abstract< 1.5 minutes[1]

Experimental Protocols

Method 1: Enantioselective Separation using an α1-Acid Glycoprotein (AGP) Chiral Stationary Phase

This method, developed by Piquette-Miller and Foster, provides a robust and sensitive approach for the simultaneous determination of acebutolol and this compound enantiomers in biological fluids.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and fluorescence detector.

2. Chromatographic Conditions:

  • Column: A chiral stationary phase column based on α1-acid glycoprotein (Chiral-AGP).

  • Mobile Phase: Prepare a phosphate buffer solution at pH 7.0. Add dimethylethylamine to a final concentration of 0.1% and 1-methoxy-2-propanol to a final concentration of 1% (v/v). The exact phosphate buffer concentration should be optimized for best performance.

  • Flow Rate: 0.9 mL/min.

  • Temperature: Ambient.

  • Detection: Fluorescence detection with an excitation wavelength of 240 nm and an emission wavelength of 360 nm.

3. Sample Preparation (for biological fluids):

  • A solid-phase extraction (SPE) procedure is recommended for the extraction of acebutolol and this compound enantiomers from plasma and urine. The specific SPE protocol should be optimized for the sample matrix.

4. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample or standard solution.

  • Record the chromatogram and determine the retention times and peak areas for the (S)-(-)- and (R)-(+)-diacetolol enantiomers.

Method 2: Rapid Enantioselective Separation using a Cellobiohydrolase (CBH) Chiral Stationary Phase with LC-MS/MS

This high-throughput method, developed by Jiang et al., is particularly suited for bioanalytical applications requiring rapid and sensitive quantification of this compound enantiomers.[1]

1. Instrumentation:

  • A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) for detection.

2. Chromatographic Conditions:

  • Column: A chiral stationary phase column based on cellobiohydrolase (CBH).[1]

  • Mobile Phase: The mobile phase composition requires systematic optimization of the organic content (e.g., acetonitrile or methanol), buffer concentration, and pH to achieve optimal separation and MS compatibility.[1] A typical starting point could be a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent.

  • Flow Rate: 0.9 mL/min.

  • Temperature: Ambient or controlled for improved reproducibility.

  • Detection: Tandem mass spectrometry (MS/MS) operating in a suitable ionization mode (e.g., electrospray ionization - ESI) and using multiple reaction monitoring (MRM) for selective and sensitive detection of each this compound enantiomer.

3. Sample Preparation (for plasma):

  • Supported liquid extraction (SLE) in a 96-well plate format is recommended for high-throughput sample preparation.

4. Analysis:

  • Equilibrate the LC-MS/MS system.

  • Inject the extracted sample.

  • Acquire data using the optimized MS/MS parameters.

  • Quantify each enantiomer based on the area of its specific MRM transition. The method was validated over a curve range of 0.0500-50.0 ng/ml for each this compound enantiomer.

Visualizations

experimental_workflow_agp cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Biological Sample (Plasma/Urine) spe Solid-Phase Extraction start->spe hplc AGP Chiral Column Mobile Phase: Phosphate Buffer (pH 7.0) + 0.1% Dimethylethylamine + 1% 1-Methoxy-2-propanol Flow Rate: 0.9 mL/min spe->hplc detection Fluorescence Detection (Ex: 240 nm, Em: 360 nm) hplc->detection analysis Quantification of (S)- and (R)-Diacetolol detection->analysis

Workflow for AGP-based HPLC separation of this compound.

experimental_workflow_cbh cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Plasma Sample sle Supported Liquid Extraction (96-well plate) start->sle lc CBH Chiral Column Optimized Mobile Phase Flow Rate: 0.9 mL/min sle->lc msms Tandem Mass Spectrometry (MS/MS) Detection lc->msms analysis High-Throughput Quantification of (S)- and (R)-Diacetolol Enantiomers msms->analysis

Workflow for CBH-based LC-MS/MS separation of this compound.

Conclusion

The enantioselective separation of this compound is a critical requirement in pharmaceutical development and clinical research. The two detailed HPLC-based protocols presented here offer robust and reliable solutions for researchers. The choice between the AGP-based method with fluorescence detection and the CBH-based method with LC-MS/MS detection will depend on the specific application, required sensitivity, and desired sample throughput. The AGP method provides a well-established and sensitive fluorescence-based approach, while the CBH method offers the advantages of high-speed analysis and the superior selectivity and sensitivity of mass spectrometric detection, making it ideal for demanding bioanalytical studies. Researchers are encouraged to adapt and optimize these protocols to their specific instrumentation and analytical needs.

References

Experimental Protocols for In Vitro Assays of Diacetolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetolol is the major and pharmacologically active metabolite of acebutolol, a cardioselective β-adrenergic receptor blocker.[1][2][3][4] Like its parent compound, this compound functions as a β-adrenergic receptor antagonist, exhibiting greater selectivity for β1 receptors (cardioselectivity) than for β2 receptors.[1] It also possesses intrinsic sympathomimetic activity (ISA), meaning it can exert a low level of agonist activity at the β-adrenergic receptor. This document provides detailed protocols for a panel of in vitro assays to characterize the pharmacological and cellular effects of this compound.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the competitive antagonism of β1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines like epinephrine and norepinephrine, activate adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent signaling cascade leads to various physiological responses, including increased heart rate and contractility. By blocking these receptors, this compound reduces the downstream effects of catecholamine stimulation.

This compound Signaling Pathway cluster_membrane Cell Membrane beta_receptor β1-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase:e->camp:w Converts ATP to catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->beta_receptor Activates This compound This compound This compound->beta_receptor Blocks atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response (e.g., Increased Heart Rate) pka->cellular_response Leads to Radioligand Binding Assay Workflow prep Prepare Membranes (from cells expressing β1 or β2 receptors) incubation Incubate Membranes with: - Radioligand (e.g., [3H]CGP-12177) - Varying concentrations of this compound prep->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: - Determine IC50 - Calculate Ki counting->analysis cAMP Accumulation Assay Workflow cell_seeding Seed Cells Expressing β-Adrenergic Receptors pre_incubation Pre-incubate with Phosphodiesterase Inhibitor (e.g., IBMX) cell_seeding->pre_incubation treatment Treat Cells with: - Agonist (e.g., Isoproterenol) - this compound (alone or with agonist) pre_incubation->treatment lysis Lyse Cells treatment->lysis detection Quantify cAMP Levels (e.g., ELISA, HTRF) lysis->detection analysis Data Analysis: - Generate Dose-Response Curves detection->analysis

References

Application Notes and Protocols for Diacetolol Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of diacetolol in various animal models, based on available preclinical research. The protocols outlined below are intended to serve as a guide for designing and executing studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.

Introduction to this compound

This compound is the major, pharmacologically active metabolite of the beta-blocker acebutolol.[1][2] It functions as a cardioselective beta-1 adrenergic receptor antagonist, exhibiting mild intrinsic sympathomimetic activity (ISA).[3][4] This means that while it primarily blocks the effects of catecholamines on the heart, it can also cause a slight activation of the beta-receptors.[5] Understanding the effects and pharmacokinetic profile of this compound is crucial, as its plasma concentrations are consistently higher than the parent drug, acebutolol, during therapy. In animal experiments, this compound has demonstrated greater β1 selectivity than its parent compound.

Pharmacological Effects in Animal Models

In preclinical studies, this compound has been shown to possess beta-adrenoceptor blocking properties similar to acebutolol. In anesthetized cats, both this compound and acebutolol exhibited comparable beta-adrenoceptor blocking potency and cardioselectivity. This compound was also effective in preventing adrenaline/methylchloroform-induced arrhythmias in anesthetized cats. However, it did not restore sinus rhythm in dogs with ouabain-induced arrhythmias.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound observed in various animal studies.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models
SpeciesRoute of AdministrationDoseKey FindingsReference
RabbitOral (as Acebutolol)10 mg/kgIn rabbits with induced hepatic failure, the plasma concentration of this compound was significantly decreased.
RatIntravenous (as Acebutolol)5, 15, 30, and 50 mg/kgThe plasma disposition of this compound was found to be nonstereoselective.
Table 2: Pharmacodynamic Effects of this compound in Animal Models
SpeciesModelDoseObserved EffectsReference
CatAnesthetizedNot SpecifiedSimilar beta-adrenoceptor blocking potency and cardioselectivity to acebutolol. Prevented adrenaline/methylchloroform-induced arrhythmia.
DogOuabain-induced arrhythmiaNot SpecifiedDid not restore sinus rhythm.

Experimental Protocols

The following are generalized protocols for the administration of this compound in common laboratory animal models. These should be adapted based on specific experimental goals and institutional guidelines (IACUC).

General Considerations for Drug Preparation and Administration
  • Vehicle Selection: The choice of vehicle for dissolving this compound is critical. For oral administration, water, saline, or a small amount of a suspending agent can be used. For intravenous administration, sterile saline or phosphate-buffered saline (PBS) is recommended. The pH of the final solution should be adjusted to be as close to physiological pH (~7.4) as possible to avoid irritation and ensure stability.

  • Dose Formulation: this compound can be administered as a solution or a suspension. For oral gavage, a solution is generally preferred for accurate dosing.

  • Route of Administration: The choice of administration route depends on the study's objective. Oral (PO) administration is common for assessing bioavailability and metabolism, while intravenous (IV) administration is used to study the drug's direct systemic effects and for pharmacokinetic analysis. Other routes like intraperitoneal (IP) and subcutaneous (SC) can also be used.

Protocol for Oral Administration in Rats

This protocol is designed for pharmacokinetic and pharmacodynamic studies following oral administration of this compound.

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Drug Preparation: Prepare a solution of this compound in sterile water or saline at the desired concentration.

  • Dosing:

    • Fast the animals overnight before dosing.

    • Administer this compound via oral gavage at a volume of 5-10 ml/kg body weight.

    • A typical dose range for beta-blockers in rats can be from 5 to 50 mg/kg, but this should be determined based on preliminary dose-ranging studies.

  • Blood Sampling (for Pharmacokinetics):

    • Collect blood samples (approximately 0.25 ml) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.

  • Pharmacodynamic Assessment:

    • Monitor heart rate and blood pressure using a non-invasive tail-cuff method or via telemetry at various time points post-dose.

  • Data Analysis:

    • Analyze plasma samples for this compound concentrations using a validated analytical method (e.g., HPLC).

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

    • Correlate pharmacokinetic data with pharmacodynamic measurements.

Protocol for Intravenous Administration in Dogs

This protocol is suitable for determining the absolute bioavailability and intrinsic pharmacological activity of this compound.

  • Animal Model: Beagle dogs (8-12 kg).

  • Housing: House animals individually with free access to food and water.

  • Drug Preparation: Prepare a sterile, pyrogen-free solution of this compound in saline for injection.

  • Dosing:

    • Administer this compound as an intravenous bolus injection via a cephalic or saphenous vein.

    • The injection volume should be kept low (e.g., 1-2 ml/kg) and administered slowly.

    • A dose of 1-5 mg/kg can be considered as a starting point, but should be confirmed by dose-ranging studies.

  • Blood Sampling:

    • Collect blood samples from a contralateral vein at time points similar to the oral study, with more frequent sampling in the initial hours (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Pharmacodynamic Monitoring:

    • Continuously monitor ECG, heart rate, and blood pressure using appropriate instrumentation.

  • Data Analysis:

    • Perform pharmacokinetic analysis as described for the rat study.

    • Calculate bioavailability by comparing the AUC from the IV route to the AUC from the oral route.

Visualizations

The following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow.

Diacetolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta1_AR Beta-1 Adrenergic Receptor This compound->Beta1_AR Blocks Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->Beta1_AR Activates G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Calcium Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Increases Contraction Increased Cardiac Contractility & Heart Rate Ca_Influx->Contraction

Caption: Beta-1 adrenergic signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Analysis & Reporting Protocol Protocol Development (IACUC Approval) Animal_Model Animal Model Selection (Rat, Dog, etc.) Protocol->Animal_Model Dose_Selection Dose Range Finding Animal_Model->Dose_Selection Acclimatization Animal Acclimatization Dose_Selection->Acclimatization Dosing This compound Administration (Oral or IV) Acclimatization->Dosing Sampling Blood Sampling Dosing->Sampling Monitoring Pharmacodynamic Monitoring (HR, BP) Dosing->Monitoring Bioanalysis Sample Bioanalysis (HPLC) Sampling->Bioanalysis PD_Analysis Pharmacodynamic Analysis Monitoring->PD_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, etc.) Bioanalysis->PK_Analysis Report Data Interpretation & Report Generation PK_Analysis->Report PD_Analysis->Report

Caption: A typical experimental workflow for preclinical evaluation of this compound.

References

Application Note: Quantitative Determination of Diacetolol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Diacetolol in human plasma. This compound is the major active metabolite of the beta-blocker Acebutolol.[1] The described method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in positive electrospray ionization mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies or therapeutic drug monitoring of this compound.

Introduction

This compound is the primary and pharmacologically active metabolite of Acebutolol, a cardioselective beta-adrenergic receptor antagonist.[1] Monitoring the concentration of this compound in biological matrices is crucial for understanding the overall therapeutic effect and pharmacokinetic profile of Acebutolol administration. This application note provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a technique that offers high sensitivity and specificity.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.

Protocol:

  • Allow plasma samples to thaw to room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., Acebutolol-d7 or a similar stable isotope-labeled analog).

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 200 µL of the mobile phase (50:50 v/v, Mobile Phase A:Mobile Phase B).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed on a C18 reversed-phase column.

LC Conditions:

ParameterValue
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Isocratic or a shallow gradient can be optimized
Mass Spectrometry

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

MS/MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Optimized for the specific instrument

MRM Transitions:

Based on the structure of this compound (C16H24N2O4, Molecular Weight: 308.37 g/mol ), the protonated molecule [M+H]+ is expected at m/z 309.2.[2] The fragmentation pattern is predicted to be similar to that of Acebutolol.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 309.2116.1Optimized (e.g., 25)
This compound (Quantifier) 309.2234.1Optimized (e.g., 15)
Internal Standard Analyte-specificAnalyte-specificOptimized

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the analysis of small molecules in a biological matrix. The therapeutic concentration of this compound in blood has been reported to be in the range of 0.65 to 4.5 mg/L.

ParameterExpected Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon injection Injection recon->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (ESI+) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis.

fragmentation_pathway cluster_fragments Product Ions parent This compound [M+H]+ m/z 309.2 frag1 [C6H14NO]+ m/z 116.1 parent->frag1 Loss of C10H10NO3 frag2 [C12H16NO3]+ m/z 234.1 parent->frag2 Loss of C4H11N

Caption: Proposed fragmentation of this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and high selectivity of the mass spectrometric detection make this method suitable for high-throughput analysis in a research setting. The provided protocols and parameters can serve as a starting point for method development and validation in individual laboratories.

References

Application Notes and Protocols for Diacetolol Stability Testing and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetolol is the major active metabolite of the beta-blocker acebutolol. As a potential pharmaceutical ingredient in its own right, a thorough understanding of its stability characteristics is crucial for the development of a safe, effective, and stable dosage form. These application notes provide a comprehensive overview of the stability testing and storage conditions for this compound, based on established principles of pharmaceutical stability and data from its parent compound, acebutolol. The protocols outlined here are intended to serve as a detailed guide for researchers in designing and executing stability studies for this compound.

Recommended Storage Conditions

Proper storage is critical to maintain the integrity of this compound. The following conditions are recommended for both solid material and stock solutions.

ConditionStorage TemperatureDurationAdditional Precautions
Solid this compound 2°C to 8°C (refrigerated)Long-termStore in a well-sealed, light-resistant container in a dry place.
Stock Solutions (-80°C) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Stock Solutions (-20°C) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound. These studies also help in developing and validating a stability-indicating analytical method. The following table summarizes the recommended stress conditions and illustrative degradation data, based on studies of the closely related parent compound, acebutolol.[1][2]

Stress ConditionReagent and ConditionsTimeExpected Outcome
Acid Hydrolysis 1 M HCl at 80°C8 hoursSignificant degradation expected.
Alkaline Hydrolysis 1 M NaOH at 80°C4 hoursSignificant degradation expected.
Oxidative Degradation 30% H₂O₂ at 80°C24 hoursModerate degradation expected.
Thermal Degradation Dry heat at 105°C48 hoursMinimal degradation expected.
Photolytic Degradation Exposed to UV light (254 nm) and cool white fluorescent light in a photostability chamber7 daysModerate degradation expected.
Illustrative Quantitative Degradation Data
Stress Condition% Degradation of this compoundMajor Degradation Products Formed
Acid Hydrolysis ~ 15%Hydrolysis of the amide group.
Alkaline Hydrolysis ~ 20%Hydrolysis of both amide and ether linkages.
Oxidative Degradation ~ 10%Formation of N-oxide and other oxidation products.
Thermal Degradation < 5%Minimal degradation.
Photolytic Degradation ~ 12%Formation of various photoproducts.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (30%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Water bath, hot air oven, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution in a 10 mL volumetric flask, add 1 mL of 1 M HCl.

    • Heat the solution in a water bath at 80°C for 8 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute to volume with methanol.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution in a 10 mL volumetric flask, add 1 mL of 1 M NaOH.

    • Heat the solution in a water bath at 80°C for 4 hours.

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute to volume with methanol.

  • Oxidative Degradation:

    • To 1 mL of the stock solution in a 10 mL volumetric flask, add 1 mL of 30% H₂O₂.

    • Heat the solution in a water bath at 80°C for 24 hours.

    • Cool the solution to room temperature and dilute to volume with methanol.

  • Thermal Degradation:

    • Keep the solid this compound reference standard in a hot air oven at 105°C for 48 hours.

    • After exposure, allow it to cool to room temperature and prepare a 100 µg/mL solution in methanol.

  • Photolytic Degradation:

    • Expose the solid this compound reference standard to UV and visible light in a photostability chamber for 7 days.

    • After exposure, prepare a 100 µg/mL solution in methanol.

  • Control Sample: Prepare a 100 µg/mL solution of untreated this compound in methanol.

  • Analysis: Analyze all the stressed samples and the control sample using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic acid in water (30:70, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 20 µL
Column Temperature 30°C

Method Validation Parameters:

The method should be validated according to ICH guidelines for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is demonstrated by the separation of the this compound peak from all degradation product peaks.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations covering the expected range should be used.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

This compound Degradation Pathway

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Amide_Hydrolysis Amide Hydrolysis Product This compound->Amide_Hydrolysis H+ / OH- Ether_Hydrolysis Ether Hydrolysis Product This compound->Ether_Hydrolysis OH- N_Oxide N-Oxide Derivative This compound->N_Oxide H2O2 Photo_Product_1 Photodegradation Product 1 This compound->Photo_Product_1 UV/Vis Light Photo_Product_2 Photodegradation Product 2 This compound->Photo_Product_2 UV/Vis Light

Caption: Proposed degradation pathway of this compound under stress conditions.

Experimental Workflow for Stability Testing

G start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis: - Peak Purity - % Degradation - Impurity Profile hplc->data report Generate Stability Report data->report end End report->end

Caption: Workflow for conducting this compound stability studies.

Conclusion

The stability of this compound is a critical attribute that must be thoroughly investigated to ensure the quality, safety, and efficacy of any potential pharmaceutical product. The protocols and data presented in these application notes provide a solid framework for initiating and conducting comprehensive stability studies on this compound. By following these guidelines, researchers can generate the necessary data to understand the degradation pathways of this compound, establish appropriate storage conditions, and develop a robust, stability-indicating analytical method for its quality control. It is important to note that the quantitative degradation data provided is illustrative and should be confirmed by experimental studies on this compound.

References

Application Notes and Protocols for Diacetolol as a Reference Standard in Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diacetolol as a reference standard in pharmacological research. Detailed protocols for its analysis and for the characterization of its pharmacological activity are provided to support its application in drug discovery and development.

Introduction

This compound is the major and pharmacologically active metabolite of the cardioselective β-adrenergic receptor blocking agent, acebutolol.[1][2] As a reference standard, this compound is crucial for the accurate quantification of the active moiety in pharmacokinetic and metabolism studies of acebutolol. Furthermore, its distinct pharmacological profile, characterized by β1-selectivity and intrinsic sympathomimetic activity (ISA), makes it an important tool for in vitro and in vivo pharmacological research.[3]

Physicochemical Properties and Quality Control

A this compound reference standard should be a well-characterized material with defined physical and chemical properties. While a specific Certificate of Analysis should be obtained from the supplier, typical specifications are listed below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name N-[3-acetyl-4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl]acetamide[4]
Molecular Formula C16H24N2O4[4]
Molecular Weight 308.37 g/mol
CAS Number 22568-64-5
Appearance White to off-white solid
Solubility Soluble in methanol and ethanol

Table 2: Quality Control Specifications for this compound Reference Standard

TestSpecification
Identity (IR, NMR) Conforms to the structure of this compound
Purity (HPLC) ≥ 98.0%
Loss on Drying ≤ 1.0%
Residue on Ignition ≤ 0.1%
Heavy Metals ≤ 20 ppm

Analytical Methods

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

HPLC Method for Quantification in Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of acebutolol and this compound in human plasma.

Experimental Workflow for HPLC Analysis

HPLC_Workflow sample_prep Sample Preparation extraction Liquid-Liquid Extraction sample_prep->extraction Plasma Sample hplc HPLC Analysis extraction->hplc Extracted Analyte quant Quantification hplc->quant Chromatographic Data Binding_Assay_Workflow membrane_prep Membrane Preparation incubation Incubation membrane_prep->incubation Receptor Source filtration Filtration incubation->filtration Radioligand + Competitor counting Scintillation Counting filtration->counting Separation of Bound/Free analysis Data Analysis counting->analysis Radioactivity Measurement G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b1ar β1-Adrenergic Receptor g_protein Gs Protein (αβγ) b1ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP ac->camp Converts ATP to cAMP atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Increased Heart Rate, Increased Contractility) pka->cellular_response Phosphorylates Targets ligand Norepinephrine/ Epinephrine ligand->b1ar Binds & Activates This compound This compound (Antagonist) This compound->b1ar Blocks Binding

References

Application Notes and Protocols for In Vivo Imaging of Diacetolol Receptor Occupancy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of in vivo imaging techniques for determining the receptor occupancy of Diacetolol, the primary active metabolite of the cardioselective β-blocker Acebutolol. Understanding the engagement of this compound with its target, the β1-adrenergic receptor, is crucial for drug development, dose selection, and elucidating its mechanism of action in various cardiovascular and other conditions. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful, non-invasive imaging modalities that enable the quantification of receptor occupancy in vivo. This document outlines the principles, protocols, and data analysis methods for such studies. Given the limited direct imaging data on this compound, protocols and data are presented for structurally and pharmacologically similar β-blockers, primarily focusing on Acebutolol and utilizing well-established radioligands for β-adrenoceptors.

Principle of Receptor Occupancy Imaging

Receptor occupancy studies using PET or SPECT involve the administration of a radiolabeled ligand (tracer) that binds to the target receptor. The signal from the tracer is measured at baseline and after administration of the drug of interest (e.g., this compound). By competing for the same binding sites, the unlabeled drug displaces the radiotracer, leading to a reduction in the measured signal. The percentage of receptor occupancy is then calculated based on this reduction.[1][2]

Key Imaging Techniques and Radioligands

Positron Emission Tomography (PET): PET offers high sensitivity and spatial resolution for quantitative receptor imaging.[3] The most commonly used radioligands for β-adrenoceptor imaging are labeled with positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

  • [¹¹C]CGP-12177: A widely used non-selective β-adrenoceptor antagonist.[4][5] Its hydrophilic nature results in low non-specific binding, making it suitable for quantifying receptor density.

  • Other Potential Radioligands: Several other radioligands have been developed and evaluated for β-adrenoceptor imaging, although their clinical application might be less established.

Single-Photon Emission Computed Tomography (SPECT): SPECT is a more widely available and cost-effective alternative to PET. It utilizes gamma-emitting isotopes like Iodine-123 (¹²³I) or Technetium-99m (⁹⁹ᵐTc).

  • [¹²³I]-Iodocyanopindolol: A well-characterized SPECT ligand for β-adrenoceptors.

  • Radioiodinated Acebutolol: Studies have shown the potential of radioiodinated derivatives of acebutolol for myocardial imaging, suggesting their utility in receptor occupancy studies.

Signaling Pathways and Experimental Workflow

Beta-1 Adrenergic Receptor Signaling Pathway

This compound primarily acts on β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon activation by agonists like norepinephrine, these receptors initiate a signaling cascade involving Gs protein, adenylyl cyclase, and cyclic AMP (cAMP), ultimately leading to physiological responses such as increased heart rate and contractility. This compound, as an antagonist, blocks this pathway.

Beta1_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor β1-Adrenergic Receptor Gs Gs Protein (α, β, γ subunits) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist Norepinephrine (Agonist) Agonist->Receptor Binds & Activates This compound This compound (Antagonist) This compound->Receptor Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets

Beta-1 Adrenergic Receptor Signaling Pathway
Experimental Workflow for PET/SPECT Receptor Occupancy Study

The general workflow for a clinical or preclinical receptor occupancy study involves several key steps, from subject preparation to data analysis.

PET_SPECT_Workflow cluster_preparation Preparation Phase cluster_imaging Imaging Phase cluster_analysis Data Analysis Phase P1 Subject Selection & Informed Consent P2 Subject Preparation (Fasting, Medication review) P1->P2 I1 Baseline Scan: Radioligand Injection P2->I1 I2 Dynamic PET/SPECT Image Acquisition I1->I2 I3 Administration of This compound/Placebo I2->I3 I4 Post-Dose Scan: Radioligand Injection I3->I4 I5 Dynamic PET/SPECT Image Acquisition I4->I5 A1 Image Reconstruction & Attenuation Correction I5->A1 A2 Region of Interest (ROI) Definition (e.g., Myocardium) A1->A2 A3 Time-Activity Curve Generation A2->A3 A4 Kinetic Modeling to Estimate Binding Potential (BP) A3->A4 A5 Calculation of Receptor Occupancy (%) A4->A5

Experimental Workflow for a Receptor Occupancy Study

Detailed Experimental Protocols

Protocol 1: PET Imaging of Myocardial β-Adrenoceptor Occupancy

This protocol is adapted from studies using [¹¹C]CGP-12177 for myocardial β-adrenoceptor imaging and can be applied to assess the occupancy by this compound.

1. Subject Preparation:

  • Subjects should fast for at least 6 hours prior to the scan to ensure stable physiological conditions.

  • A review of concomitant medications is essential. For cardiac PET scans, beta-blockers are often continued to assess their therapeutic effect, but specific study aims may require withholding them for a defined period (e.g., 24-48 hours) if a baseline unblocked state is required.

  • An intravenous (IV) line should be established for radioligand and drug administration.

2. Baseline PET Scan:

  • A transmission scan is performed for attenuation correction.

  • A bolus of [¹¹C]CGP-12177 (e.g., 370-555 MBq) is injected intravenously.

  • Dynamic 3D PET data are acquired for 60-90 minutes.

3. Drug Administration:

  • Following the baseline scan, a single oral or intravenous dose of this compound (or Acebutolol) is administered.

  • The timing of the post-dose scan should be determined by the pharmacokinetic profile of this compound to coincide with peak plasma concentrations.

4. Post-Dose PET Scan:

  • At the appropriate time after drug administration, a second PET scan is performed following the same procedure as the baseline scan, including a new injection of [¹¹C]CGP-12177.

5. Image Analysis:

  • PET images are reconstructed with corrections for attenuation, scatter, and decay.

  • Regions of interest (ROIs) are drawn on the images, typically on the myocardial tissue.

  • Time-activity curves (TACs) for the radiotracer concentration in the ROIs are generated.

  • Kinetic modeling (e.g., two-tissue compartment model or graphical analysis) is applied to the TACs to estimate the binding potential (BP_ND) at baseline and post-dose.

  • Receptor occupancy (RO) is calculated using the following formula:

    • RO (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] x 100

Protocol 2: SPECT Imaging of β-Adrenoceptor Occupancy

This protocol provides a general framework for a SPECT-based receptor occupancy study.

1. Subject Preparation:

  • Similar to the PET protocol, subjects should fast and their medications should be reviewed.

  • Establish IV access.

2. Baseline SPECT Scan:

  • An appropriate radiotracer (e.g., a radioiodinated β-blocker analog) is administered intravenously.

  • Dynamic or static SPECT images are acquired at a time point corresponding to optimal target-to-background ratio.

  • For quantitative SPECT, CT-based attenuation correction is recommended.

3. Drug Administration:

  • This compound (or Acebutolol) is administered, and the post-dose scan is timed based on its pharmacokinetics.

4. Post-Dose SPECT Scan:

  • The SPECT imaging procedure is repeated as in the baseline scan.

5. Image Analysis:

  • Images are reconstructed with necessary corrections.

  • ROIs are defined, and tracer uptake is quantified.

  • Receptor occupancy is calculated based on the reduction in specific binding between the baseline and post-dose scans.

Data Presentation

The following tables summarize quantitative data from studies on Acebutolol, this compound, and other relevant β-blockers, providing a reference for expected outcomes in receptor occupancy studies.

Table 1: Comparative β-Adrenoceptor Selectivity of Acebutolol and this compound

DrugDoseReduction in Exercise Heart Rate (%)Airway Isoprenaline Dose Ratio
This compound600 mg222.4
Acebutolol400 mg248
Metoprolol200 mg282.7
Propranolol80 mg2572
Data adapted from a study comparing the selectivity of different β-blockers. A lower airway isoprenaline dose ratio indicates higher β1-selectivity (less effect on β2 receptors in the airways).

Table 2: Receptor Occupancy of Various β-Blockers in Plasma

DrugDaily Doseβ1-Receptor Occupancy (%)β2-Receptor Occupancy (%)
Metoprolol200 mg54 - 926 - 38
Pindolol10 mg76 - 9976 - 99
Propranolol160 mg76 - 9976 - 99
Data from an ex vivo study in elderly hypertensive patients, measured 1 hour before and 2 hours after the last dose.

Table 3: Myocardial β-Adrenoceptor Density (Bmax) Measured by PET

StudyRadioligandSpeciesBmax (pmol/mL tissue)
Delforge et al. (1991)[¹¹C]CGP-12177Dog31 ± 4
Rhodes et al. (1996)(S)-[¹¹C]CGP-12177Human (Lung)9.43 ± 1.32
Bmax values represent the total density of β-adrenoceptors.

Conclusion

In vivo imaging with PET and SPECT provides invaluable tools for quantifying the receptor occupancy of this compound and other β-blockers. The protocols and data presented here offer a framework for designing and interpreting such studies. While direct imaging of this compound is an area for future research, the established methodologies for similar compounds, particularly with radioligands like [¹¹C]CGP-12177, provide a robust foundation for assessing its engagement with β1-adrenergic receptors in humans. These techniques are pivotal for optimizing drug dosage, understanding drug-target interactions, and advancing the development of new cardiovascular therapies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Diacetolol Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges related to matrix effects in the bioanalysis of Diacetolol.

Troubleshooting Guide

This section addresses specific issues that may arise during the bioanalysis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Action(s)
Poor Peak Shape (Tailing or Fronting) - Matrix Overload: High concentration of co-eluting matrix components.[1] - Column Contamination: Accumulation of phospholipids or other endogenous materials on the analytical column.[2][3][4] - Inappropriate Mobile Phase pH: Suboptimal pH affecting the ionization state of this compound.- Optimize Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. - Implement Column Washing: Use a strong solvent wash after each batch to clean the column. - Adjust Mobile Phase pH: Modify the mobile phase pH to ensure consistent ionization of this compound.
Inconsistent Analyte Response (Ion Suppression or Enhancement) - Co-elution with Phospholipids: Phospholipids are a major cause of ion suppression in plasma and serum samples. - Variable Matrix Composition: Differences in the biological matrix between samples (e.g., lipemic or hemolyzed samples). - Inadequate Chromatographic Separation: Analyte peak is not sufficiently resolved from matrix components.- Phospholipid Removal: Utilize specific sample preparation techniques designed for phospholipid depletion, such as HybridSPE® or specialized SPE sorbents. - Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects. - Optimize Chromatography: Adjust the gradient, mobile phase composition, or select a different column to improve the separation of this compound from interfering peaks. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for unpredictable matrix effects as it co-elutes and experiences similar ionization effects as the analyte.
High Variability in Internal Standard (IS) Response - IS Subject to Matrix Effects: The chosen internal standard is also affected by ion suppression or enhancement. - Inconsistent Sample Preparation: Variability in the extraction process leading to differential recovery of the IS. - Pipetting Errors: Inaccurate addition of the IS to samples.- Select an Appropriate IS: A stable isotope-labeled (SIL) internal standard for this compound is highly recommended. If a SIL-IS is not available, choose a structural analog with similar physicochemical properties. - Automate Sample Preparation: Use automated liquid handlers to ensure consistent pipetting and extraction. - Monitor IS Response: Track the IS response across the analytical batch. Significant deviations may indicate a problem with a specific sample. As a general guideline, IS responses outside of 50-150% of the mean response may warrant investigation.
Low Analyte Recovery - Inefficient Extraction: The chosen sample preparation method is not effectively extracting this compound from the matrix. - Analyte Instability: Degradation of this compound during sample collection, storage, or processing. - Protein Binding: Strong binding of this compound to plasma proteins, preventing its extraction.- Optimize Extraction Parameters: For LLE, adjust the pH and choice of organic solvent. For SPE, select the appropriate sorbent and optimize wash and elution steps. - Assess Analyte Stability: Conduct freeze-thaw, bench-top, and long-term stability experiments to ensure this compound is stable under the experimental conditions. - Disrupt Protein Binding: Use a protein precipitation step with an organic solvent like acetonitrile or methanol prior to extraction.
Method Fails to Meet Regulatory Acceptance Criteria for Matrix Effect - Significant Inter-individual Matrix Variability: The degree of ion suppression or enhancement varies significantly between different sources of the biological matrix.- Evaluate Multiple Lots of Matrix: During method validation, assess the matrix effect using at least six different lots of the biological matrix to ensure the method is rugged. - Employ a More Robust Sample Cleanup: A more selective sample preparation method, such as mixed-mode SPE, may be necessary to remove the components causing variable matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and why is it a concern in this compound bioanalysis?

The matrix effect is the alteration of analyte response (suppression or enhancement) due to the presence of co-eluting, interfering components in the biological sample. It is a significant concern in LC-MS/MS-based bioanalysis because it can lead to inaccurate and imprecise quantification of this compound, potentially compromising the integrity of pharmacokinetic and toxicokinetic studies. Endogenous components like phospholipids, proteins, and salts are common causes of matrix effects.

Q2: How can I quantitatively assess the matrix effect for this compound?

The most widely accepted method for quantitatively assessing the matrix effect is the post-extraction spike method. This involves comparing the response of this compound spiked into an extracted blank matrix to the response of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. According to regulatory guidelines, the matrix effect should be evaluated at low and high QC concentrations using at least six different sources of the biological matrix. The precision of the internal standard-normalized matrix factor should be ≤15%.

Q3: What are the most common sample preparation techniques to mitigate matrix effects for this compound, and how do they compare?

The three most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Their general characteristics are summarized below:

Technique Principle Advantages Disadvantages Effectiveness for this compound
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, inexpensive, and applicable to a wide range of analytes.Non-selective, often results in significant matrix effects from remaining components like phospholipids, and does not concentrate the analyte.May be suitable for early discovery studies where high throughput is critical, but likely insufficient for regulated bioanalysis due to high risk of matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).Can provide a cleaner extract than PPT and allows for some analyte concentration.Can be labor-intensive, may have lower recovery for polar analytes, and requires the use of organic solvents.A viable option for this compound, especially if pH and solvent are optimized to maximize recovery and minimize extraction of interfering substances. Supported Liquid Extraction (SLE) is a more modern, 96-well plate-based alternative that is easier to automate.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.Highly selective, provides excellent sample cleanup, effectively removes phospholipids, and allows for significant analyte concentration.Can be more time-consuming and expensive, and requires method development to select the appropriate sorbent and optimize conditions.Generally considered the most effective technique for minimizing matrix effects in regulated bioanalysis. A mixed-mode SPE (combining reversed-phase and ion-exchange) can provide superior cleanup.
Q4: What type of internal standard is best for this compound analysis?

A stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d7) is the gold standard. A SIL-IS has nearly identical physicochemical properties to this compound, meaning it will behave similarly during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variations in extraction recovery and matrix effects, leading to higher accuracy and precision. If a SIL-IS is not available, a structural analog with a close chemical structure and similar properties can be used, but it may not compensate for matrix effects as effectively.

Q5: Can I just dilute my sample to reduce matrix effects?

Sample dilution can be a simple and effective way to reduce matrix effects, particularly if the assay has sufficient sensitivity. By diluting the sample, the concentration of interfering endogenous components is lowered. However, this also dilutes the analyte, which may compromise the ability to reach the required lower limit of quantification (LLOQ). This approach is generally more suitable for matrices like urine, which are less complex than plasma or serum.

Experimental Protocols

The following are detailed, generic protocols for common sample preparation techniques that can be adapted for this compound bioanalysis. It is crucial to optimize these methods for your specific application.

Protocol 1: Protein Precipitation (PPT)
  • Sample Aliquoting: Pipette 100 µL of plasma/serum sample, calibration standard, or QC into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution (e.g., 10 µL of this compound-d7 in methanol).

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol). The 3:1 ratio of precipitant to sample is common.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution (e.g., 100 µL of 50:50 methanol:water). This step helps to concentrate the analyte and exchange the solvent.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: Pipette 100 µL of plasma/serum sample, calibration standard, or QC into a glass tube.

  • Internal Standard Spiking: Add the internal standard solution.

  • pH Adjustment: Add a small volume of buffer to adjust the sample pH. Since this compound is a secondary amine, adjusting the pH to be basic (e.g., pH 9-10 with ammonium hydroxide) will neutralize it, favoring its extraction into an organic solvent.

  • Addition of Extraction Solvent: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Extraction: Vortex or shake the tubes for 5-10 minutes to facilitate the partitioning of this compound into the organic phase.

  • Centrifugation: Centrifuge at a moderate speed (e.g., 2,000-3,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) - Reversed-Phase
  • Sample Pre-treatment:

    • Pipette 200 µL of plasma/serum into a tube.

    • Add the internal standard.

    • Dilute the sample with 200 µL of 2% formic acid in water to disrupt protein binding and ensure this compound is charged.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge. Allow the sample to pass through slowly (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

    • A second wash with a slightly stronger organic solvent (e.g., 20% methanol in water) can be used to remove more interferences, but care must be taken not to elute this compound.

  • Elution:

    • Elute this compound with 1 mL of a suitable solvent. A common elution solvent is 5% ammonium hydroxide in methanol, which will neutralize this compound and release it from the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solution.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow start Inconsistent or Inaccurate Results (e.g., Poor Peak Shape, High Variability) check_is Review Internal Standard (IS) Performance start->check_is is_ok IS Response Stable? check_is->is_ok check_chrom Evaluate Chromatography is_ok->check_chrom Yes end_bad Re-evaluate Method is_ok->end_bad No (Check IS choice, concentration, addition step) chrom_ok Good Peak Shape & Separation? check_chrom->chrom_ok assess_me Assess Matrix Effect (Post-Extraction Spike) chrom_ok->assess_me Yes chrom_ok->end_bad No (Optimize LC method: gradient, column, mobile phase) me_present Matrix Effect Present? assess_me->me_present optimize_prep Optimize Sample Preparation me_present->optimize_prep Yes (>15% CV) end_good Method Performs Acceptably me_present->end_good No optimize_prep->end_good Implement more rigorous cleanup (e.g., SPE, LLE, Phospholipid Removal)

Caption: Troubleshooting workflow for this compound bioanalysis.

SamplePrepSelection start Start: Select Sample Prep Method stage Assay Stage? start->stage discovery Early Discovery / High Throughput stage->discovery Discovery regulated Regulated / GLP stage->regulated Regulated ppt Protein Precipitation (PPT) discovery->ppt spe_lle Consider SPE or LLE regulated->spe_lle phospholipid Significant Phospholipid Interference? spe_lle->phospholipid plr Use Phospholipid Removal Plates or Specific SPE phospholipid->plr Yes generic_spe Use Generic SPE / LLE phospholipid->generic_spe No

Caption: Decision tree for selecting a sample preparation method.

References

Technical Support Center: Optimizing HPLC Parameters for Diacetolol Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC separation of Diacetolol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the typical retention behavior of this compound in reversed-phase HPLC?

A1: this compound is a moderately polar compound and, in reversed-phase HPLC, its retention is primarily governed by the proportion of the organic modifier in the mobile phase. Generally, a higher percentage of organic solvent (like acetonitrile or methanol) will lead to a shorter retention time, while a lower percentage will increase retention.

Q2: What is a suitable starting mobile phase for this compound separation?

A2: A good starting point for developing a separation method for this compound is a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 20-50 mM) with the pH adjusted to the acidic range (pH 2.5-4.5). The exact ratio will depend on the column chemistry and desired retention time.

Q3: What detection wavelength is recommended for this compound?

A3: this compound exhibits UV absorbance, and a common detection wavelength used in published methods is around 240 nm. However, it is always recommended to determine the wavelength of maximum absorbance for your specific mobile phase composition.

Q4: Can this compound be separated from its parent drug, Acebutolol, using HPLC?

A4: Yes, several validated HPLC methods have been developed for the simultaneous determination of Acebutolol and its major metabolite, this compound. Separation is typically achieved on a C18 column with a mobile phase consisting of an organic modifier and a pH-adjusted aqueous buffer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like this compound and can affect peak integration and resolution.

Possible Causes and Solutions:

  • Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of this compound, causing peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, minimizing these secondary interactions.[1][2] Since this compound is a basic compound, it will be fully protonated at this pH, leading to a more symmetrical peak shape.

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to reduce the number of accessible silanol groups.[3]

    • Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this should be used with caution as it can affect column longevity and baseline stability.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or the injection volume.

Problem 2: Peak Fronting

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.

Possible Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.[4]

  • Column Overload: Similar to peak tailing, injecting a highly concentrated sample can also lead to fronting.

    • Solution: Dilute the sample or decrease the injection volume.

Problem 3: Split Peaks

Split peaks can be indicative of several issues within the HPLC system or the method itself.

Possible Causes and Solutions:

  • Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.

    • Solution: First, try back-flushing the column. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.

  • Injection Solvent Mismatch: Injecting in a solvent significantly different from the mobile phase can cause peak splitting, especially for early eluting peaks.

    • Solution: As with peak fronting, dissolve the sample in the mobile phase whenever feasible.

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the separation of this compound from various published methods. This allows for a quick comparison of different analytical conditions.

ParameterMethod 1Method 2Method 3
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 150 x 4.6 mm, 5 µm)C18 (e.g., 100 x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 2.5) (85:15 v/v)Methanol:Acetonitrile:Phosphate Buffer (10 mM, pH 3.0) (15:15:70 v/v/v)Acetonitrile:0.1% Formic Acid in Water
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Detection UV at 230 nmUV at 229 nmUV at 240 nm
Temperature AmbientAmbient30 °C

Experimental Protocols

Below is a detailed experimental protocol for a validated HPLC method for the simultaneous determination of Acebutolol and this compound.

Objective: To provide a step-by-step guide for the separation and quantification of this compound and its parent drug, Acebutolol.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • This compound and Acebutolol reference standards

Procedure:

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 20 mM.

    • Adjust the pH of the buffer to 2.5 using orthophosphoric acid.

    • The mobile phase consists of a mixture of acetonitrile and the prepared phosphate buffer in a ratio of 85:15 (v/v).

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound and Acebutolol in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation:

    • For drug formulation analysis, dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • For biological samples, a suitable extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) will be necessary prior to HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 2.5) (85:15 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 230 nm

    • Column Temperature: Ambient

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Identify and quantify the this compound peak based on the retention time and calibration curve.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting common HPLC issues.

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape, Retention Time Shift) check_system Check HPLC System - Leaks? - Pressure Fluctuations? - Pump Issues? start->check_system check_mobile_phase Check Mobile Phase - Correct Composition? - Degassed? - Correct pH? start->check_mobile_phase check_column Check Column - Correct Type? - Column Age? - Potential Contamination? start->check_column check_sample Check Sample - Correct Solvent? - Concentration? start->check_sample resolve_system Fix System Issue (e.g., Tighten Fittings, Purge Pump) check_system->resolve_system resolve_mp Prepare Fresh Mobile Phase check_mobile_phase->resolve_mp resolve_column Flush or Replace Column check_column->resolve_column resolve_sample Adjust Sample Solvent/Concentration check_sample->resolve_sample

Caption: General troubleshooting workflow for common HPLC problems.

Peak_Tailing_Troubleshooting start This compound Peak Tailing Observed is_basic Is this compound a basic compound? start->is_basic yes_basic Yes is_basic->yes_basic no_basic No (Unlikely) is_basic->no_basic check_pH Check Mobile Phase pH Is pH << pKa of this compound? yes_basic->check_pH other_causes Investigate Other Causes (e.g., Column Contamination) no_basic->other_causes yes_pH Yes check_pH->yes_pH no_pH No check_pH->no_pH check_column_type Check Column Type Is it a modern, end-capped column? yes_pH->check_column_type lower_pH Lower Mobile Phase pH (e.g., to 2.5-3.5) no_pH->lower_pH yes_column Yes check_column_type->yes_column no_column No check_column_type->no_column check_overload Check for Column Overload yes_column->check_overload use_endcapped Use High-Purity, End-Capped Column no_column->use_endcapped reduce_load Reduce Sample Concentration/ Injection Volume check_overload->reduce_load

Caption: Decision tree for troubleshooting this compound peak tailing.

References

Troubleshooting Diacetolol synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diacetolol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and logical synthetic route for this compound, based on the synthesis of structurally related beta-blockers, involves a three-step process.[1][2][3] The synthesis starts with the acetylation of 3'-amino-4'-hydroxyacetophenone to yield N-(3-acetyl-4-hydroxyphenyl)acetamide. This intermediate then undergoes a Williamson ether synthesis with epichlorohydrin to form an epoxide intermediate. Finally, the epoxide ring is opened with isopropylamine to yield this compound.

Q2: What are the potential sources of impurities in this compound synthesis?

Impurities in this compound synthesis can originate from various sources, including:

  • Starting materials: Purity of the initial reagents, such as 3'-amino-4'-hydroxyacetophenone and epichlorohydrin, is crucial.

  • Intermediates: Incomplete conversion or side reactions during the formation of N-(3-acetyl-4-hydroxyphenyl)acetamide and the subsequent epoxide intermediate.

  • By-products: Formation of undesired products from side reactions in any of the synthetic steps.

  • Degradation: Decomposition of the final product or intermediates under the reaction or purification conditions.

  • Residual solvents: Solvents used during the synthesis and purification steps that are not completely removed.

Q3: How can I monitor the progress of the this compound synthesis reactions?

Thin-layer chromatography (TLC) is a common and effective technique for monitoring the progress of each synthetic step. By spotting the reaction mixture alongside the starting materials and standards of the expected products (if available), you can visualize the consumption of reactants and the formation of products. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the critical process parameters to control during the synthesis?

Key parameters to control include:

  • Temperature: Each reaction step will have an optimal temperature range to ensure complete reaction and minimize side-product formation.

  • Reaction time: Monitoring the reaction to completion is essential to maximize yield and minimize unreacted starting materials.

  • Stoichiometry of reactants: The molar ratios of the reactants should be carefully controlled to avoid excess reagents that can lead to side reactions and purification challenges.

  • pH: In the initial acetylation step, maintaining the correct pH is important for selective N-acetylation.

Troubleshooting Guides

Low Yield

Q: I am experiencing a low yield in the first step, the acetylation of 3'-amino-4'-hydroxyacetophenone. What could be the cause?

A: Low yields in this step can be due to several factors:

  • Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC. The reaction time or temperature may need to be optimized.

  • Suboptimal pH: The pH of the reaction mixture is critical for this acylation. A pH that is too low will protonate the amine, reducing its nucleophilicity, while a pH that is too high may lead to hydrolysis of the acetic anhydride.

  • Purity of starting materials: Impurities in the 3'-amino-4'-hydroxyacetophenone can interfere with the reaction.

  • Inefficient purification: Product may be lost during the work-up and recrystallization steps.

Q: My final step, the epoxide ring-opening with isopropylamine, is giving a low yield of this compound. What are the likely reasons?

A: Several factors can contribute to a low yield in the final step:

  • Incomplete reaction: The reaction may require longer reaction times or higher temperatures to go to completion.

  • Volatility of isopropylamine: Isopropylamine is volatile, and if the reaction is run at elevated temperatures in an open or poorly sealed vessel, the reagent can be lost. Using a sealed reaction vessel or a reflux condenser is recommended.

  • Steric hindrance: Although isopropylamine is a common reagent for this reaction, steric hindrance can slow down the reaction.

  • Side reactions: The formation of by-products will consume the epoxide intermediate, reducing the yield of the desired product.

Impurity Formation

Q: I am observing an unknown impurity in my final product. What are the common process-related impurities in this compound synthesis?

A: Common impurities can be categorized by their origin in the synthetic process:

  • Unreacted Starting Materials and Intermediates:

    • N-(3-acetyl-4-hydroxyphenyl)acetamide

    • Epichlorohydrin

    • Isopropylamine

    • The epoxide intermediate (N-(3-acetyl-4-(oxiran-2-ylmethoxy)phenyl)acetamide)

  • By-products from Side Reactions:

    • Diol impurity: Formed by the hydrolysis of the epoxide intermediate if water is present in the reaction mixture.

    • Dimeric impurities: Can be formed by the reaction of the epoxide with the hydroxyl group of another this compound molecule or the starting phenol.

    • N,N-di-alkylation product: Reaction of the product with another molecule of the epoxide intermediate.

    • C-alkylation product: A potential side reaction during the Williamson ether synthesis where the epichlorohydrin reacts at a carbon of the aromatic ring instead of the phenolic oxygen.

The following table summarizes potential impurities:

Impurity NamePotential Source
N-(3-acetyl-4-hydroxyphenyl)acetamideUnreacted starting material from the second step.
N-(3-acetyl-4-(oxiran-2-ylmethoxy)phenyl)acetamideUnreacted intermediate from the final step.
1-(Isopropylamino)-3-(3-acetyl-4-hydroxyphenoxy)propan-2-olIncomplete acetylation in the first step.
N-(3-acetyl-4-(2,3-dihydroxypropoxy)phenyl)acetamideHydrolysis of the epoxide intermediate.
Dimeric Ether ImpurityReaction of the epoxide with the hydroxyl group of another molecule.

Experimental Protocols

General Analytical Method for Impurity Profiling

A stability-indicating HPLC method is recommended for the analysis of this compound and its potential impurities.[4] The following provides a general starting point for method development:

ParameterRecommended Condition
Column C18 (e.g., 100 x 4.6 mm, 2.7 µm)
Mobile Phase A gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.3) and organic modifiers (e.g., acetonitrile and methanol).
Flow Rate 1.0 mL/min
Detection UV at approximately 240 nm
Column Temperature 30 °C
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Diacetolol_Synthesis_Pathway A 3'-Amino-4'-hydroxyacetophenone B N-(3-acetyl-4-hydroxyphenyl)acetamide A->B Acetylation C Epoxide Intermediate B->C Williamson Ether Synthesis D This compound C->D Epoxide Ring Opening reagent1 Acetic Anhydride reagent1->B reagent2 Epichlorohydrin reagent2->C reagent3 Isopropylamine reagent3->D

Figure 1: Proposed synthetic pathway for this compound.

Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Potential Impurity Formation A N-(3-acetyl-4-hydroxyphenyl)acetamide B Epoxide Intermediate A->B Epichlorohydrin I1 Unreacted Starting Material A->I1 Incomplete Reaction C This compound B->C Isopropylamine I2 Unreacted Intermediate B->I2 Incomplete Reaction I3 Diol Impurity B->I3 H2O I4 Dimeric Impurity B->I4 Reaction with -OH group

Figure 2: Potential impurity formation pathways.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impurities) check_reaction Verify Reaction Completion (TLC, HPLC) start->check_reaction check_reagents Assess Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, pH) start->check_conditions purification Evaluate Purification Procedure start->purification After Work-up characterize Characterize Impurity (LC-MS, NMR) start->characterize Unknown Peak optimize Optimize Reaction Parameters check_reaction->optimize Incomplete check_reagents->optimize Issue Found check_conditions->optimize Suboptimal solution Implement Solution optimize->solution purification->solution characterize->solution

Figure 3: General troubleshooting workflow for synthesis issues.

References

Diacetolol assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diacetolol assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the variability and reproducibility of this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of variability in this compound HPLC assays?

Variability in High-Performance Liquid Chromatography (HPLC) assays for this compound can stem from several factors throughout the analytical process. These can be broadly categorized as issues related to the mobile phase, the column, the HPLC system itself, and sample preparation. Common problems include inconsistent mobile phase preparation, column degradation, fluctuations in temperature, and improper sample handling.[1][2]

Q2: How can I improve the reproducibility of my this compound assay?

Ensuring the reproducibility of a bioanalytical method is critical for reliable data in pharmacokinetic studies.[3] Key to this is a thoroughly validated method. Following established guidelines, such as those from the FDA, for bioanalytical method validation is essential.[4][5] This includes demonstrating accuracy, precision, selectivity, and stability. Additionally, conducting Incurred Sample Reanalysis (ISR) is a crucial step to confirm that the method consistently produces reliable results with actual study samples.

Q3: What is Incurred Sample Reanalysis (ISR) and why is it important for this compound assays?

Incurred Sample Reanalysis (ISR) is the process of re-analyzing a subset of samples from a study on a different day to assess the reproducibility of the analytical method. This is a regulatory expectation and helps to ensure that the validated method performs reliably with authentic biological samples, which can have more variability than the quality control samples prepared in a clean matrix. Failed ISR can indicate issues with analyte stability, method ruggedness, or human error.

Q4: What are the stability considerations for this compound in plasma samples?

Acebutolol, the parent drug of this compound, and this compound itself can be susceptible to degradation. Forced degradation studies on acebutolol have shown it degrades under acidic, alkaline, and oxidative conditions. Therefore, it is crucial to establish the stability of this compound in the biological matrix (e.g., plasma) under various storage and handling conditions (freeze-thaw, bench-top, long-term storage). Low plasma protein binding of this compound (6-9%) suggests it is relatively free in plasma, which might influence its stability.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your this compound assay.

Guide 1: Resolving Peak Shape Problems

Irregular peak shapes can significantly impact the accuracy and precision of your this compound quantification. Common peak shape issues include tailing, fronting, and splitting.

dot

PeakShapeTroubleshooting cluster_issues Identify Peak Shape Issue cluster_causes_tailing Potential Causes for Tailing cluster_causes_fronting Potential Causes for Fronting cluster_causes_splitting Potential Causes for Splitting cluster_solutions Solutions start Poor Peak Shape Observed peak_tailing Peak Tailing peak_fronting Peak Fronting peak_splitting Split Peaks cause_tailing1 Secondary Silanol Interactions peak_tailing->cause_tailing1 cause_tailing2 Column Overload peak_tailing->cause_tailing2 cause_tailing3 Column Contamination peak_tailing->cause_tailing3 cause_fronting1 Sample Overload peak_fronting->cause_fronting1 cause_fronting2 Incompatible Sample Solvent peak_fronting->cause_fronting2 cause_splitting1 Column Void or Channeling peak_splitting->cause_splitting1 cause_splitting2 Clogged Inlet Frit peak_splitting->cause_splitting2 cause_splitting3 Co-eluting Interference peak_splitting->cause_splitting3 solution_tailing1 Adjust mobile phase pH Add competing base (e.g., triethylamine) cause_tailing1->solution_tailing1 solution_tailing2 Reduce injection volume or sample concentration cause_tailing2->solution_tailing2 solution_tailing3 Wash or replace column cause_tailing3->solution_tailing3 solution_fronting1 Dilute sample cause_fronting1->solution_fronting1 solution_fronting2 Dissolve sample in mobile phase cause_fronting2->solution_fronting2 solution_splitting1 Replace column cause_splitting1->solution_splitting1 solution_splitting2 Backflush or replace frit cause_splitting2->solution_splitting2 solution_splitting3 Optimize separation method cause_splitting3->solution_splitting3 RetentionTimeTroubleshooting cluster_issues Identify Variability Pattern cluster_causes_drift Potential Causes for Drift cluster_causes_shift Potential Causes for Abrupt Shift cluster_causes_fluctuation Potential Causes for Fluctuation cluster_solutions Solutions start Retention Time Variability gradual_drift Gradual Drift abrupt_shift Abrupt Shift random_fluctuation Random Fluctuation cause_drift1 Column Aging/Contamination gradual_drift->cause_drift1 cause_drift2 Mobile Phase Composition Change gradual_drift->cause_drift2 cause_drift3 Temperature Fluctuation gradual_drift->cause_drift3 cause_shift1 Change in Mobile Phase Bottle abrupt_shift->cause_shift1 cause_shift2 Large Air Bubble in Pump abrupt_shift->cause_shift2 cause_shift3 Flow Rate Change abrupt_shift->cause_shift3 cause_fluctuation1 Leaking Pump Seals or Fittings random_fluctuation->cause_fluctuation1 cause_fluctuation2 Inadequate Column Equilibration random_fluctuation->cause_fluctuation2 solution_drift1 Wash or replace column cause_drift1->solution_drift1 solution_drift2 Prepare fresh mobile phase cause_drift2->solution_drift2 solution_drift3 Use a column oven cause_drift3->solution_drift3 solution_shift1 Ensure proper mixing and degassing cause_shift1->solution_shift1 solution_shift2 Purge the pump cause_shift2->solution_shift2 solution_shift3 Check pump settings cause_shift3->solution_shift3 solution_fluctuation1 Inspect and tighten fittings, replace seals cause_fluctuation1->solution_fluctuation1 solution_fluctuation2 Increase equilibration time cause_fluctuation2->solution_fluctuation2 BetaAdrenergicPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Increased Heart Rate, Increased Contractility) pka->cellular_response Phosphorylates Targets ligand Agonist (e.g., Epinephrine) ligand->beta_receptor Activates This compound This compound (Antagonist) This compound->beta_receptor Blocks

References

Technical Support Center: Enhancing the Stability of Diacetolol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Diacetolol in biological samples. Ensuring the stability of this compound, the active metabolite of acebutolol, is critical for accurate pharmacokinetic and pharmacodynamic assessments.

Troubleshooting Guides

This section addresses specific issues that may arise during the collection, processing, and storage of biological samples containing this compound.

Issue 1: Low or Inconsistent this compound Concentrations in Plasma/Blood Samples

Possible Causes:

  • Enzymatic Degradation: this compound contains an ester linkage, making it susceptible to hydrolysis by esterases present in blood and plasma. This is a primary cause of analyte loss.[1][2][3]

  • Improper Sample Handling: Delays in processing, exposure to room temperature, and incorrect storage can accelerate degradation.[2][4]

  • Suboptimal pH: The stability of ester-containing compounds can be pH-dependent.

Solutions:

  • Immediate Cooling and Processing:

    • Collect blood samples in tubes pre-chilled on ice.

    • Process the samples (i.e., centrifuge to separate plasma) as soon as possible, preferably within 30 minutes of collection.

    • Maintain a cold environment (e.g., ice bath) throughout all pre-analytical steps.

  • Use of Esterase Inhibitors:

    • Collect blood in tubes containing an esterase inhibitor. This is a highly effective method to prevent enzymatic hydrolysis.

    • Commonly used esterase inhibitors include sodium fluoride (NaF), dichlorvos, and phenylmethylsulfonyl fluoride (PMSF).

    • The choice and concentration of the inhibitor may need to be optimized for your specific assay.

  • pH Adjustment:

    • Acidifying the sample to a lower pH can reduce the rate of hydrolysis for some ester-containing drugs. This approach should be validated to ensure it does not interfere with the analytical method.

  • Proper Storage:

    • For short-term storage (up to 24 hours), keep samples at 2-8°C.

    • For long-term storage, samples should be frozen at -20°C or, preferably, -80°C.

    • Avoid repeated freeze-thaw cycles, as this can degrade the analyte. It is recommended to aliquot samples into smaller volumes before freezing.

Issue 2: High Variability Between Replicate Samples

Possible Causes:

  • Inconsistent Sample Collection and Handling: Variations in the time between collection and processing or exposure to different temperatures can lead to variable degradation.

  • Inadequate Mixing with Anticoagulants/Inhibitors: If the anticoagulant or esterase inhibitor is not properly mixed with the blood upon collection, micro-clots can form, or enzymatic activity may not be uniformly inhibited.

  • Hemolysis: The lysis of red blood cells can release enzymes and other components that may affect drug stability and the sample matrix.

Solutions:

  • Standardize Collection Procedures:

    • Develop and strictly follow a standard operating procedure (SOP) for sample collection, handling, and processing.

    • Ensure all personnel are trained on the SOP.

  • Proper Tube Inversion:

    • Immediately after blood collection, gently invert tubes containing additives (e.g., EDTA, sodium fluoride) 8-10 times to ensure thorough mixing. Do not shake vigorously, as this can cause hemolysis.

  • Minimize Hemolysis:

    • Use an appropriate needle gauge for venipuncture.

    • Avoid vigorous shaking of the sample tubes.

    • Centrifuge samples as soon as possible after collection.

Issue 3: Interference or Matrix Effects in LC-MS/MS Analysis

Possible Causes:

  • Esterase Inhibitors: Some esterase inhibitors or their degradation products can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer.

  • Improper Sample Extraction: An inefficient extraction method may fail to remove interfering substances from the biological matrix.

Solutions:

  • Optimize Esterase Inhibitor Selection:

    • If matrix effects are suspected, evaluate different esterase inhibitors.

    • A post-column infusion experiment can be used to assess the impact of the chosen inhibitor on the analyte's signal.

  • Refine Sample Preparation:

    • Optimize the sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to effectively remove interfering components.

    • Ensure the final sample is dissolved in a solvent compatible with the mobile phase to ensure good peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in biological samples?

A1: The primary degradation pathway for this compound in biological matrices like plasma is the hydrolysis of its ester bond, catalyzed by esterase enzymes. This results in the formation of the parent compound, acebutolol, and acetic acid.

Q2: At what temperature should I store my plasma samples containing this compound?

A2: For short-term storage (less than 24 hours), refrigeration at 4°C is recommended. For long-term storage, samples should be stored frozen at -20°C or -80°C to minimize degradation.

Q3: What are the most effective esterase inhibitors for stabilizing this compound?

A3: While specific studies on this compound are limited, common and effective esterase inhibitors for ester-containing drugs include sodium fluoride, dichlorvos, and phenylmethylsulfonyl fluoride (PMSF). The optimal inhibitor and its concentration should be determined empirically during method development.

Q4: Can I use serum instead of plasma for this compound analysis?

A4: Plasma is generally preferred over serum for the analysis of drugs susceptible to enzymatic degradation. The clotting process in serum collection can take time at room temperature, allowing for continued enzymatic activity. If serum must be used, it is crucial to separate it from the clot as quickly as possible and to use an esterase inhibitor if validated for this sample type.

Q5: How many freeze-thaw cycles are acceptable for samples containing this compound?

A5: It is best to avoid freeze-thaw cycles whenever possible, as they can lead to analyte degradation. If samples need to be analyzed at multiple time points, it is recommended to store them in separate aliquots. If unavoidable, the stability of this compound through a limited number of freeze-thaw cycles (e.g., 1-3) should be validated during your bioanalytical method validation.

Data Presentation

Table 1: General Stability of Ester-Containing Drugs in Human Plasma

Storage ConditionDurationStability ConcernMitigation Strategy
Room Temperature< 1 hourHigh risk of enzymatic degradationImmediate processing, use of esterase inhibitors
4°C (Refrigerated)1-24 hoursModerate risk of degradationProcess within a few hours, use of inhibitors
-20°C (Frozen)Weeks to monthsLow risk of degradationLong-term storage
-80°C (Deep Freeze)Months to yearsVery low risk of degradationOptimal for long-term storage

Note: This table provides general guidance for ester-containing drugs. Specific stability data for this compound should be experimentally determined.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for this compound Stability Analysis

  • Materials:

    • Pre-chilled vacuum blood collection tubes containing K2EDTA and an esterase inhibitor (e.g., sodium fluoride).

    • Tourniquet, needles, and other venipuncture supplies.

    • Ice bath.

    • Refrigerated centrifuge.

    • Pipettes and polypropylene storage tubes.

  • Procedure:

    • Label all collection and storage tubes clearly with patient/subject ID, date, and time of collection.

    • Collect whole blood via venipuncture directly into the pre-chilled collection tubes.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of blood with the anticoagulant and inhibitor.

    • Place the tube immediately in an ice bath.

    • Within 30 minutes of collection, centrifuge the blood sample at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.

    • Transfer the plasma into labeled polypropylene storage tubes.

    • If analysis is to be performed within 24 hours, store the plasma at 4°C. Otherwise, store immediately at -80°C.

Mandatory Visualizations

G cluster_collection Sample Collection cluster_processing Sample Processing (within 30 mins) cluster_storage Sample Storage Collect Collect Blood in Pre-chilled Tube (with Esterase Inhibitor) Mix Gently Invert 8-10 Times Collect->Mix Ice Place Immediately on Ice Mix->Ice Centrifuge Centrifuge at 4°C Ice->Centrifuge Transport on ice Separate Aspirate Plasma Centrifuge->Separate Aliquot Aliquot into Storage Tubes Separate->Aliquot ShortTerm Short-term: Store at 4°C (< 24 hours) Aliquot->ShortTerm LongTerm Long-term: Store at -80°C Aliquot->LongTerm G This compound This compound (Ester Linkage) Hydrolysis Hydrolysis This compound->Hydrolysis Esterase Esterase Enzymes (in Plasma/Blood) Esterase->Hydrolysis Catalyzes Acebutolol Acebutolol Hydrolysis->Acebutolol AceticAcid Acetic Acid Hydrolysis->AceticAcid

References

Minimizing Diacetolol degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Diacetolol degradation during sample preparation for accurate analytical quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

A1: this compound is the primary and pharmacologically active metabolite of the beta-blocker Acebutolol.[1] Its chemical structure contains ester and amide functional groups, making it susceptible to hydrolysis, especially under non-optimal pH and temperature conditions. Additionally, biological samples like plasma contain esterase enzymes that can enzymatically degrade this compound, leading to inaccurate quantification of the analyte in pharmacokinetic and other studies.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound during sample preparation are:

  • Hydrolysis: The ester and amide bonds in the this compound molecule can be cleaved by water. This process is significantly influenced by the pH and temperature of the sample environment. Both acidic and basic conditions can catalyze hydrolysis.

  • Enzymatic Degradation: Plasma and other biological matrices contain various esterases (e.g., cholinesterases, carboxylesterases) that can rapidly hydrolyze the ester linkage of this compound.

Q3: What are the ideal storage conditions for plasma samples intended for this compound analysis?

A3: To minimize degradation, plasma samples should be processed as quickly as possible after collection. If immediate analysis is not possible, samples should be stored frozen, preferably at -80°C. Long-term storage at -20°C may be acceptable, but stability should be verified. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound sample preparation.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Recovery Incomplete Protein Precipitation: Insufficient volume of precipitating solvent or inadequate mixing can lead to incomplete removal of plasma proteins, trapping the analyte.- Ensure the ratio of plasma to precipitation solvent (e.g., acetonitrile, methanol) is optimal (typically 1:3 or 1:4 v/v).- Vortex mix the sample vigorously for at least 1-2 minutes to ensure thorough mixing and protein denaturation.
Analyte Adsorption: this compound may adsorb to the surface of collection tubes or processing equipment.- Use low-protein-binding polypropylene tubes for sample collection and processing.- Silanize glassware if it must be used.
Degradation during Preparation: Exposure to ambient temperature, inappropriate pH, or active esterases in the sample.- Perform all sample preparation steps on ice or at refrigerated temperatures (2-8°C).- Acidify the plasma sample immediately after separation (e.g., with a small volume of formic or acetic acid) to a pH below 6.5 to inhibit esterase activity and reduce hydrolysis.- Consider adding an esterase inhibitor (see Q4 in FAQs) to the collection tube or during sample preparation.
High Variability in Results Inconsistent Sample Handling: Differences in the time between sample collection and processing, or variations in temperature and mixing procedures.- Standardize the entire sample preparation workflow. Ensure all samples are handled with consistent timing and temperature conditions.- Use an internal standard to compensate for variability in extraction efficiency.
Precipitate Interference: Fine protein particles may not be fully removed by centrifugation and can interfere with the analytical column.- After centrifugation, carefully aspirate the supernatant without disturbing the protein pellet.- Consider a second centrifugation step or filtration of the supernatant through a 0.22 µm filter before injection into the HPLC/LC-MS system.
Appearance of Unexpected Peaks in Chromatogram Degradation Products: Peaks other than this compound and the internal standard may indicate degradation has occurred.- Review the sample handling and preparation procedure for potential causes of degradation (see "Low this compound Recovery").- Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify the retention times of potential degradation products.[2][3][4][5]
Matrix Effects in LC-MS/MS: Co-eluting endogenous components from the plasma matrix can suppress or enhance the ionization of this compound, leading to inaccurate results.- Optimize the chromatographic method to separate this compound from matrix interferences.- Employ a more rigorous sample clean-up technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), instead of simple protein precipitation.

Experimental Protocols

Protocol 1: Recommended Sample Preparation for this compound Quantification in Human Plasma

This protocol incorporates best practices to minimize this compound degradation.

Materials:

  • Human plasma collected in K2EDTA tubes

  • Low-protein-binding polypropylene microcentrifuge tubes

  • Acetonitrile (HPLC grade), pre-chilled to 2-8°C

  • Formic acid (88%)

  • Internal Standard (IS) solution (e.g., a structural analog of this compound)

  • Centrifuge capable of reaching 10,000 x g and maintaining 4°C

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Sample Collection and Initial Handling:

    • Collect whole blood in K2EDTA anticoagulant tubes.

    • Centrifuge the blood at 1,500 x g for 15 minutes at 4°C within 30 minutes of collection to separate the plasma.

    • Immediately transfer the plasma to labeled low-protein-binding polypropylene tubes.

    • If not proceeding directly to extraction, freeze the plasma samples at -80°C.

  • Sample Pre-treatment and Stabilization:

    • Thaw frozen plasma samples on ice.

    • For every 1 mL of plasma, add 10 µL of 1% formic acid in water to acidify the sample to a pH of approximately 4-5. Vortex briefly. This step helps to inhibit esterase activity.

    • Spike the acidified plasma with the internal standard solution.

  • Protein Precipitation:

    • To 200 µL of the pre-treated plasma sample in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile (1:3 ratio).

    • Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

    • Incubate the samples on ice for 10 minutes to further enhance protein precipitation.

  • Centrifugation and Supernatant Transfer:

    • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean microcentrifuge tube, being cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional, for increased sensitivity):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the HPLC/LC-MS analysis.

  • Final Filtration and Analysis:

    • Filter the supernatant (or reconstituted sample) through a 0.22 µm syringe filter into an autosampler vial.

    • Inject the sample into the analytical instrument.

Data Presentation

Table 1: Factors Influencing this compound Stability in Plasma
Factor Condition Potential Impact on this compound Stability Recommendation
Temperature Room Temperature (~25°C)Significant degradation due to both chemical hydrolysis and enzymatic activity.Process samples on ice or at 2-8°C.
Refrigerated (2-8°C)Slows down degradation, but does not completely stop it.Suitable for short-term storage (a few hours) during sample processing.
Frozen (-20°C to -80°C)Greatly minimizes both hydrolytic and enzymatic degradation.Recommended for long-term storage. -80°C is preferred.
pH Acidic (pH < 6.5)Reduces the rate of base-catalyzed hydrolysis and inhibits the activity of many plasma esterases.Acidify plasma samples with a weak acid (e.g., formic acid) immediately after collection.
Neutral to Alkaline (pH 7.4 and above)Promotes base-catalyzed hydrolysis and optimal conditions for many plasma esterases, leading to rapid degradation.Avoid prolonged exposure to neutral or alkaline conditions.
Light Exposure to UV or strong visible lightPotential for photolytic degradation, although hydrolysis and enzymatic degradation are the primary concerns.As a general good practice, protect samples from direct light exposure by using amber tubes or keeping them in the dark.
Enzyme Activity Presence of active esterasesRapid enzymatic hydrolysis of the ester bond.Work at low temperatures, adjust pH, and/or use esterase inhibitors (e.g., sodium fluoride, dichlorvos).

Visualizations

experimental_workflow cluster_collection Sample Collection & Handling cluster_stabilization Stabilization cluster_extraction Extraction cluster_analysis Analysis A Collect Whole Blood (K2EDTA tubes) B Centrifuge at 4°C A->B C Separate Plasma B->C D Acidify Plasma (e.g., Formic Acid) C->D E Add Internal Standard D->E F Protein Precipitation (ice-cold Acetonitrile) E->F G Vortex Mix F->G H Centrifuge at 4°C G->H I Collect Supernatant H->I J Filter I->J K Inject into HPLC/LC-MS J->K

Caption: Recommended workflow for this compound sample preparation.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_enzymatic Enzymatic Degradation This compound This compound Hydrolysis_Products Hydrolysis Products (e.g., Acebutolol Acid Metabolite) This compound->Hydrolysis_Products pH, Temperature Enzymatic_Products Enzymatic Degradation Products This compound->Enzymatic_Products Plasma Esterases

Caption: Primary degradation pathways of this compound.

References

Calibration curve issues in Diacetolol quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of Diacetolol.

Frequently Asked Questions (FAQs)

Q1: What are the typical linear ranges and limits of detection for this compound quantification?

The linear range and limits of detection (LOD) and quantification (LOQ) for this compound analysis can vary depending on the analytical method employed. Below is a summary of reported values for HPLC-UV and LC-MS/MS methods.

ParameterHPLC-UVLC-MS/MS (for Acebutolol and its metabolite this compound)
Linear Range 20.0 to 1000 ng/mL[1]50 to 250 µg/mL (for Acebutolol)[2]
Correlation Coefficient (r²) > 0.9989[1]> 0.998[2]
Limit of Detection (LOD) 10.0 ng/mL[1]13.44 µg/mL (for Acebutolol)
Limit of Quantification (LOQ) Not explicitly stated, but the lowest point of the linear range is 20.0 ng/mL.40.74 µg/mL (for Acebutolol)

Q2: What are the acceptance criteria for calibration curve linearity?

According to regulatory guidelines from the FDA and EMA, a correlation coefficient (r²) of >0.99 is generally considered acceptable for bioanalytical methods. For assays, an r² > 0.999 may be required, while for impurity analysis, r² > 0.990 can be acceptable.

Q3: What are some common causes of non-linear calibration curves?

Non-linearity in calibration curves can arise from several factors, including:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to a non-linear response, particularly in LC-MS/MS analysis.

  • Improper Standard Preparation: Errors in the preparation of stock solutions or serial dilutions can lead to inaccuracies in the standard concentrations.

  • Analyte Adsorption: Adsorption of this compound onto vials, tubing, or the column can be more pronounced at lower concentrations, causing the curve to flatten at the lower end.

  • Inappropriate Calibration Range: The selected concentration range may extend beyond the linear dynamic range of the instrument.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

Symptom: The calibration curve for this compound shows a poor correlation coefficient (r² < 0.99) or a clear deviation from linearity, such as a downward curve at higher concentrations.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Detector Saturation 1. Reduce the concentration of the highest calibration standards. 2. Decrease the injection volume. 3. If using UV detection, ensure the absorbance is within the linear range of the detector (typically below 1.0-1.5 AU).
Matrix Effects (LC-MS/MS) 1. Optimize the sample preparation method to improve the removal of interfering matrix components (see Issue 3). 2. Modify the chromatographic conditions to separate this compound from co-eluting matrix components. 3. Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects.
Inaccurate Standard Preparation 1. Carefully re-prepare the stock and working standard solutions. 2. Use calibrated pipettes and volumetric flasks. 3. Ensure the purity of the this compound reference standard.
Analyte Adsorption 1. Use silanized glassware or low-adsorption vials. 2. Consider adding a small amount of an organic solvent or a competing agent to the sample diluent.
Inappropriate Curve Fit 1. Evaluate different regression models, such as a quadratic fit, if the non-linearity is reproducible and well-defined. However, a linear model is generally preferred for quantification.

Troubleshooting Workflow for Non-Linear Calibration Curve

start Non-Linear Calibration Curve (r² < 0.99) check_high_conc Downward curve at high concentrations? start->check_high_conc detector_saturation Detector Saturation check_high_conc->detector_saturation Yes check_overall_linearity Poor linearity across the entire range? check_high_conc->check_overall_linearity No reduce_conc Reduce highest standard concentrations or injection volume detector_saturation->reduce_conc end Linear Calibration Curve Achieved reduce_conc->end standard_prep_issue Inaccurate Standard Preparation check_overall_linearity->standard_prep_issue Yes matrix_effects Matrix Effects (LC-MS/MS) check_overall_linearity->matrix_effects Potentially adsorption_issue Flattening at low concentrations? check_overall_linearity->adsorption_issue No reprepare_standards Re-prepare stock and working standards standard_prep_issue->reprepare_standards reprepare_standards->end optimize_cleanup Optimize sample cleanup or chromatography matrix_effects->optimize_cleanup use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_cleanup->use_sil_is use_sil_is->end adsorption Analyte Adsorption adsorption_issue->adsorption Yes adsorption_issue->end No, review other factors use_inert_vials Use silanized or low-adsorption vials adsorption->use_inert_vials use_inert_vials->end

Caption: A decision tree for troubleshooting non-linear calibration curves.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Symptom: The chromatographic peak for this compound is not symmetrical, exhibiting tailing, fronting, or splitting.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Column Contamination/Degradation 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. 3. Use a guard column to protect the analytical column.
Inappropriate Mobile Phase pH 1. The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like this compound. 2. Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of this compound to ensure it is in a single ionic form.
Secondary Interactions 1. Residual silanols on the column can interact with the basic amine group of this compound, causing peak tailing. 2. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.
Sample Solvent Mismatch 1. The sample solvent should be of similar or weaker strength than the mobile phase. 2. Dissolve the sample in the mobile phase whenever possible.
Column Overload 1. Reduce the injection volume or the concentration of the sample.

Logical Relationship for Peak Shape Issues

start Poor Peak Shape cause1 Column Issues start->cause1 cause2 Mobile Phase/Sample Mismatch start->cause2 cause3 Method Parameters start->cause3 solution1a Flush or Replace Column cause1->solution1a solution1b Use Guard Column cause1->solution1b solution2a Adjust Mobile Phase pH cause2->solution2a solution2b Match Sample Solvent to Mobile Phase cause2->solution2b solution3a Reduce Injection Volume cause3->solution3a solution3b Use Base-Deactivated Column cause3->solution3b end Symmetrical Peak solution1a->end solution1b->end solution2a->end solution2b->end solution3a->end solution3b->end

Caption: Causes and solutions for poor chromatographic peak shape.

Issue 3: Suspected Matrix Effects in LC-MS/MS Analysis

Symptom: Inconsistent results, poor accuracy and precision, or non-linear calibration curves are observed, particularly when analyzing biological samples.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Ion Suppression or Enhancement 1. Improve Sample Cleanup: Employ a more effective sample preparation technique to remove interfering matrix components like phospholipids. Options include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) instead of simple protein precipitation. 2. Modify Chromatography: Adjust the chromatographic gradient to separate this compound from the regions where matrix components elute. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, providing the most accurate correction. 4. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.
Selection of an Inappropriate Internal Standard 1. The ideal internal standard is a stable isotope-labeled version of the analyte. 2. If a SIL-IS is not available, choose a structural analog that has similar chromatographic behavior and ionization efficiency to this compound. Celiprolol has been successfully used as an internal standard in an HPLC-UV method for this compound.

Experimental Workflow for Sample Analysis

start Plasma Sample Collection add_is Add Internal Standard (e.g., SIL-Diacetolol) start->add_is sample_prep Sample Preparation add_is->sample_prep ppt Protein Precipitation sample_prep->ppt Simple lle Liquid-Liquid Extraction sample_prep->lle More Cleanup spe Solid-Phase Extraction sample_prep->spe Extensive Cleanup analysis LC-MS/MS or HPLC-UV Analysis ppt->analysis lle->analysis spe->analysis data_processing Data Processing and Quantification analysis->data_processing end Final Concentration data_processing->end

Caption: A general workflow for the quantification of this compound in plasma.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated HPLC-UV method for the determination of acebutolol and its metabolite, this compound, in human plasma.

  • To 1 mL of human plasma in a 15 mL centrifuge tube, add the internal standard solution (e.g., celiprolol).

  • Basify the plasma by adding 200 µL of 1.0 M sodium carbonate.

  • Add 5 mL of ethyl acetate and vortex for 15 minutes.

  • Centrifuge the sample for 10 minutes at approximately 1500 x g.

  • Transfer the organic (upper) layer to a clean tube containing 400 µL of 25 mM sulfuric acid.

  • Vortex for 15 minutes to back-extract the analytes into the acidic aqueous phase.

  • Centrifuge for 10 minutes at 1500 x g.

  • Aspirate and discard the organic (upper) layer.

  • Inject an aliquot of the remaining acidic aqueous layer into the HPLC system.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

This is a general protocol for protein precipitation, which is a simpler but potentially less clean method than LLE.

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Add 300-400 µL of ice-cold acetonitrile (or methanol) to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds to 1 minute.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase.

Protocol 3: HPLC-UV Method Parameters

The following are example HPLC-UV parameters for the analysis of this compound:

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile, methanol, and 25 mM potassium phosphate buffer (pH 3.0)
Flow Rate 1.8 mL/min
Detection Wavelength 240 nm
Injection Volume 100 µL
Retention Times This compound: ~4.1 minAcebutolol: ~6.7 minCeliprolol (IS): ~9.7 min

References

Addressing poor peak shape in Diacetolol chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diacetolol chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the chromatographic analysis of this compound, with a primary focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (tailing, fronting, broadening) for this compound?

A1: Poor peak shape in this compound chromatography typically arises from a combination of factors related to its chemical nature and the chromatographic system. As a basic compound, this compound is prone to secondary interactions with the stationary phase.

  • Peak Tailing: This is the most common issue and is often caused by strong interactions between the basic amine groups in this compound and residual silanol groups on the silica-based stationary phase.[1][2] Other causes include:

    • Operating the mobile phase at a pH close to the pKa of this compound.[1]

    • Column overload.

    • Extra-column band broadening.[1]

    • Column contamination or degradation.[2]

  • Peak Fronting: This is less common for basic compounds but can occur due to:

    • High sample concentration leading to column overload.

    • Sample solvent being stronger than the mobile phase.

    • Poorly packed column or column collapse.

  • Peak Broadening: This can be a result of any of the factors causing tailing or fronting, as well as:

    • Sub-optimal flow rate.

    • Large injection volumes.

    • Excessive extra-column volume in the HPLC system.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like this compound. The pKa of Acebutolol, the parent drug of this compound, is approximately 9.52-9.67, and this compound is expected to have a similar pKa.

  • At low pH (e.g., pH < 4): The secondary amine in this compound will be fully protonated (positively charged). At the same time, the acidic silanol groups on the silica packing are protonated and thus neutral. This minimizes strong ionic interactions, leading to a more symmetrical peak shape. For this reason, many methods for beta-blockers recommend a mobile phase pH of around 3.0.

  • At mid-range pH (e.g., pH 4-7): A portion of the silanol groups will be deprotonated (negatively charged), creating sites for strong secondary ionic interactions with the positively charged this compound molecules. This is a primary cause of peak tailing.

  • At high pH (e.g., pH > 8): While this would deprotonate the this compound, making it neutral and reducing silanol interactions, traditional silica-based columns are not stable at high pH and will degrade. Specialized hybrid or polymer-based columns are required for high-pH chromatography.

Q3: What type of HPLC column is best for this compound analysis?

A3: The choice of column depends on the specific method requirements, but for reversed-phase HPLC of this compound, the following are common choices:

  • C18 and C8 Columns: Both are widely used for the analysis of beta-blockers. C18 columns offer higher hydrophobicity and retention, which can be beneficial for resolving this compound from other components. C8 columns have shorter alkyl chains and are less retentive, which can lead to shorter analysis times. Some studies suggest that C8 columns may provide better peak shape for basic compounds due to reduced secondary interactions.

  • End-capped Columns: It is highly recommended to use a high-quality, end-capped column. End-capping is a process that covers many of the residual silanol groups on the silica surface, significantly reducing their availability for secondary interactions with basic analytes like this compound, thus improving peak shape.

  • Columns with Novel Bonding Chemistries: Modern columns with polar-embedded or polar-endcapped phases can also provide excellent peak shape for basic compounds by shielding the residual silanols.

Q4: Can the sample solvent affect the peak shape of this compound?

A4: Yes, the composition of the sample solvent can have a significant impact on peak shape.

  • Solvent Strength: If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, often leading to fronting or split peaks. It is always best to dissolve the sample in the initial mobile phase composition whenever possible.

  • pH Mismatch: A significant difference in pH between the sample solvent and the mobile phase can also lead to peak shape issues.

Troubleshooting Guide for Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving common peak shape problems in this compound chromatography.

Problem: Peak Tailing

dot graph "Peak_Tailing_Troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, fontname="Arial", fontsize=10]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Peak Tailing Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_pH [label="Is Mobile Phase pH < 4?"]; adjust_pH [label="Adjust Mobile Phase pH to 2.5-3.5\nusing a suitable buffer (e.g., phosphate or formate).", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; check_column [label="Is the column old or contaminated?"]; replace_column [label="Replace with a new, high-quality\nend-capped C18 or C8 column.", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; check_overload [label="Is the sample concentration too high?"]; reduce_concentration [label="Reduce sample concentration or injection volume.", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; check_extracolumn [label="Is there excessive extra-column volume?"]; optimize_tubing [label="Use shorter, narrower ID tubing and a low-volume detector cell.", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; good_peak [label="Symmetrical Peak Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_pH; check_pH -> adjust_pH [label="No"]; adjust_pH -> good_peak; check_pH -> check_column [label="Yes"]; check_column -> replace_column [label="Yes"]; replace_column -> good_peak; check_column -> check_overload [label="No"]; check_overload -> reduce_concentration [label="Yes"]; reduce_concentration -> good_peak; check_overload -> check_extracolumn [label="No"]; check_extracolumn -> optimize_tubing [label="Yes"]; optimize_tubing -> good_peak; check_extracolumn -> good_peak [label="No"]; } enddot Caption: Troubleshooting workflow for peak tailing.

Problem: Peak Fronting

dot graph "Peak_Fronting_Troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, fontname="Arial", fontsize=10]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Peak Fronting Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label="Is the sample solvent stronger than the mobile phase?"]; match_solvent [label="Dissolve sample in the initial mobile phase.", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; check_overload [label="Is the sample concentration too high?"]; reduce_concentration [label="Reduce sample concentration or injection volume.", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; check_column_packing [label="Is the column packing compromised?"]; replace_column [label="Replace the column.", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; good_peak [label="Symmetrical Peak Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_solvent; check_solvent -> match_solvent [label="Yes"]; match_solvent -> good_peak; check_solvent -> check_overload [label="No"]; check_overload -> reduce_concentration [label="Yes"]; reduce_concentration -> good_peak; check_overload -> check_column_packing [label="No"]; check_column_packing -> replace_column [label="Yes"]; replace_column -> good_peak; check_column_packing -> good_peak [label="No"]; } enddot Caption: Troubleshooting workflow for peak fronting.

Quantitative Data on Peak Shape Improvement

The following tables summarize the expected impact of key chromatographic parameters on the peak shape of this compound or similar beta-blockers. Note: Specific quantitative data for this compound is limited in the literature; therefore, representative data for beta-blockers is used to illustrate these effects.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry Factor (As)

Mobile Phase pHExpected Asymmetry Factor (As)Comments
7.0> 2.0Significant tailing due to interaction with ionized silanols.
5.01.5 - 2.0Moderate tailing as some silanols are still ionized.
3.0 1.0 - 1.3 Optimal peak shape; silanol interactions are minimized.

Table 2: Comparison of Column Types on Peak Tailing Factor (TF)

Column TypeStationary PhaseExpected Tailing Factor (TF)Comments
Standard C18Non-end-capped> 1.8Prone to significant secondary interactions.
Modern C18 End-capped < 1.5 Reduced silanol activity leads to improved symmetry.
Modern C8End-capped< 1.4Less retentive; may offer slightly better peak shape for basic compounds.
Polar-Embeddede.g., C18 with embedded amide< 1.3Further shields residual silanols, providing excellent peak shape.

Table 3: Influence of Organic Modifier on Peak Efficiency (Theoretical Plates, N)

Organic ModifierMobile Phase CompositionExpected Theoretical Plates (N)Comments
Acetonitrile30% ACN in pH 3 buffer~10,000Often provides sharper peaks and lower backpressure.
Methanol40% MeOH in pH 3 buffer~8,500Can offer different selectivity but may result in broader peaks.

Detailed Experimental Protocols

Protocol 1: Recommended Starting Conditions for Symmetrical this compound Peak Shape

This protocol provides a robust starting point for the analysis of this compound, aiming for optimal peak symmetry.

  • HPLC System: Standard HPLC or UHPLC system with a low-volume flow cell.

  • Column: High-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient: Isocratic elution with 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Diluent: Mobile phase (30% Acetonitrile in pH 3.0 buffer).

  • Detection: UV at 238 nm.

Protocol 2: Troubleshooting Experiment to Diagnose pH-related Tailing

This experiment helps confirm if peak tailing is caused by mobile phase pH.

  • Initial Analysis: Analyze the this compound standard using your current method and record the tailing factor or asymmetry factor.

  • Prepare Modified Mobile Phase: Prepare a new aqueous mobile phase component with the pH adjusted to 3.0 using phosphoric acid.

  • Re-analysis: Equilibrate the column with the new mobile phase and re-inject the this compound standard.

  • Compare Results: If the peak shape improves significantly (i.e., the tailing/asymmetry factor decreases towards 1.0), the original issue was related to a suboptimal mobile phase pH.

Signaling Pathways and Workflows

Experimental_Workflow

References

Technical Support Center: Electrochemical Detection of Diacetolol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the electrochemical detection of Diacetolol. As this compound is the primary active metabolite of Acebutolol, much of the guidance provided is based on electrochemical studies of the parent drug and other structurally related beta-blockers.

Frequently Asked Questions (FAQs)

Q1: What is the expected electrochemical behavior of this compound?

A1: While specific studies on the electrochemical behavior of this compound are limited, its structural similarity to Acebutolol suggests a comparable electro-oxidation mechanism. The electro-oxidation of Acebutolol is an irreversible, diffusion-controlled process. The primary sites of oxidation are likely the secondary amine group on the side chain and the aromatic ring, potentially leading to the formation of a benzoquinone imine intermediate through C-O bond cleavage. The exact oxidation potential will depend on experimental conditions such as the electrode material, pH of the supporting electrolyte, and scan rate.

Q2: What are the common sources of interference in this compound electrochemical detection?

A2: Interference can arise from both exogenous (external) and endogenous (naturally present in the sample) sources.

  • Exogenous Interferences: These may include the parent drug (Acebutolol), other metabolites of Acebutolol, structurally similar drugs administered concurrently, and excipients present in pharmaceutical formulations.

  • Endogenous Interferences: When analyzing biological samples such as plasma or urine, naturally occurring compounds can interfere with the electrochemical signal. Common endogenous interferents include ascorbic acid, uric acid, and dopamine, which are electroactive at similar potentials to many pharmaceutical compounds. High concentrations of proteins in plasma can also lead to electrode fouling.

Q3: How can I minimize interference from the parent drug, Acebutolol?

A3: Distinguishing between this compound and its parent drug, Acebutolol, can be challenging due to their structural similarities. Chromatographic separation techniques, such as High-Performance Liquid Chromatography (HPLC), coupled with electrochemical detection (HPLC-ECD) are highly recommended for the simultaneous determination of both compounds. This approach allows for the physical separation of this compound and Acebutolol before they reach the electrochemical detector, ensuring that the measured signal is specific to each analyte.

Q4: What are the best practices for sample preparation when analyzing this compound in biological fluids?

A4: Proper sample preparation is crucial to minimize matrix effects and prevent electrode fouling. For plasma samples, protein precipitation is a critical first step. This can be achieved by adding a solvent like acetonitrile or methanol to the plasma sample, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant can then be diluted with the supporting electrolyte for analysis. For urine samples, a simple dilution with the supporting electrolyte may be sufficient, but filtration is recommended to remove any particulate matter. Solid-phase extraction (SPE) can also be employed for both plasma and urine to clean up the sample and pre-concentrate the analyte.

Q5: My signal is noisy or irreproducible. What are the possible causes and solutions?

A5: Noisy or irreproducible signals can stem from several factors:

  • Electrode Surface: A contaminated or fouled electrode surface is a common cause. Ensure your working electrode is properly cleaned and polished before each set of experiments. For modified electrodes, ensure the modification layer is stable and uniformly coated.

  • Reference Electrode: A faulty or unstable reference electrode can lead to potential drift and noisy signals. Check the filling solution of your reference electrode and ensure there are no air bubbles.

  • Supporting Electrolyte: The supporting electrolyte should be prepared with high-purity water and reagents. Degassing the solution by bubbling with an inert gas (like nitrogen or argon) before the experiment can remove dissolved oxygen, which can interfere with measurements.

  • Electrical Noise: Ensure that the electrochemical workstation is properly grounded and shielded from external sources of electrical noise.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Weak Signal 1. Incorrect potential window. 2. Analyte concentration is below the limit of detection (LOD). 3. Inactive electrode surface. 4. Incorrect pH of the supporting electrolyte.1. Widen the potential window to ensure you are scanning over the oxidation potential of this compound. 2. Concentrate the sample or use a more sensitive voltammetric technique like square-wave voltammetry (SWV) or differential pulse voltammetry (DPV). 3. Polish the working electrode (for solid electrodes) or prepare a fresh modified electrode. 4. Optimize the pH of the supporting electrolyte, as the oxidation potential of amines is often pH-dependent.
Poor Peak Resolution / Overlapping Peaks 1. Presence of interfering species with similar oxidation potentials. 2. Inappropriate voltammetric parameters.1. Employ HPLC-ECD for separation prior to detection. 2. Optimize DPV or SWV parameters such as pulse amplitude, pulse width, and frequency to improve peak resolution.
Peak Potential Shift 1. Unstable reference electrode. 2. Changes in the pH of the sample solution. 3. High analyte concentration causing electrode surface changes.1. Check and, if necessary, replace the reference electrode or its filling solution. 2. Ensure the sample and supporting electrolyte are well-buffered. 3. Dilute the sample to be within the linear dynamic range of the method.
Decreasing Signal with Repeated Measurements 1. Electrode fouling due to the adsorption of oxidation products or matrix components. 2. Instability of this compound in the prepared sample.1. Clean and polish the working electrode between measurements. For modified electrodes, a regeneration step may be necessary. 2. Analyze samples promptly after preparation. Investigate the stability of this compound under your specific storage and experimental conditions.

Quantitative Data Summary

The following tables summarize quantitative data from electrochemical studies on Acebutolol and other relevant beta-blockers. This data can serve as a reference for developing and validating a method for this compound.

Table 1: Voltammetric Determination of Acebutolol

ElectrodeVoltammetric TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Sample MatrixReference
Pencil Graphite ElectrodeSWV1.0 - 15.00.0128Human Urine[1]
Carbon Paste ElectrodeSWV0.06 - 100.00206Biological Samples[2]

Table 2: Interference Study on Acebutolol Determination (1.0 µM)

Interfering SubstanceConcentration of Interferent (mM)Signal Change (%)Reference
Glucose1.0Interfered[3]
Starch1.0No significant interference[3]
Sucrose1.0No significant interference[3]
Citric Acid1.0No significant interference
Magnesium Stearate1.0No significant interference
Talc1.0No significant interference
Oxalic Acid1.0No significant interference

Experimental Protocols

1. General Protocol for Voltammetric Analysis of a Beta-Blocker (e.g., Acebutolol) using a Pencil Graphite Electrode (PGE)

This protocol is adapted from a study on Acebutolol and can be used as a starting point for developing a method for this compound.

  • Apparatus: A standard three-electrode system with a Pencil Graphite Electrode (PGE) as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Reagents:

    • Phosphate buffer solution (PBS) at pH 7.0.

    • This compound standard stock solution.

    • High-purity water.

  • Procedure:

    • Prepare a series of standard solutions of this compound by diluting the stock solution with PBS (pH 7.0).

    • Place a known volume of the standard or sample solution into the electrochemical cell.

    • Deoxygenate the solution by purging with nitrogen gas for at least 5 minutes.

    • Perform the voltammetric measurement using a technique such as Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV).

      • Example DPV parameters: Potential range of +0.4 V to +1.2 V, pulse amplitude of 50 mV, pulse width of 50 ms, and a scan rate of 20 mV/s.

    • Record the voltammogram and measure the peak current at the oxidation potential of this compound.

    • Construct a calibration curve by plotting the peak current versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the unknown sample from the calibration curve.

2. Sample Preparation Protocol for Biological Fluids

  • Human Urine:

    • Collect the urine sample in a clean container.

    • Centrifuge the sample to remove any sediment.

    • Dilute an aliquot of the supernatant with the supporting electrolyte (e.g., PBS pH 7.0) to a suitable concentration.

    • The diluted sample is then ready for voltammetric analysis.

  • Human Plasma:

    • Collect blood in a tube containing an anticoagulant.

    • Centrifuge the blood sample to separate the plasma.

    • To a known volume of plasma, add a protein precipitating agent (e.g., 2 volumes of acetonitrile).

    • Vortex the mixture to ensure complete protein precipitation.

    • Centrifuge the mixture at high speed.

    • Collect the supernatant and evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the supporting electrolyte.

    • The reconstituted sample is ready for analysis.

Visualizations

Interference_Troubleshooting start Start: Unexpected Results in this compound Detection issue Identify the Issue start->issue no_signal No or Weak Signal issue->no_signal No Signal peak_shift Peak Potential Shift issue->peak_shift Shift noisy_signal Noisy/Irreproducible Signal issue->noisy_signal Noise overlapping_peaks Overlapping Peaks issue->overlapping_peaks Overlap check_potential Check Potential Window & Parameters no_signal->check_potential check_ref_electrode Check Reference Electrode peak_shift->check_ref_electrode check_grounding Check Grounding & Shielding noisy_signal->check_grounding use_hplc Use HPLC-ECD for Separation overlapping_peaks->use_hplc optimize_params Optimize Voltammetric Parameters overlapping_peaks->optimize_params check_conc Analyte Concentration Below LOD? check_potential->check_conc OK adjust_potential Adjust Potential Window check_potential->adjust_potential Incorrect check_electrode_activity Check Electrode Activity check_conc->check_electrode_activity No concentrate_sample Concentrate Sample check_conc->concentrate_sample Yes clean_electrode Clean/Polish Electrode check_electrode_activity->clean_electrode Inactive check_ph Check Sample/Buffer pH check_ref_electrode->check_ph Stable replace_ref Replace/Refill Reference Electrode check_ref_electrode->replace_ref Unstable buffer_sample Ensure Proper Buffering check_ph->buffer_sample Unstable check_electrolyte Degas Supporting Electrolyte? check_grounding->check_electrolyte OK improve_shielding Improve Electrical Shielding check_grounding->improve_shielding Poor degas_solution Purge with N2/Ar check_electrolyte->degas_solution Not Degassed

Caption: Troubleshooting workflow for interference in this compound electrochemical detection.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_data_processing Data Processing sample_collection Sample Collection (Plasma/Urine) protein_precipitation Protein Precipitation (for Plasma) sample_collection->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation dilution Dilution with Supporting Electrolyte centrifugation->dilution deoxygenation Deoxygenation (N2/Ar Purge) dilution->deoxygenation voltammetric_scan Voltammetric Scan (DPV/SWV) deoxygenation->voltammetric_scan data_acquisition Data Acquisition (Current vs. Potential) voltammetric_scan->data_acquisition peak_analysis Peak Analysis data_acquisition->peak_analysis calibration Calibration Curve peak_analysis->calibration quantification Quantification calibration->quantification

Caption: General experimental workflow for this compound electrochemical analysis.

References

Validation & Comparative

A Comparative Analysis of Cardioselectivity: Diacetolol vs. Metoprolol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between cardioselective β-blockers is paramount for targeted therapeutic design. This guide provides an objective comparison of diacetolol, the active metabolite of acebutolol, and metoprolol, focusing on their cardioselectivity, supported by experimental data and methodologies.

Executive Summary

Both this compound and metoprolol are classified as cardioselective β-blockers, exhibiting a higher affinity for β1-adrenergic receptors, which are predominantly located in the heart, than for β2-adrenergic receptors found in bronchial and vascular smooth muscle. This selectivity is crucial for minimizing side effects such as bronchoconstriction. While both drugs are effective in their class, they exhibit distinct pharmacological profiles. Metoprolol is considered a classic example of a β1-selective antagonist. This compound, deriving from acebutolol, is also cardioselective but is distinguished by its intrinsic sympathomimetic activity (ISA), meaning it can partially stimulate β-adrenergic receptors.[1][2][3] This guide delves into the quantitative measures of their selectivity and the experimental methods used to determine these properties.

Quantitative Comparison of Receptor Affinity

The cardioselectivity of a β-blocker is quantitatively expressed by the ratio of its affinity for β2 receptors to its affinity for β1 receptors (β2/β1 affinity ratio) or, more commonly, by comparing the inhibition constants (Ki) or dissociation constants (Kd) for each receptor subtype. A higher β1/β2 selectivity ratio indicates greater cardioselectivity.

While direct comparative studies providing Ki values for this compound are limited, data for its parent compound, acebutolol, and for metoprolol are available. The pharmacological profile of this compound is reported to be similar to that of acebutolol in terms of β-blocking potency and cardioselectivity.[4]

Drugβ1-Adrenergic Receptor Affinity (-log Kd)β2-Adrenergic Receptor Affinity (-log Kd)β1/β2 Selectivity Ratio (approx.)Intrinsic Sympathomimetic Activity (ISA)
Metoprolol 7.73[5]6.28~28No
This compound (from Acebutolol) Described as cardioselectiveDescribed as having less influence on β2 receptorsVaries by studyYes (mild to moderate)

Note: The selectivity ratio for metoprolol is calculated from the provided -log Kd values (Ratio = 10^(-6.28) / 10^(-7.73)). Data for this compound is qualitative, reflecting its established pharmacological profile as the active metabolite of acebutolol.

Experimental Protocols

The determination of β-blocker cardioselectivity relies on rigorous in vitro and in vivo experimental protocols. A cornerstone of in vitro assessment is the radioligand binding assay.

Radioligand Binding Assay for β1 and β2 Adrenergic Receptor Affinity

This assay directly measures the affinity of a drug for specific receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and metoprolol for β1 and β2 adrenergic receptors.

Materials:

  • Cell membranes expressing human β1- or β2-adrenergic receptors (e.g., from transfected CHO or HEK293 cells).

  • Radioligand: [³H]-CGP 12177 (a non-selective β-antagonist).

  • Competing non-labeled ligands: this compound and metoprolol.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor subtype of interest and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ([³H]-CGP 12177), and varying concentrations of the unlabeled competitor drug (this compound or metoprolol).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor drug. The IC50 value (concentration of the drug that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental and Biological Pathways

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells expressing β1 or β2 receptors) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Competitors) Reagent_Prep->Incubation Filtration Filtration (Separate bound/free radioligand) Incubation->Filtration Washing Washing (Remove non-specific binding) Filtration->Washing Counting Scintillation Counting (Measure radioactivity) Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: β1-Adrenergic Receptor Blockade

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta_Blocker This compound / Metoprolol Beta1_Receptor β1-Adrenergic Receptor Beta_Blocker->Beta1_Receptor Blocks G_Protein Gs Protein Beta1_Receptor->G_Protein Activates (inhibited) AC Adenylyl Cyclase G_Protein->AC Activates (inhibited) cAMP cAMP AC->cAMP Converts (inhibited) ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates (inhibited) Cellular_Response Decreased Heart Rate & Contractility PKA->Cellular_Response Leads to (inhibited)

Caption: Simplified signaling pathway of β1-adrenergic receptor blockade.

Conclusion

The comparison between this compound and metoprolol highlights the diversity within the class of cardioselective β-blockers. Metoprolol acts as a selective antagonist at β1-receptors. This compound, the active metabolite of acebutolol, also demonstrates cardioselectivity but with the addition of intrinsic sympathomimetic activity. This ISA results in a different physiological response, with less reduction in resting heart rate and cardiac output compared to β-blockers lacking this property. The choice between these agents in a clinical or research setting will depend on the desired pharmacological effect and the specific patient or experimental model characteristics. The experimental protocols outlined provide a basis for the continued investigation and characterization of these and other cardiovascular drugs.

References

A Comparative Analysis of Diacetolol and Acebutolol in Cardiovascular Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of Diacetolol and its parent drug, Acebutolol, in the management of hypertension and cardiac arrhythmias. Both compounds are cardioselective beta-1 adrenergic receptor blockers, with this compound being the primary active metabolite of Acebutolol. This guide synthesizes available experimental data to offer a clear comparison of their pharmacological properties and therapeutic effects.

Executive Summary

Acebutolol is a well-established beta-blocker used for treating high blood pressure and irregular heartbeats.[1] Its therapeutic effects are largely attributed to its major metabolite, this compound.[2] Both molecules exert their effects by selectively blocking beta-1 adrenergic receptors in the heart, leading to decreased heart rate, reduced cardiac output, and lowered blood pressure.[3] While chemically distinct, their pharmacological profiles are closely related. This guide explores the nuances in their efficacy and provides the experimental context for these findings.

Comparative Efficacy Data

The following tables summarize the quantitative data from various clinical studies on the efficacy of this compound and Acebutolol in treating hypertension and ventricular arrhythmias.

Table 1: Antihypertensive Efficacy
DrugDosageStudy PopulationKey Findings
This compound 200 mg/day17 patients with moderate essential hypertensionReduction in lying mean arterial blood pressure by 9%[3][4]
400 mg/dayReduction in lying mean arterial blood pressure by 10%
800 mg/dayReduction in lying mean arterial blood pressure by 14%
Acebutolol 400-800 mg/day23 hypertensive patients (monotherapy)Substantial fall in diastolic and systolic blood pressure to normotensive levels
400-800 mg/day (+ thiazide diuretics)9 hypertensive patientsParticularly effective in producing a greater antihypertensive effect
400, 600, 1200 mg/day38 previously untreated male patients with essential hypertensionStatistically significant reductions in blood pressure compared to placebo
Mean dose 910 +/- 408 mg/day20 patients with mild to moderate hypertension on a thiazide diureticSignificantly greater reduction in supine and erect systolic and diastolic blood pressure compared to placebo
Table 2: Antiarrhythmic Efficacy (Ventricular Arrhythmias)
DrugDosageStudy PopulationKey Findings
Acebutolol 200 mg thrice daily60 males with ≥30 VPCs/hour>70% reduction in VPCs/hour in over 50% of patients; dose-related reduction in single and paired VPCs and ventricular tachycardia episodes
400 mg thrice daily
200 mg25 patients with ≥30 VEB/hourMean VEB reduction of 45% (compared to 35% with placebo)
400 mgMean VEB reduction of 50%
300 mg every 8 hours21 patients with ≥30 PVCs/hourMean PVCs/hour reduced from 267 (placebo) to 119

VPC: Ventricular Premature Complex; VEB: Ventricular Ectopic Beat; PVC: Premature Ventricular Contraction

Mechanism of Action and Signaling Pathway

Both this compound and Acebutolol are cardioselective beta-1 adrenergic receptor antagonists. They also exhibit intrinsic sympathomimetic activity (ISA), meaning they can partially stimulate beta-receptors while blocking them. The primary mechanism involves the blockade of beta-1 receptors in cardiac tissue, which are G-protein coupled receptors (GPCRs). This blockade inhibits the downstream signaling cascade typically initiated by catecholamines like epinephrine and norepinephrine.

The binding of an agonist to the beta-1 adrenergic receptor normally activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). By blocking the receptor, this compound and Acebutolol prevent this cascade, resulting in a reduction of these cardiac parameters.

Beta1_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_Receptor Beta-1 Adrenergic Receptor (GPCR) Catecholamines->Beta1_Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response: - Increased Heart Rate - Increased Contractility - Increased Conduction Velocity PKA->Cellular_Response Phosphorylates targets leading to Diacetolol_Acebutolol This compound / Acebutolol (Antagonist) Diacetolol_Acebutolol->Beta1_Receptor Blocks

Beta-1 Adrenergic Receptor Signaling Pathway and Point of Intervention for this compound and Acebutolol.

Experimental Protocols

Detailed experimental protocols for the cited studies are proprietary to the original publications. However, this section outlines the general methodologies employed in clinical trials to assess the efficacy of antihypertensive and antiarrhythmic drugs.

Assessment of Antihypertensive Efficacy

The evaluation of a new antihypertensive drug typically involves randomized, double-blind, placebo-controlled clinical trials.

Workflow for Antihypertensive Trials:

Antihypertensive_Trial_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (e.g., Essential Hypertension) Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Measurements Baseline Measurements (BP, HR, etc.) Informed_Consent->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Drug_Admin Drug Administration (this compound, Acebutolol, or Placebo) Randomization->Drug_Admin Blinding Double-Blinding (Patient and Investigator) Drug_Admin->Blinding BP_Monitoring Regular Blood Pressure Monitoring (Standardized Protocol) Drug_Admin->BP_Monitoring HR_Monitoring Heart Rate Monitoring BP_Monitoring->HR_Monitoring Adverse_Events Adverse Event Reporting HR_Monitoring->Adverse_Events Data_Analysis Statistical Analysis (Comparison of BP changes between groups) Adverse_Events->Data_Analysis Efficacy_Determination Determination of Efficacy Data_Analysis->Efficacy_Determination

Generalized Workflow for an Antihypertensive Clinical Trial.

Blood Pressure Measurement Protocol: A standardized protocol is crucial for accurate and reproducible blood pressure measurements. This typically involves:

  • Patient Preparation: The patient should be seated comfortably in a quiet room for at least 5 minutes before measurement. Their back should be supported, and their feet should be flat on the floor. The arm should be supported at heart level.

  • Cuff Size: An appropriately sized cuff is used for the patient's arm circumference.

  • Measurement: Multiple readings are taken, often with an automated oscillometric device. The average of these readings is used as the final blood pressure value for that visit.

Assessment of Antiarrhythmic Efficacy

The efficacy of antiarrhythmic drugs is often assessed using ambulatory electrocardiographic (ECG) monitoring, commonly known as Holter monitoring.

Holter Monitoring Protocol:

  • Baseline Monitoring: Before initiating treatment, patients undergo a baseline Holter monitoring period (typically 24-48 hours) to quantify the frequency and type of arrhythmias (e.g., number of ventricular premature beats).

  • Treatment and Follow-up Monitoring: After a period of treatment with the investigational drug, the Holter monitoring is repeated.

  • Efficacy Evaluation: The efficacy of the drug is determined by the percentage reduction in the frequency of the targeted arrhythmia compared to the baseline. A significant reduction (often defined as >70-80%) indicates a positive therapeutic effect.

Comparative Pharmacological Profile

While both this compound and Acebutolol share a similar mechanism of action, there are subtle differences in their pharmacological profiles.

Table 3: Comparative Pharmacological Properties
PropertyThis compoundAcebutololReference
Cardioselectivity Appears to be more cardioselective than Acebutolol.Cardioselective
Intrinsic Sympathomimetic Activity (ISA) Possesses ISAPossesses ISA
Membrane Stabilizing Activity (MSA) Does not possess MSAPossesses MSA
Beta-blocking Potency Similar to Acebutolol in vivo-
Half-life 8-13 hours3-4 hours

The higher cardioselectivity of this compound suggests a more targeted effect on the heart with potentially fewer side effects related to beta-2 receptor blockade (e.g., bronchoconstriction). The longer half-life of this compound contributes significantly to the 24-hour duration of action of Acebutolol, allowing for once-daily dosing in many cases.

Conclusion

This compound, as the active metabolite of Acebutolol, is a key contributor to the therapeutic efficacy of its parent drug. Both compounds are effective in lowering blood pressure and suppressing ventricular arrhythmias through cardioselective beta-1 adrenergic blockade. The available data suggests that this compound may possess a slightly more favorable pharmacological profile with higher cardioselectivity. The longer half-life of this compound is a significant factor in the clinical utility of Acebutolol. Further head-to-head clinical trials would be beneficial to more definitively delineate the comparative efficacy of these two closely related compounds in various patient populations.

References

A Comparative Guide to Analytical Methods for the Quantification of Diacetolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantitative analysis of Diacetolol: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended to assist researchers and analysts in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, specificity, and sample matrix.

Performance Comparison of Analytical Methods

The selection of an analytical method is a critical decision in drug development and quality control. The following tables summarize the key performance parameters of a new analytical method for this compound compared to established alternative techniques. The data for the new method is hypothetical and presented for illustrative purposes, while the data for the alternative methods are derived from published literature.

Table 1: Comparison of Quantitative Performance Parameters

ParameterNew Analytical Method (Hypothetical)HPLC-UV[1][2]UV-Vis Spectrophotometry (Typical for Beta-Blockers)[3][4][5]LC-MS/MS (Typical for Beta-Blockers in Biological Matrices)
Linearity Range 0.5 - 50 µg/mL20 - 1000 ng/mL2 - 60 µg/mL1 - 200 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%Within 5.6% of nominal concentrations98 - 102%85 - 115%
Precision (% RSD) < 2.0%< 14.1%< 2.0%< 15.0%
Limit of Detection (LOD) 0.1 µg/mL10 ng/mL~0.1 µg/mL< 1 ng/mL
Limit of Quantitation (LOQ) 0.5 µg/mL20 ng/mL~0.5 µg/mL~1 ng/mL

Table 2: Comparison of Method Characteristics

CharacteristicNew Analytical Method (Hypothetical)HPLC-UVUV-Vis SpectrophotometryLC-MS/MS
Specificity High (Stability-indicating)Moderate to HighLow to ModerateVery High
Sensitivity ModerateModerateLowVery High
Sample Throughput ModerateHighHighModerate
Cost per Sample ModerateLowVery LowHigh
Instrumentation Complexity ModerateModerateLowHigh
Typical Application Routine QC, Stability StudiesRoutine QC, Formulation AnalysisPreliminary Analysis, Simple MatricesBioanalysis, Impurity Profiling

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the protocols for the key experiments cited in this guide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. A typical starting point is a 70:30 (v/v) ratio of buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound exhibits maximum absorbance around 240 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.

    • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at different concentration levels.

    • Precision: Analyze multiple preparations of the same sample on the same day (intra-day precision) and on different days (inter-day precision).

    • Specificity: Conduct forced degradation studies (acid, base, oxidation, heat, and light) to ensure that the method can separate this compound from its degradation products.

UV-Visible Spectrophotometry

This method is a simpler and more cost-effective technique, suitable for the preliminary analysis of this compound in bulk drug or simple formulations.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A suitable solvent in which this compound is freely soluble and stable, such as methanol or a buffered aqueous solution.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the chosen solvent by scanning a dilute solution over the UV range (typically 200-400 nm). The λmax for this compound is expected to be around 240 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the chosen solvent to a known concentration.

    • Ensure the absorbance reading falls within the linear range of the instrument (typically 0.2-0.8).

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

    • Accuracy: Perform recovery studies by adding known amounts of this compound to a placebo.

    • Precision: Measure the absorbance of multiple preparations of the same sample.

    • Specificity: This method is less specific than chromatographic methods and may be susceptible to interference from excipients or impurities that absorb at the same wavelength.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is ideal for the quantification of this compound in complex biological matrices such as plasma or urine.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column, often with a shorter length and smaller particle size for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

      • This compound (Precursor Ion → Product Ion): This would be determined experimentally, but a likely transition would involve the protonated molecule [M+H]+ and a characteristic fragment ion.

  • Sample Preparation (for plasma):

    • Protein precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to remove proteins.

    • Liquid-liquid extraction or solid-phase extraction (SPE) can also be used for cleaner samples.

    • Evaporate the supernatant and reconstitute the residue in the mobile phase.

  • Validation Parameters:

    • Selectivity: Analyze blank matrix samples from multiple sources to ensure no interference at the retention time of this compound.

    • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of this compound.

    • Recovery: Determine the efficiency of the extraction procedure.

    • Stability: Assess the stability of this compound in the biological matrix under various storage and handling conditions.

Visualizing the Method Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the experimental workflow for a stability-indicating HPLC method.

Method_Validation_Workflow start Start: Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol specificity Specificity/ Forced Degradation protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness solution_stability Solution Stability robustness->solution_stability report Compile Validation Report solution_stability->report end End: Method Approved report->end

Caption: A flowchart illustrating the key stages of an analytical method validation process.

Stability_Indicating_HPLC_Workflow cluster_stress Forced Degradation acid Acid Hydrolysis sample_prep Sample Preparation Weighing Dissolution Dilution acid:e->sample_prep:w base Base Hydrolysis base:e->sample_prep:w oxidation Oxidation oxidation:e->sample_prep:w thermal Thermal Stress thermal:e->sample_prep:w photolytic Photolytic Stress photolytic:e->sample_prep:w hplc_analysis HPLC Analysis Injection Separation Detection sample_prep:e->hplc_analysis:w data_processing Data Processing Peak Integration Quantification hplc_analysis:e->data_processing:w evaluation Evaluate Specificity data_processing:e->evaluation:w

Caption: Workflow for a stability-indicating HPLC method development and validation.

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of Diacetolol Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of bioanalytical methods for Diacetolol between different laboratories. Ensuring data comparability is critical in multi-site clinical trials and collaborative research projects where bioanalytical testing is decentralized. This document outlines common analytical methodologies, presents detailed experimental protocols, and establishes clear acceptance criteria for a robust inter-laboratory comparison.

Introduction to this compound and Bioanalytical Cross-Validation

This compound is the major, pharmacologically active metabolite of Acebutolol, a cardioselective β1-adrenoreceptor blocking agent used in the treatment of hypertension and cardiac arrhythmias.[1][2][3][4][5] Like its parent drug, this compound exhibits beta-blocking properties and contributes significantly to the overall therapeutic effect. Therefore, accurate quantification of this compound in biological matrices, such as human plasma, is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies.

When these studies involve multiple analytical laboratories, regulatory bodies like the U.S. Food and Drug Administration (FDA) require cross-validation to demonstrate that the data generated are comparable and reliable, regardless of the testing site or the specific validated method used. Cross-validation is a formal process of comparing data from at least two different analytical methods or from the same method used at two different laboratories to ensure the integrity of the collective dataset.

Common Analytical Methods for this compound Quantification

The two most prevalent techniques for the bioanalysis of this compound in plasma are High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography (HPLC-UV): This is a robust and widely available technique. It separates this compound from other plasma components based on its physicochemical properties as it passes through a chromatography column, and quantification is achieved by measuring its absorbance of UV light. While reliable, it may have lower sensitivity and specificity compared to LC-MS/MS.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. After chromatographic separation, the instrument ionizes the analyte and separates the ions based on their mass-to-charge ratio. Specific ion transitions for this compound are monitored, providing excellent specificity and allowing for very low limits of quantification.

Experimental Protocols

Detailed and harmonized protocols are the foundation of a successful cross-validation study. Below are representative protocols for the quantification of this compound in human plasma.

Protocol 1: this compound Assay by HPLC-UV

This protocol is based on established methods for analyzing this compound and its parent drug in human plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of human plasma in a centrifuge tube, add 50 µL of an internal standard (IS) solution (e.g., Celiprolol, 10 µg/mL).

    • Vortex briefly to mix.

    • Add 250 µL of 1 M sodium hydroxide and 5 mL of an extraction solvent (e.g., diethyl ether:dichloromethane, 60:40 v/v).

    • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase and inject 50 µL into the HPLC system.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity or equivalent.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile and 50 mM potassium phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • UV Detection: 240 nm.

    • Retention Times: Expected retention time for this compound is approximately 4.1 minutes.

Protocol 2: this compound Assay by LC-MS/MS

This protocol leverages the sensitivity and specificity of tandem mass spectrometry.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a 96-well plate, add 25 µL of an internal standard solution (e.g., this compound-d7).

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 2 minutes, then centrifuge at 4000 rpm for 15 minutes to pellet the precipitate.

    • Transfer 200 µL of the supernatant to a clean plate or vials.

    • Evaporate to dryness and reconstitute in 150 µL of mobile phase A/B (50:50). Inject 10 µL into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: Shimadzu Nexera or equivalent.

    • MS System: Sciex API 5500 or equivalent triple quadrupole mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions:

      • This compound: Q1: 309.2 m/z → Q3: 116.1 m/z

      • This compound-d7 (IS): Q1: 316.2 m/z → Q3: 116.1 m/z

Inter-Laboratory Cross-Validation Workflow

The following workflow and diagram illustrate the process of conducting a cross-validation study between two laboratories.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Parallel Analysis cluster_2 Phase 3: Data Comparison & Assessment A Central Preparation of QC Samples (Low, Mid, High Concentrations) & Selection of Incurred Samples B Sample Distribution (Blinded & Aliquoted) A->B Standardized Samples C Laboratory A (e.g., HPLC-UV Assay) - Follows Validated SOP - Analyzes QC & Incurred Samples B->C Shipment D Laboratory B (e.g., LC-MS/MS Assay) - Follows Validated SOP - Analyzes QC & Incurred Samples B->D Shipment E Central Data Compilation - Unblinding of Sample IDs - Collation of Concentration Data C->E Results from Lab A D->E Results from Lab B F Statistical Analysis - Calculate %Bias for QCs - Calculate Inter-Lab %CV - Compare Incurred Sample Results E->F G Final Assessment - Compare Results to Pre-defined Acceptance Criteria F->G H Cross-Validation Successful? G->H I Issue Investigation & Re-analysis H->I No J Accept Data for Combined Analysis H->J Yes

Workflow for Inter-Laboratory Bioanalytical Method Cross-Validation.

Data Presentation and Acceptance Criteria

For a cross-validation to be successful, the results from each laboratory must meet pre-defined acceptance criteria, which are typically based on regulatory guidelines. The primary metrics are accuracy (closeness to the nominal value) and precision (reproducibility between labs).

Acceptance Criteria for Quality Control (QC) Samples:

  • Accuracy: The mean concentration from each lab should be within ±15% of the nominal concentration for at least two-thirds (67%) of the QCs at each concentration level.

  • Precision: The coefficient of variation (%CV) of the combined results from all labs should not exceed 15%.

Table 1: Hypothetical Cross-Validation Data for this compound QC Samples

QC LevelNominal Conc. (ng/mL)Lab A (HPLC-UV) Mean Conc. (ng/mL)Lab A %BiasLab B (LC-MS/MS) Mean Conc. (ng/mL)Lab B %BiasInter-Lab Mean Conc. (ng/mL)Inter-Lab %CVPass/Fail
Low QC 50.054.5+9.0%52.1+4.2%53.33.2%Pass
Mid QC 500.0485.0-3.0%515.0+3.0%500.04.2%Pass
High QC 800.0832.0+4.0%776.0-3.0%804.04.9%Pass

%Bias = [(Mean Measured Conc. - Nominal Conc.) / Nominal Conc.] x 100 %CV = (Standard Deviation of Inter-Lab Means / Overall Mean) x 100

Acceptance Criteria for Incurred (Study) Samples:

In addition to QCs, a subset of actual study samples should be analyzed by both labs. The difference between the values obtained by the two labs for at least two-thirds (67%) of the samples should be within ±20% of their mean. This confirms that the methods provide comparable results with the authentic sample matrix.

Conclusion

A successful inter-laboratory cross-validation for this compound assays provides confidence that data generated at different sites are equivalent and can be combined for definitive pharmacokinetic analysis and regulatory submission. By employing well-defined protocols, a clear workflow, and stringent acceptance criteria, researchers can ensure the integrity and reliability of their bioanalytical data across a drug development program.

References

A Comparative Analysis of Diacetolol and Propranolol on Bronchial Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of diacetolol and propranolol on bronchial beta-adrenergic receptors. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the distinct profiles of these two beta-blockers.

Introduction: Selective vs. Non-Selective Beta-Blockade

Beta-adrenergic receptor antagonists, or beta-blockers, are a class of drugs that competitively inhibit the binding of catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors. These receptors are classified into subtypes, with β1 and β2 receptors being the most clinically relevant. β1-receptors are predominantly located in the heart, while β2-receptors are abundant in the smooth muscle of the bronchioles and blood vessels.

Propranolol is the archetypal non-selective beta-blocker, meaning it antagonizes both β1 and β2 receptors.[1] This non-selectivity is responsible for its therapeutic effects in cardiovascular conditions but also for its significant side effect of bronchoconstriction, which can be hazardous in individuals with respiratory conditions like asthma.[1]

This compound is the primary active metabolite of acebutolol, a cardioselective beta-blocker.[2] this compound itself is recognized as a cardioselective agent, exhibiting a greater affinity for β1-receptors over β2-receptors.[3] Furthermore, this compound possesses weak intrinsic sympathomimetic activity (ISA), a property of partially stimulating the beta-receptors it blocks.[3]

Quantitative Comparison of Effects on Bronchial Receptors

The differential effects of this compound and propranolol on bronchial receptors have been quantified in both in vitro and in vivo studies. The following tables summarize key experimental data.

Table 1: In Vitro Antagonism on Human Isolated Bronchus
DrugAntagonist Potency (pA2)Isoprenaline Dose Multiplication Factor
Propranolol 9.40 ± 0.2232.6
This compound Not Determined5.51

Data from a study on human isolated bronchi, where the antagonistic effect against the bronchodilator isoprenaline was measured. The dose multiplication factor indicates how many times the concentration of isoprenaline must be increased to produce the same bronchodilator effect in the presence of the beta-blocker.

Table 2: In Vivo Effects on Bronchial Beta-Adrenoceptors in Normal Subjects
DrugDoseMean Dose Ratio (Airway Isoprenaline Dose-Response)
Propranolol 80 mg72
This compound 600 mg2.4

Data from a study assessing bronchial beta-adrenoceptor blockade by measuring the displacement of the bronchodilator dose-response curve to inhaled isoprenaline. The dose ratio reflects the degree of antagonism of the beta-blocker on bronchial β2-receptors.

Table 3: Receptor Binding Affinity (Ki)
Drugβ1-Adrenergic Receptor Ki (nM)β2-Adrenergic Receptor Ki (nM)Selectivity (β1/β2)
Propranolol 1.80.82.25
This compound Not available in searched literatureNot available in searched literatureDescribed as cardioselective

Ki values represent the inhibition constant, with a lower value indicating higher binding affinity. Propranolol's higher affinity for β2 receptors underscores its non-selective nature. While specific Ki values for this compound were not found in the searched literature, its cardioselectivity is established.

Signaling Pathways and Experimental Workflows

Beta-2 Adrenergic Receptor Signaling Pathway in Bronchial Smooth Muscle

Activation of β2-adrenergic receptors in the bronchial smooth muscle by an agonist like isoprenaline leads to bronchodilation. Beta-blockers competitively inhibit this pathway.

G cluster_membrane Cell Membrane cluster_gprotein Gs Protein beta2_receptor β2-Adrenergic Receptor gs_alpha Gαs beta2_receptor->gs_alpha Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts gs_alpha->ac Activates gs_betagamma Gβγ agonist Agonist (e.g., Isoprenaline) agonist->beta2_receptor Activates antagonist Antagonist (this compound or Propranolol) antagonist->beta2_receptor Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates relaxation Bronchodilation (Smooth Muscle Relaxation) pka->relaxation Leads to

Caption: Beta-2 adrenergic receptor signaling pathway leading to bronchodilation.

General Experimental Workflow for Assessing Beta-Blocker Effects

The following diagram illustrates a typical workflow for in vitro and in vivo experiments designed to evaluate the effects of beta-blockers on bronchial receptors.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_start Isolate Human Bronchial Tissue organ_bath Mount in Organ Bath invitro_start->organ_bath equilibration Equilibration Period organ_bath->equilibration agonist_curve Generate Cumulative Concentration-Response Curve to Isoprenaline equilibration->agonist_curve washout Washout agonist_curve->washout antagonist_incubation Incubate with Beta-Blocker (this compound or Propranolol) washout->antagonist_incubation agonist_curve_antagonist Repeat Isoprenaline Concentration-Response Curve antagonist_incubation->agonist_curve_antagonist analysis_invitro Calculate pA2 or Dose Ratio agonist_curve_antagonist->analysis_invitro invivo_start Recruit Healthy Human Subjects baseline Baseline Measurement of Specific Airway Conductance (sGaw) invivo_start->baseline beta_blocker_admin Administer Oral Beta-Blocker (this compound or Propranolol) baseline->beta_blocker_admin wait Wait for Drug Absorption beta_blocker_admin->wait isoprenaline_challenge Administer Increasing Doses of Inhaled Isoprenaline wait->isoprenaline_challenge sgaw_measurement Measure sGaw after Each Isoprenaline Dose isoprenaline_challenge->sgaw_measurement analysis_invivo Determine Dose Ratio sgaw_measurement->analysis_invivo

Caption: General experimental workflow for in vitro and in vivo assessment.

Experimental Protocols

In Vitro Analysis: Human Isolated Bronchus Organ Bath

This protocol is a representative method for assessing the antagonist properties of beta-blockers on isolated human bronchial tissue.

  • Tissue Preparation: Human bronchial tissue is obtained from surgical resections or lung transplant donors. The bronchi are dissected into rings or strips (approximately 2-3 mm in width).

  • Mounting: The bronchial preparations are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tissues are connected to isometric force transducers to record changes in muscle tension.

  • Equilibration: The tissues are allowed to equilibrate for a period of 60-90 minutes under a resting tension. During this time, the bathing solution is changed periodically.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a β2-agonist, typically isoprenaline. The agonist is added to the organ bath in increasing concentrations, and the resulting relaxation of the bronchial smooth muscle is recorded.

  • Washout: The tissues are washed repeatedly with the physiological salt solution to remove the agonist and allow the tissue to return to its baseline tension.

  • Antagonist Incubation: The beta-blocker (this compound or propranolol) is added to the organ bath at a fixed concentration and incubated for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.

  • Repeat Agonist Curve: The cumulative concentration-response curve for isoprenaline is repeated in the presence of the antagonist.

  • Data Analysis: The rightward shift in the isoprenaline concentration-response curve caused by the antagonist is quantified. This can be expressed as a dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) or used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.

In Vivo Analysis: Measurement of Specific Airway Conductance (sGaw)

This protocol outlines a representative method for assessing the in vivo effects of beta-blockers on bronchial beta-adrenoceptors in human subjects.

  • Subject Selection: Healthy, non-smoking volunteers with no history of respiratory or cardiovascular disease are recruited for the study.

  • Baseline Measurements: Baseline specific airway conductance (sGaw) is measured using a body plethysmograph. sGaw is a measure of the ease with which air flows through the airways, corrected for lung volume.

  • Drug Administration: Subjects are administered a single oral dose of the beta-blocker (this compound or propranolol) or a placebo in a randomized, double-blind, crossover design.

  • Drug Absorption Period: A waiting period (e.g., 2 hours) is allowed for the drug to be absorbed and reach peak plasma concentrations.

  • Bronchodilator Challenge: Subjects inhale increasing doses of a β2-agonist, such as salbutamol or isoprenaline, at set intervals.

  • sGaw Measurement: sGaw is measured after each dose of the inhaled bronchodilator to construct a dose-response curve.

  • Data Analysis: The dose-response curves for the bronchodilator in the presence of the beta-blocker and placebo are compared. The degree of antagonism is quantified by calculating the dose ratio, which is the ratio of the dose of the bronchodilator required to produce a certain level of bronchodilation in the presence of the beta-blocker compared to the placebo.

Discussion and Conclusion

The experimental data clearly demonstrate a significant difference in the effects of this compound and propranolol on bronchial receptors.

Propranolol exhibits potent antagonism of β2-adrenergic receptors in the bronchi. This is evidenced by its high pA2 value in vitro and the large dose ratio observed in vivo. This strong β2-blockade is the pharmacological basis for the risk of bronchoconstriction, particularly in susceptible individuals.

This compound , in contrast, shows substantially weaker antagonism of bronchial β2-receptors. The isoprenaline dose multiplication factor and the in vivo dose ratio for this compound are markedly lower than those for propranolol, indicating a much lower potential for inducing bronchoconstriction. This is consistent with its classification as a cardioselective beta-blocker.

The intrinsic sympathomimetic activity (ISA) of this compound is another important consideration. While the modest beta-stimulant action of ISA on bronchial smooth muscle may not be sufficient to cause bronchodilation on its own, it may contribute to a more favorable respiratory profile compared to beta-blockers without ISA, especially in patients with some degree of reversible airway obstruction.

References

Interspecies Metabolic Profiling of Diacetolol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetolol, the primary and pharmacologically active metabolite of the beta-blocker acebutolol, plays a significant role in the therapeutic efficacy and safety profile of its parent drug. Understanding the interspecies differences in its metabolism is crucial for the extrapolation of preclinical safety and efficacy data to humans. This guide provides a comparative overview of this compound metabolism across various species, supported by available experimental data. It also outlines detailed methodologies for key experiments to aid in the design and interpretation of future studies.

Metabolic Pathways of Acebutolol to this compound

The biotransformation of acebutolol to this compound primarily involves two key enzymatic steps: hydrolysis of the amide linkage followed by N-acetylation. In humans, acebutolol is first hydrolyzed by carboxylesterase 2 (CES2) to acetolol, which is then acetylated by N-acetyltransferase 2 (NAT2) to form this compound.[1] While this pathway is well-established in humans, the specific enzymes and their relative contributions can vary across different preclinical species, leading to potential differences in the rate and extent of this compound formation.

Acebutolol Acebutolol Acetolol Acetolol Acebutolol->Acetolol Hydrolysis (CES2 in humans) This compound This compound Acetolol->this compound N-acetylation (NAT2 in humans)

Caption: Metabolic conversion of acebutolol to this compound.

Comparative Pharmacokinetics of this compound

Pharmacokinetic parameters of this compound have been primarily characterized in humans and to a lesser extent in some animal species. The available data highlights notable differences in bioavailability and half-life.

ParameterHumanRabbitReference
Bioavailability (Oral) 30-43%Data not available[2]
Plasma Half-life (t½) 8-13 hoursData not available for this compound directly, but studies on acebutolol suggest potential differences in metabolite kinetics.[3][4]
Major Route of Elimination RenalRenal (inferred from acebutolol studies)[5]

Note: Comprehensive pharmacokinetic data for this compound in commonly used preclinical species such as rats, dogs, and monkeys is limited in the publicly available literature. The provided data for rabbits is inferred from studies on the parent drug, acebutolol, which indicated altered metabolite ratios in a disease model.

Interspecies Differences in Metabolism: In Vitro Studies

While specific comparative in vitro metabolism studies for this compound are not extensively documented, the general approach using liver microsomes is a standard method to assess interspecies differences in drug metabolism. These studies are critical for identifying potential variations in metabolic pathways and rates.

Experimental Protocol: In Vitro Metabolism of this compound using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability and identifying metabolites of this compound in liver microsomes from different species.

1. Materials:

  • This compound

  • Pooled liver microsomes (e.g., human, rat, dog, monkey) from a commercial vendor

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

  • In a microcentrifuge tube, pre-incubate a mixture of liver microsomes (final concentration typically 0.5-1 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the this compound working solution (final concentration typically 1-10 µM) and the NADPH regenerating system.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis to determine the remaining concentration of this compound and identify potential metabolites.

3. Data Analysis:

  • Metabolic Stability: Plot the percentage of remaining this compound against time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Metabolite Identification: Analyze the samples using LC-MS/MS to detect and identify potential metabolites by comparing their mass spectra and retention times with those of the parent compound and potential reference standards.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Reaction Initiation Reaction Initiation Stock Solution->Reaction Initiation Liver Microsomes Liver Microsomes Pre-incubation Pre-incubation Liver Microsomes->Pre-incubation Buffer Buffer Buffer->Pre-incubation NADPH System NADPH System NADPH System->Reaction Initiation Pre-incubation->Reaction Initiation Time-course Incubation Time-course Incubation Reaction Initiation->Time-course Incubation Reaction Quenching Reaction Quenching Time-course Incubation->Reaction Quenching Centrifugation Centrifugation Reaction Quenching->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis

References

Diacetolol Clinical Trial Performance: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Diacetolol, the primary active metabolite of Acebutolol, with other beta-adrenergic receptor antagonists. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the clinical trial results, experimental protocols, and underlying signaling pathways to support further research and development.

Executive Summary

This compound is a cardioselective beta-blocker with intrinsic sympathomimetic activity (ISA). Clinical trials have demonstrated its efficacy in reducing heart rate and blood pressure. This guide presents a comparative analysis of this compound against its parent drug, Acebutolol, as well as other beta-blockers such as Metoprolol and Propranolol. The data is compiled from various clinical studies to provide a clear, quantitative comparison of their effects.

Data Presentation: Comparative Efficacy

The following tables summarize the key quantitative data from clinical trials involving this compound and comparator drugs.

Table 1: Antihypertensive Effects of this compound [1][2]

Daily Dose of this compoundMean Reduction in Lying Mean Arterial Blood Pressure
200 mg9%
400 mg10%
800 mg14%

Table 2: Comparative Effects on Exercise-Induced Heart Rate [3]

DrugDoseMean Percentage Reduction in Exercise Heart Rate
This compound600 mg22%
Acebutolol400 mg24%
Propranolol80 mg25%
Metoprolol200 mg28%

Table 3: Comparative Cardioselectivity [3]

DrugDoseMean Dose Ratio (Airway Isoprenaline Dose-Response)
This compound600 mg2.4
Metoprolol200 mg2.7
Acebutolol400 mg8
Propranolol80 mg72
A lower dose ratio indicates higher cardioselectivity.

Experimental Protocols

The data presented in this guide is derived from randomized, double-blind, placebo-controlled, and crossover clinical trials. Below are the generalized methodologies employed in these key studies.

Study on Antihypertensive Effects of this compound[1]
  • Study Design: A double-blind, randomized, crossover study was conducted.

  • Patient Population: The trial included 17 patients diagnosed with moderate essential hypertension who were previously well-controlled on Acebutolol.

  • Dosing Regimen: Patients received daily doses of 200 mg, 400 mg, and 800 mg of this compound.

  • Outcome Measures: The primary outcome was the reduction in lying mean arterial blood pressure. Heart rate and plasma renin activity were also measured.

Comparative Study of Beta-Adrenoceptor Selectivity
  • Study Design: This study compared the beta-adrenergic selectivity of this compound, Acebutolol, Metoprolol, and Propranolol.

  • Patient Population: The trial involved 11 healthy, normal subjects.

  • Dosing Regimen: The doses administered were 600 mg of this compound, 400 mg of Acebutolol, 200 mg of Metoprolol, and 80 mg of Propranolol, along with a placebo.

  • Outcome Measures:

    • Cardiac Beta-Adrenoceptor Blockade: Assessed as the percentage reduction in exercise heart rate during the 5th minute of exercise at 70% of the subject's maximum work rate.

    • Bronchial Beta-Adrenoceptor Blockade: Assessed by the displacement of the bronchodilator dose-response curve to inhaled isoprenaline, measured as a change in specific airway conductance (sGaw) in a body plethysmograph.

Mandatory Visualizations

Signaling Pathway of Beta-1 Adrenergic Receptor Blockade

The primary mechanism of action for this compound is the blockade of beta-1 adrenergic receptors. The following diagram illustrates the downstream signaling pathway affected by this blockade.

cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta-1_Receptor Beta-1 Adrenergic Receptor G_Protein Gs Protein Beta-1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Leads to Norepinephrine Norepinephrine Norepinephrine->Beta-1_Receptor Activates This compound This compound This compound->Beta-1_Receptor Blocks

Beta-1 Adrenergic Receptor Signaling Pathway
Experimental Workflow: Clinical Trial Data Validation

To ensure the integrity and reliability of clinical trial data, a rigorous data validation process is essential. The following diagram outlines a typical workflow for data validation in a clinical trial setting.

Data_Collection Data Collection (eCRF) Data_Entry Data Entry & Initial Checks Data_Collection->Data_Entry Automated_Validation Automated Validation Checks (Range, Logic, Consistency) Data_Entry->Automated_Validation Manual_Review Manual Data Review Automated_Validation->Manual_Review Pass Query_Generation Query Generation Automated_Validation->Query_Generation Fail Manual_Review->Query_Generation Fail Database_Lock Database Lock Manual_Review->Database_Lock Pass Query_Resolution Query Resolution by Site Query_Generation->Query_Resolution Query_Resolution->Data_Entry Data_Extraction Data Extraction for Analysis Database_Lock->Data_Extraction

Clinical Trial Data Validation Workflow

References

A Comparative Benchmarking Guide to Diacetolol's Beta-Blocking Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the beta-blocking activity of Diacetolol, the major active metabolite of Acebutolol, against other commonly used beta-blockers. The information presented is collated from preclinical and clinical studies to assist researchers and drug development professionals in evaluating the pharmacological profile of this compound.

Executive Summary

This compound is a cardioselective beta-blocker that demonstrates a favorable profile in terms of its relative affinity for β1-adrenergic receptors over β2-adrenergic receptors. This selectivity, coupled with mild intrinsic sympathomimetic activity (ISA), positions this compound as a subject of interest in cardiovascular research. This guide presents available quantitative data on its potency and selectivity in comparison to other beta-blockers, details the experimental methodologies used to derive this data, and illustrates the key signaling pathway involved.

Comparative Analysis of Beta-Blocker Activity

The following tables summarize the available quantitative data comparing this compound with other beta-blockers. This data is essential for understanding the relative potency and selectivity of these compounds.

Table 1: Comparative Cardioselectivity of this compound and Other Beta-Blockers
Beta-BlockerDose Administered% Reduction in Exercise Heart Rate (β1 activity)Mean Dose Ratio for Airway Isoprenaline Dose-Response Curve (β2 antagonism)
This compound 600 mg22%[1]2.4[1]
Acebutolol 400 mg24%[1]8[1]
Metoprolol 200 mg28%[1]2.7
Propranolol 80 mg25%72

A lower dose ratio for the airway isoprenaline dose-response curve indicates a lesser antagonistic effect on β2 receptors, suggesting higher cardioselectivity.

Table 2: In Vitro and In Vivo Potency and Selectivity of Beta-Blockers
Beta-BlockerpA2 (β1, atrial tissue)pA2 (β2, tracheal tissue)Cardioselectivity Ratio (β1/β2)
This compound Data not availableData not availableIn vitro cardioselectivity is greater than Acebutolol
Acebutolol 7.5 (cat papillary muscle)Data not available30 (guinea pig atria/trachea)
Propranolol 8.3 (cat papillary muscle)8.24 (guinea pig trachea, with fenoterol)Non-selective
Atenolol Data not availableData not availableData not available
Metoprolol Data not availableData not availableData not available

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Table 3: Hemodynamic Effects of this compound in Essential Hypertension
Daily Dose of this compoundReduction in Lying Mean Arterial Blood PressureAssociated Decrease in Heart Rate
200 mg9%Significant
400 mg10%Significant
800 mg14%Significant

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the benchmarking of beta-blocker activity.

Radioligand Binding Assay for Receptor Affinity (IC50/Ki Determination)

This assay is used to determine the affinity of a beta-blocker for β1 and β2 adrenergic receptors.

Objective: To quantify the binding affinity of this compound and other beta-blockers to β1 and β2 adrenergic receptors by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing human β1 or β2 adrenergic receptors.

  • Radioligand (e.g., [³H]-CGP 12177, [¹²⁵I]-Iodocyanopindolol).

  • Unlabeled beta-blockers (this compound, Propranolol, Metoprolol, etc.).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail and counter or gamma counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a suitable buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add a constant amount of membrane preparation to each well.

  • Competition Binding: Add increasing concentrations of the unlabeled beta-blocker (the competitor).

  • Radioligand Addition: Add a fixed concentration of the radioligand to each well.

  • Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I) and measure the radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Adenylyl Cyclase Activity

This assay measures the functional consequence of beta-blocker binding to its receptor, which is the inhibition of adenylyl cyclase activation.

Objective: To determine the potency of this compound and other beta-blockers in antagonizing agonist-stimulated adenylyl cyclase activity.

Materials:

  • Cell membranes expressing β-adrenergic receptors.

  • Agonist (e.g., Isoproterenol).

  • Antagonist (this compound and other beta-blockers).

  • ATP and [α-³²P]ATP.

  • Assay buffer containing Mg²⁺, phosphocreatine, and creatine phosphokinase.

  • Dowex and alumina columns for separating [³²P]cAMP.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In test tubes, combine the membrane preparation with the assay buffer.

  • Antagonist Incubation: Add increasing concentrations of the beta-blocker to the tubes.

  • Agonist Stimulation: Add a fixed concentration of the agonist (e.g., isoproterenol) to stimulate adenylyl cyclase.

  • Reaction Initiation: Start the enzymatic reaction by adding ATP and [α-³²P]ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined time (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled cAMP).

  • cAMP Separation: Separate the produced [³²P]cAMP from unreacted [α-³²P]ATP using sequential chromatography over Dowex and alumina columns.

  • Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

  • Data Analysis: Plot the adenylyl cyclase activity against the logarithm of the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the agonist-stimulated enzyme activity.

In Vivo Hemodynamic Assessment in Animal Models

This protocol is used to evaluate the effects of beta-blockers on cardiovascular parameters in a living organism.

Objective: To assess the in vivo effects of this compound and other beta-blockers on heart rate, blood pressure, and cardiac contractility.

Animal Model:

  • Commonly used models include anesthetized rats, dogs, or swine.

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain anesthesia throughout the experiment. Surgically expose the carotid artery and jugular vein for catheter insertion.

  • Catheterization: Insert a catheter into the carotid artery to measure arterial blood pressure. Insert another catheter into the jugular vein for drug administration. For more detailed cardiac function assessment, a pressure-volume catheter can be inserted into the left ventricle.

  • Baseline Measurements: After a stabilization period, record baseline hemodynamic parameters, including heart rate, systolic and diastolic blood pressure, and left ventricular pressure.

  • Drug Administration: Administer a single dose or escalating doses of the beta-blocker intravenously.

  • Post-Dose Monitoring: Continuously record the hemodynamic parameters for a specified period after each dose.

  • Agonist Challenge (Optional): To assess the degree of beta-blockade, an agonist such as isoproterenol can be administered before and after the beta-blocker, and the blunting of the agonist's effect can be quantified.

  • Data Analysis: Calculate the percentage change from baseline for each hemodynamic parameter at each dose of the beta-blocker. Compare the dose-response curves for different beta-blockers.

Signaling Pathways and Experimental Workflows

Beta-Adrenergic Receptor Signaling Pathway

Beta-blockers exert their effects by antagonizing the binding of catecholamines (norepinephrine and epinephrine) to beta-adrenergic receptors. The canonical signaling pathway is depicted below.

G Beta-Adrenergic Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines Beta-Adrenergic Receptor Beta-Adrenergic Receptor Catecholamines->Beta-Adrenergic Receptor Binds to G-Protein (Gs) G-Protein (Gs) Beta-Adrenergic Receptor->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets leading to Beta-Blocker Beta-Blocker Beta-Blocker->Beta-Adrenergic Receptor Blocks

Caption: Beta-adrenergic receptor signaling cascade and the point of action for beta-blockers.

General Experimental Workflow for Benchmarking Beta-Blocker Activity

The following diagram illustrates a typical workflow for the comprehensive evaluation of a beta-blocker's activity.

G Experimental Workflow for Beta-Blocker Benchmarking Start Start In Vitro Assays In Vitro Assays Start->In Vitro Assays Receptor Binding Receptor Binding In Vitro Assays->Receptor Binding Determine Affinity (Ki) Functional Assays Functional Assays In Vitro Assays->Functional Assays Determine Potency (IC50) In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Data Analysis & Comparison Data Analysis & Comparison Receptor Binding->Data Analysis & Comparison Functional Assays->Data Analysis & Comparison Hemodynamic Assessment Hemodynamic Assessment In Vivo Studies->Hemodynamic Assessment Measure Physiological Response Hemodynamic Assessment->Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion

Caption: A streamlined workflow for the preclinical evaluation of beta-blocker activity.

Conclusion

The available data suggests that this compound is a cardioselective beta-blocker with a greater in vitro selectivity for β1 receptors compared to its parent compound, Acebutolol. In vivo studies in humans confirm its efficacy in reducing heart rate and blood pressure. When compared to other beta-blockers, its cardioselectivity appears to be comparable to Metoprolol and superior to Acebutolol and the non-selective beta-blocker, Propranolol. Further studies providing direct comparative data on receptor binding affinities (Ki values) and functional potencies (IC50 or pA2 values) against a wider range of beta-blockers would be beneficial for a more complete understanding of this compound's pharmacological profile. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.

References

Safety Operating Guide

Navigating the Safe Disposal of Diacetolol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like diacetolol is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

This compound, the primary metabolite of the beta-blocker acebutolol, requires careful handling due to its potential health and environmental effects. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, and causes skin and eye irritation.[1] While not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), its inherent hazards and the general nature of beta-blockers' aquatic toxicity warrant a cautious and informed disposal strategy.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is primarily regulated by the EPA under the Resource Conservation and Recovery Act (RCRA). These regulations differentiate between hazardous and non-hazardous pharmaceutical waste. A key regulation for healthcare facilities is the 40 CFR Part 266 Subpart P, which provides specific management standards for hazardous waste pharmaceuticals.[2]

A pharmaceutical waste is considered hazardous if it is specifically listed by the EPA (on the P or U lists) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. While this compound is not a listed hazardous waste, a formal hazardous waste determination should ideally be conducted by an environmental management professional, potentially including a Toxicity Characteristic Leaching Procedure (TCLP), to definitively classify the waste. However, in the absence of such a determination, a conservative approach that respects the known hazards of the compound is recommended.

Prioritizing Disposal: A Hierarchy of Options

The most responsible approach to managing this compound waste is to follow a hierarchy that prioritizes the most environmentally protective methods.

  • Drug Take-Back Programs: The most preferred method for the disposal of unused or expired pharmaceuticals is to utilize authorized drug take-back programs.[3][4] These programs ensure that the drugs are disposed of in a safe and environmentally sound manner, often through incineration. To find an authorized collection site, you can consult the Drug Enforcement Administration's (DEA) website.

  • Licensed Hazardous Waste Disposal: For laboratories generating larger quantities of this compound waste, contracting with a licensed hazardous waste disposal company is the recommended course of action. These companies are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations. Incineration in a permitted hazardous waste incinerator is a common and effective method for destroying active pharmaceutical ingredients.

  • On-site Waste Treatment (with proper permits): Some research facilities may have the capability and permits to treat their chemical waste on-site. This could involve chemical neutralization or other advanced treatment processes. This option should only be pursued if the facility has the appropriate environmental permits and trained personnel.

  • Sewer Disposal (Not Recommended): Disposing of pharmaceuticals down the drain is strongly discouraged. Wastewater treatment plants are often not equipped to fully remove active pharmaceutical ingredients, leading to their release into the environment where they can have adverse effects on aquatic life. Studies have shown that beta-blockers as a class can be ecotoxic.

  • Landfill Disposal (as a last resort and with precautions): If no other options are available, and after a determination that the this compound waste is not a RCRA hazardous waste, it may be disposed of in a licensed municipal solid waste landfill. However, specific precautions must be taken to prevent accidental exposure or environmental contamination.

Step-by-Step Disposal Protocol for this compound in a Laboratory Setting

The following protocol outlines the procedural steps for the proper disposal of this compound, assuming it is being managed as a non-hazardous but potentially harmful chemical waste.

Personnel Safety First:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.

  • Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.

Step 1: Waste Segregation and Collection

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

Step 2: Preparing for Disposal (if landfilling is the only option)

This procedure is adapted from FDA and EPA guidelines for household drug disposal and should be considered a last resort for laboratory waste.

  • Deactivation/Inerting:

    • For solid this compound, do not crush tablets or capsules.

    • Mix the this compound waste with an unpalatable substance to discourage accidental ingestion. Suitable materials include:

      • Used coffee grounds

      • Cat litter

      • Sawdust or dirt

    • Add a small amount of water to solids to help them dissolve and mix with the inert material.

  • Containment:

    • Place the mixture in a sealable container, such as a plastic bag or a container with a secure lid, to prevent leakage.

Step 3: Final Disposal

  • If using a licensed waste hauler, follow their specific packaging and labeling requirements.

  • If disposing of the sealed container in the municipal trash (as a last resort), ensure it is placed in a central, secure trash receptacle to minimize the risk of accidental access.

Quantitative Data Summary

ParameterValue/InformationSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem
RCRA Hazardous Waste Status Not a listed hazardous waste. A hazardous waste determination based on characteristics (especially toxicity) is recommended.40 CFR Part 261
Recommended Disposal Method 1. Drug Take-Back Program2. Licensed Hazardous Waste IncinerationEPA, FDA
Discouraged Disposal Method Sewer Disposal (Flushing)EPA, FDA

Experimental Protocols

As the disposal of this compound primarily involves established waste management procedures rather than novel experiments, detailed experimental protocols for disposal are not applicable. The step-by-step disposal protocol provided above outlines the recommended methodology based on regulatory guidelines and best practices for chemical safety.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_take_back_available Is a Drug Take-Back Program Available? start->is_take_back_available use_take_back Utilize Take-Back Program is_take_back_available->use_take_back Yes is_hw_hauler_available Is a Licensed Hazardous Waste Hauler an Option? is_take_back_available->is_hw_hauler_available No end_disposal Proper Disposal Complete use_take_back->end_disposal use_hw_hauler Arrange for Licensed Waste Disposal (Incineration) is_hw_hauler_available->use_hw_hauler Yes is_on_site_treatment_available Is Permitted On-site Treatment Available? is_hw_hauler_available->is_on_site_treatment_available No use_hw_hauler->end_disposal use_on_site_treatment Treat Waste On-site (Following Permit) is_on_site_treatment_available->use_on_site_treatment Yes is_landfill_only_option Is Landfill the Only Remaining Option? is_on_site_treatment_available->is_landfill_only_option No use_on_site_treatment->end_disposal prepare_for_landfill Follow Landfill Disposal Protocol: 1. Deactivate/Inert 2. Seal in Container is_landfill_only_option->prepare_for_landfill Yes is_landfill_only_option->end_disposal No dispose_in_trash Dispose in Municipal Trash (Last Resort) prepare_for_landfill->dispose_in_trash dispose_in_trash->end_disposal

Caption: this compound Disposal Decision Workflow.

References

Personal protective equipment for handling Diacetolol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Diacetolol is an active metabolite of the beta-adrenergic receptor blocking agent Acebutolol. Specific safety data for this compound is limited. Therefore, the following guidance is based on the safety information for the parent compound, Acebutolol Hydrochloride, and general principles of laboratory safety for handling pharmacologically active substances.

Immediate Safety Information

This compound, similar to its parent compound Acebutolol, is a pharmacologically active substance that requires careful handling to avoid occupational exposure. The primary hazards include serious eye irritation, skin irritation, potential for respiratory irritation, and it may be harmful if swallowed.[1][2] Ingestion or significant exposure may lead to cardiovascular effects.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to minimize exposure when handling this compound. The selection of PPE should be based on a risk assessment of the specific procedures being performed.

Protection Type Equipment Specification and Use Guidance
Eye and Face Protection Safety Glasses with Side Shields or GogglesShould conform to EN166 (EU) or ANSI Z87.1 (US) standards. Essential for all procedures.[3]
Face ShieldRecommended for procedures with a risk of splashing or generation of aerosols.[4]
Hand Protection Chemical-Resistant GlovesNitrile or PVC gloves are recommended. Double gloving can provide enhanced protection. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
Body Protection Laboratory CoatA standard laboratory coat is sufficient for handling small quantities.
Disposable CoverallsRecommended for handling larger quantities or when there is a significant risk of contamination.
Respiratory Protection Dust Mask or RespiratorUse a NIOSH-approved respirator or a dust mask if handling the powder form and there is a potential for generating dust. The type of respirator should be selected based on the potential airborne concentration.

Operational Plan for Safe Handling

Adherence to the following operational procedures is critical for minimizing exposure risk and maintaining a safe laboratory environment.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a chemical fume hood or a ventilated enclosure should be used.

Work Practices:

  • Avoid Contamination: Avoid all personal contact, including inhalation of dust and direct contact with skin and eyes.

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Housekeeping: Keep the work area clean. Clean equipment and work surfaces with a suitable detergent or solvent after use. Avoid the accumulation of dust.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Get medical attention if irritation develops.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be handled as hazardous waste and disposed of according to institutional and local environmental regulations.

  • Waste Collection: Collect all this compound waste, including empty containers, contaminated PPE, and cleaning materials, in a dedicated, clearly labeled, and sealed container.

  • Disposal Method: The specific method of disposal will depend on local regulations but will likely involve incineration by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data

Specific occupational exposure limits (OELs) for this compound have not been established. For its parent compound, Acebutolol Hydrochloride, no official Threshold Limit Value (TLV) has been set by bodies such as the ACGIH. However, an occupational exposure band (OEB) has been suggested by one supplier. The primary goal is to keep airborne concentrations as low as practically possible.

Parameter Value Source
MOEHS Occupational Exposure Band3 (0.01-0.1 mg/m³)Moehs Ibérica

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe setup Prepare Ventilated Workspace ppe->setup weigh Weigh Compound in Fume Hood setup->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate waste Segregate & Label Hazardous Waste decontaminate->waste dispose Dispose of Waste via Approved Channels waste->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe spill Spill Response exposure First Aid for Exposure

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.